N-Desmethyl Zopiclone-d8
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C16H15ClN6O3 |
|---|---|
分子量 |
382.83 g/mol |
IUPAC名 |
[6-(5-chloro-2-pyridinyl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate |
InChI |
InChI=1S/C16H15ClN6O3/c17-10-1-2-11(21-9-10)23-14(24)12-13(20-4-3-19-12)15(23)26-16(25)22-7-5-18-6-8-22/h1-4,9,15,18H,5-8H2/i5D2,6D2,7D2,8D2 |
InChIキー |
CGSFZSTXVVJLIX-YEBVBAJPSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to N-Desmethyl Zopiclone-d8
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Desmethyl Zopiclone-d8 is the deuterium-labeled analog of N-desmethyl zopiclone (B121070), a primary active metabolite of the hypnotic agent zopiclone. Its structural similarity to the endogenous metabolite, combined with the mass shift introduced by the eight deuterium (B1214612) atoms, makes it an ideal internal standard for quantitative bioanalytical assays. This technical guide provides a comprehensive overview of this compound, including its chemical properties, its critical role in pharmacokinetic and metabolic studies of zopiclone, and detailed methodologies for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Introduction
Zopiclone, a non-benzodiazepine hypnotic of the cyclopyrrolone class, is widely prescribed for the short-term treatment of insomnia. It is extensively metabolized in the body, primarily to two major metabolites: N-oxide zopiclone and N-desmethyl zopiclone. N-desmethyl zopiclone has been shown to possess some pharmacological activity, contributing to the overall therapeutic and side-effect profile of the parent drug.
Accurate quantification of zopiclone and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. The use of stable isotope-labeled internal standards is the gold standard for such analyses, as they co-elute with the analyte of interest and experience similar matrix effects, thereby ensuring high accuracy and precision. This compound serves this purpose for the quantification of N-desmethyl zopiclone.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | (Piperazine-d8)-1-carboxylic Acid 6-(5-Chloro-pyridin-2-yl)-7-oxo-6,7-dihydro- 5H-pyrrolo[3,4-b]pyrazin-5yl Ester Hydrochloride | [1] |
| Molecular Formula | C₁₆H₇D₈ClN₆O₃ | [1] |
| Molecular Weight | 382.84 g/mol | [1] |
| Form | Solid | [2] |
| CAS Number | 1189805-43-3 (free amine) | [3] |
Synthesis and Characterization
The synthesis of this compound typically involves the coupling of a zopiclone precursor with deuterated piperazine. A plausible synthetic pathway is outlined below.
Caption: Plausible synthetic pathway for this compound.
The synthesis generally proceeds by reacting 6-(5-chloropyridin-2-yl)-7-hydroxy-5,6-dihydropyrrolo[3,4-b]pyrazin-5-one with a phosgene equivalent to form a reactive intermediate, which is then coupled with piperazine-d8. The final product is purified by chromatographic techniques. Characterization is typically performed using nuclear magnetic resonance (NMR) spectroscopy to confirm the positions of deuterium incorporation and mass spectrometry to verify the molecular weight and isotopic purity.
Application in Bioanalytical Methods
This compound is primarily utilized as an internal standard in LC-MS/MS methods for the quantification of N-desmethyl zopiclone in biological matrices such as plasma, urine, and whole blood.
Experimental Protocol: Quantification of N-Desmethyl Zopiclone in Human Plasma
This section outlines a typical experimental protocol for the analysis of N-desmethyl zopiclone in human plasma using this compound as an internal standard.
4.1.1. Materials and Reagents
-
N-Desmethyl Zopiclone analytical standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (blank)
-
Solid-phase extraction (SPE) cartridges
4.1.2. Sample Preparation A solid-phase extraction (SPE) method is commonly employed for the extraction of N-desmethyl zopiclone from plasma.
Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.
4.1.3. Liquid Chromatography Conditions The chromatographic separation is typically achieved on a C18 reversed-phase column.
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 5 minutes |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
4.1.4. Mass Spectrometry Conditions A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) is used for detection.
| Parameter | N-Desmethyl Zopiclone | This compound |
| Precursor Ion (m/z) | 375.1 | 383.1 |
| Product Ion 1 (m/z) | 245.1 | 245.1 |
| Product Ion 2 (m/z) | 112.1 | 112.1 |
| Collision Energy (eV) | Varies by instrument | Varies by instrument |
| Dwell Time (ms) | 100 | 100 |
Note: The exact MRM transitions and collision energies should be optimized for the specific instrument used.[4][5]
Pharmacokinetic Data
The use of this compound as an internal standard allows for the accurate determination of the pharmacokinetic profile of N-desmethyl zopiclone. Following oral administration of zopiclone, N-desmethyl zopiclone appears in the plasma, reaching peak concentrations that are generally lower than those of the parent drug. The terminal elimination half-life of N-desmethyl zopiclone is typically in the range of 4-5 hours.[6][7][8]
The table below summarizes typical pharmacokinetic parameters for N-desmethyl zopiclone in healthy volunteers after a single oral dose of zopiclone.
| Parameter | Value | Reference |
| Tmax (h) | 1-2 | [7][8] |
| Cmax (ng/mL) | 10-20 (after 7.5 mg dose) | [7][8] |
| t½ (h) | 4-5 | [6] |
| Fraction of Dose Excreted in Urine | ~15% | [9] |
Conclusion
This compound is an indispensable tool for researchers and scientists in the fields of pharmacology, toxicology, and drug development. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data for the quantification of N-desmethyl zopiclone in biological matrices. This technical guide provides the fundamental information and methodologies required for the effective implementation of this compound in bioanalytical studies.
References
- 1. veeprho.com [veeprho.com]
- 2. This compound | Drug Metabolite | 1189805-43-3 | Invivochem [invivochem.com]
- 3. This compound Hydrochloride | LGC Standards [lgcstandards.com]
- 4. Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and metabolism of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of zopiclone and its two major metabolites (N-oxide and N-desmethyl) in human biological fluids by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of zopiclone and its enantiomers in Caucasian young healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to N-Desmethyl Zopiclone-d8: Structure, Application, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Desmethyl Zopiclone-d8, a critical tool in the pharmacokinetic and metabolic analysis of the hypnotic agent Zopiclone. This document details its chemical structure, its role as an internal standard in analytical methodologies, and provides insights into experimental protocols for its use.
Core Chemical Structure and Isotopic Labeling
This compound is the deuterated analog of N-Desmethyl Zopiclone, the primary active metabolite of Zopiclone. Zopiclone is a nonbenzodiazepine hypnotic agent belonging to the cyclopyrrolone class, used for the short-term treatment of insomnia.
The chemical structure of N-Desmethyl Zopiclone features the removal of the methyl group from the piperazine (B1678402) ring of the parent Zopiclone molecule. In this compound, eight hydrogen atoms on the piperazine ring are substituted with deuterium (B1214612) atoms. This isotopic labeling is crucial for its application in mass spectrometry-based bioanalytical methods.
Key Structural Features:
-
Core Moiety: The fundamental structure is shared with Zopiclone and its N-desmethyl metabolite, consisting of a cyclopyrrolone core.
-
Deuterium Labeling: The key modification is the replacement of eight hydrogen atoms with deuterium on the piperazine ring. This results in a molecule that is chemically identical to N-Desmethyl Zopiclone but has a higher molecular weight.
-
Metabolic Relationship: N-Desmethyl Zopiclone is an active metabolite of Zopiclone, formed through hepatic metabolism.
Below is a diagram illustrating the metabolic pathway from Zopiclone to N-Desmethyl Zopiclone and the structural relationship to the deuterated internal standard.
Caption: Metabolic conversion of Zopiclone and its relation to the deuterated standard.
Quantitative Data Summary
The primary utility of this compound lies in its application as an internal standard for the quantification of Zopiclone and its metabolites in biological matrices. The following table summarizes key quantitative data for these related compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Zopiclone | C₁₇H₁₇ClN₆O₃ | 388.81 |
| N-Desmethyl Zopiclone | C₁₆H₁₅ClN₆O₃ | 374.78 |
| This compound | C₁₆H₇D₈ClN₆O₃ | 382.83 |
Application in Bioanalytical Methods
This compound is indispensable for accurate and precise quantification of Zopiclone and its metabolites in complex biological samples such as plasma, urine, and whole blood. Its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is standard practice in pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.
The rationale for using a stable isotope-labeled internal standard is to account for variability during sample preparation and analysis. Since this compound has nearly identical chemical and physical properties to the analyte (N-Desmethyl Zopiclone), it experiences similar extraction recovery, ionization efficiency, and chromatographic behavior. However, its increased mass allows it to be distinguished from the analyte by the mass spectrometer.
Experimental Protocols
While specific experimental conditions can vary between laboratories and instrumentation, the following provides a general framework for an LC-MS/MS method for the simultaneous quantification of Zopiclone and N-Desmethyl Zopiclone using this compound as an internal standard.
Sample Preparation: Solid Phase Extraction (SPE)
A common procedure for extracting these analytes from plasma is solid-phase extraction.
Caption: General workflow for solid-phase extraction of plasma samples.
Liquid Chromatography
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common.
-
Flow Rate: Typically in the range of 0.3-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+). The following table provides example MRM transitions. It is crucial for researchers to optimize these parameters on their specific instrumentation.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Zopiclone | 389.1 | 245.1 |
| N-Desmethyl Zopiclone | 375.1 | 245.1 |
| This compound (Internal Standard) | 383.1 | 245.1 |
Conclusion
This compound is an essential analytical tool for researchers and scientists in the fields of pharmacology, toxicology, and drug development. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data for the quantification of Zopiclone and its primary active metabolite. The information and protocols outlined in this guide provide a solid foundation for the development and implementation of robust bioanalytical methods.
Technical Guide: Physicochemical Properties and Bioanalytical Application of N-Desmethyl Zopiclone-d8
Introduction
N-Desmethyl Zopiclone-d8 is the stable isotope-labeled (deuterated) analogue of N-Desmethyl Zopiclone (B121070) (Norzopiclone), a primary metabolite of the hypnotic agent Zopiclone. Due to its isotopic purity and chemical identity to the endogenous metabolite, it serves as an ideal internal standard (IS) for quantitative bioanalytical studies.[1] The incorporation of eight deuterium (B1214612) atoms provides a distinct mass shift, enabling precise and accurate quantification by mass spectrometry (MS) in complex biological matrices.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound and outlines its critical application in pharmacokinetic and toxicological research.
Chemical and Physical Properties
The physical properties of this compound are primarily available from suppliers of analytical standards. The compound is most commonly available as a hydrochloride salt to improve stability and handling. Key identifying information and physicochemical data are summarized below.
Table 1: Chemical Identifiers and Nomenclature
| Property | Value | Reference |
| IUPAC Name | [6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate | [2] |
| Synonyms | (Piperazine-d8)-1-carboxylic Acid 6-(5-Chloro-pyridin-2-yl)-7-oxo-6,7-dihydro- 5H-pyrrolo[3,4-b]pyrazin-5-yl Ester | [1][3] |
| Form | Hydrochloride Salt | [4][5][6] |
| CAS Number | 1189719-74-1 (for HCl Salt) | [4][5][6][7] |
| CAS Number | 1189805-43-3 (for Free Amine) | [2][4][6] |
| Unlabeled CAS | 59878-63-6 (for N-Desmethyl Zopiclone) | [4][6][8] |
Table 2: Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₁₆H₈D₈Cl₂N₆O₃ (HCl Salt) C₁₆H₇D₈ClN₆O₃ (Free Amine) | [4][6] [2] |
| Molecular Weight | 419.29 g/mol (HCl Salt) 382.83 g/mol (Free Amine) | [4][6][7] [2] |
| Exact Mass | 382.139 Da (Free Amine) | [2] |
| Appearance | Solid | [2] |
| Purity | Typically ≥98% | [2] |
| Solubility | Soluble in DMSO. May require other solvents like Ethanol or DMF. | [2] |
| Storage | Long-term at -20°C; Short-term (2-8°C) in a well-closed container. | [2][9] |
Application in Bioanalytical Methods
The primary and critical application of this compound is its use as a stable isotope-labeled internal standard (SIL-IS) for the quantification of N-Desmethyl Zopiclone in biological samples (e.g., plasma, urine) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][10]
Principle of Use
In a typical quantitative LC-MS/MS assay, a known, fixed amount of the SIL-IS (this compound) is added to both the calibration standards, quality control samples, and the unknown study samples at the beginning of the sample preparation process. Because the SIL-IS is chemically identical to the analyte (N-Desmethyl Zopiclone), it experiences similar extraction efficiency, matrix effects, and ionization response in the mass spectrometer. However, due to the mass difference from the deuterium labeling, it is detected as a separate ion. By calculating the ratio of the analyte's MS response to the internal standard's MS response, variations in sample preparation and instrument performance can be normalized, leading to highly accurate and precise quantification.[10]
Generalized Experimental Protocol
While specific parameters vary between laboratories, a typical bioanalytical workflow for the quantification of N-Desmethyl Zopiclone using its d8-labeled internal standard is outlined below. This method is crucial for pharmacokinetic studies of Zopiclone.[10][11]
-
Sample Preparation:
-
Aliquots of the biological matrix (e.g., human plasma) are transferred to a clean tube.
-
A precise volume of this compound working solution is added ("spiked") into each sample.
-
The analyte and internal standard are extracted from the matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[10]
-
-
LC-MS/MS Analysis:
-
The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system.[10]
-
The analyte and internal standard are separated from other matrix components on a suitable analytical column (e.g., a reverse-phase C8 or C18 column).[10]
-
The column eluent is directed into a tandem mass spectrometer, typically equipped with an electrospray ionization (ESI) source.[10]
-
The instrument is set to monitor specific mass transitions (parent ion → fragment ion) for both the analyte and the d8-internal standard.
-
-
Data Processing:
-
Peak areas for both the analyte and the internal standard are integrated.
-
A calibration curve is generated by plotting the peak area ratio (Analyte/IS) versus the concentration of the calibration standards.
-
The concentration of the analyte in the unknown samples is calculated from their peak area ratios using the regression equation from the calibration curve.
-
The following diagram illustrates this generalized workflow.
Conclusion
This compound is an indispensable tool for drug metabolism and pharmacokinetic (DMPK) research. Its physical and chemical properties make it an ideal internal standard for robust and reliable LC-MS/MS-based quantification of N-Desmethyl Zopiclone. The use of this stable isotope-labeled standard allows researchers to achieve high levels of accuracy and precision, which are critical for regulatory submissions and for making informed decisions in drug development programs.
References
- 1. veeprho.com [veeprho.com]
- 2. This compound | Drug Metabolite | 1189805-43-3 | Invivochem [invivochem.com]
- 3. This compound Hydrochloride | LGC Standards [lgcstandards.com]
- 4. This compound Hydrochloride | LGC Standards [lgcstandards.com]
- 5. This compound Hydrochloride | 1189719-74-1 [sigmaaldrich.com]
- 6. This compound Hydrochloride | LGC Standards [lgcstandards.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. N-Desmethylzopiclone | C16H15ClN6O3 | CID 162892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. HPLC-ESI-MS/MS validated method for simultaneous quantification of zopiclone and its metabolites, N-desmethyl zopiclone and zopiclone-N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Zopiclone - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Core Mechanism of Action of N-Desmethyl Zopiclone-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of N-Desmethyl Zopiclone (B121070), an active metabolite of the hypnotic agent Zopiclone. It delves into its molecular interactions with the GABA-A receptor, its pharmacological profile, and the role of its deuterated analogue, N-Desmethyl Zopiclone-d8. This document is intended for an audience with a strong background in pharmacology and neuroscience.
Core Mechanism of Action: GABA-A Receptor Modulation
N-Desmethyl Zopiclone, like its parent compound Zopiclone, exerts its primary pharmacological effects by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] The GABA-A receptor is the major inhibitory neurotransmitter receptor in the central nervous system (CNS).[3]
Upon binding of the endogenous ligand GABA, the receptor's integral chloride ion channel opens, leading to an influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect. N-Desmethyl Zopiclone binds to a distinct site on the GABA-A receptor complex, known as the benzodiazepine (B76468) binding site, which is located at the interface of the α and γ subunits.[4][5] This binding event allosterically enhances the effect of GABA, increasing the frequency of chloride channel opening and potentiating the inhibitory signal.[4] This enhanced GABAergic transmission is the fundamental mechanism underlying the anxiolytic and sedative properties of N-Desmethyl Zopiclone.[1][6]
A study by Fleck (2002) demonstrated that micromolar concentrations of (S)-desmethylzopiclone potentiated GABA-A receptor currents by shifting the GABA dose-response curve to the left, indicating an increase in GABA's binding affinity.[4] This potentiation is critically dependent on the presence of the γ2 subunit in the GABA-A receptor complex.[4]
Receptor Subtype Selectivity
There are conflicting reports regarding the GABA-A receptor subtype selectivity of N-Desmethyl Zopiclone.
-
One study suggests that (S)-desmethylzopiclone and its parent compound, racemic zopiclone, are not selective between α1-, α2-, or α3-containing GABA-A receptors.[4]
-
In contrast, other sources describe desmethylzopiclone as a selective partial agonist at the benzodiazepine site of α3-containing GABA-A receptor subtypes.[2] This selectivity for the α3 subtype has been implicated as a key mediator of the anxiolytic effects of benzodiazepines, potentially with a reduced sedative and motor-impairing side effect profile compared to non-selective agonists.[2]
Further research is required to definitively elucidate the precise subtype selectivity profile of N-Desmethyl Zopiclone.
Pharmacological Profile
While Zopiclone is primarily utilized as a hypnotic for the treatment of insomnia, its active metabolite, N-Desmethyl Zopiclone, is characterized as having predominantly anxiolytic properties.[1][6] It has also been described as a partial agonist, in contrast to Zopiclone, which acts as a full agonist at the benzodiazepine site.[1] Some early reports referred to N-desmethylzopiclone as an inactive metabolite, but more recent and specific pharmacological studies have confirmed its activity.[3][7]
The Role of Deuterium (B1214612) Labeling: this compound
This compound is the deuterium-labeled form of N-Desmethyl Zopiclone. Deuterium is a stable, non-radioactive isotope of hydrogen that contains an additional neutron. The replacement of hydrogen with deuterium in a drug molecule can significantly alter its metabolic profile due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, primarily by cytochrome P450 enzymes in the liver.
The primary applications of this compound are:
-
As an internal standard: In bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), deuterated analogues are ideal internal standards. Their chemical and physical properties are nearly identical to the analyte of interest, but they are distinguishable by their higher mass. This allows for accurate quantification of the non-deuterated drug in biological matrices.
-
In metabolic studies: Deuterium labeling can be used to trace the metabolic fate of a drug and to identify its metabolites.
It is important to note that the deuteration in this compound is intended to modify its pharmacokinetics (absorption, distribution, metabolism, and excretion) rather than its pharmacodynamics (the mechanism of action at the receptor level). The interaction with the GABA-A receptor is expected to be identical to that of the non-deuterated compound.
Data Presentation: Pharmacological Properties
Due to the limited availability of specific quantitative data in the public domain, the following table summarizes the known pharmacological properties of (S)-N-Desmethyl Zopiclone.
| Parameter | Value/Description | Receptor Subtype(s) | Reference(s) |
| Mechanism of Action | Positive Allosteric Modulator | GABA-A | [1][2][4] |
| Binding Site | Benzodiazepine Site (α/γ subunit interface) | GABA-A | [4][5] |
| Functional Effect | Potentiation of GABA-induced chloride currents | γ2-containing GABA-A receptors | [4] |
| Potency (EC50) | Effective at micromolar concentrations | α1βxγ2, α2βxγ2, α3βxγ2 | [4] |
| Agonist Type | Partial Agonist | GABA-A | [1] |
| Subtype Selectivity | Conflicting reports: Non-selective for α1, α2, α3[4] or selective for α3[2] | GABA-A | [2][4] |
| Primary Pharmacological Effect | Anxiolytic | N/A | [1][6] |
Experimental Protocols: GABA-A Receptor Radioligand Binding Assay
The following is a representative protocol for a competition radioligand binding assay to determine the affinity of a test compound like N-Desmethyl Zopiclone for the GABA-A receptor benzodiazepine site. This protocol is a synthesized example based on established methodologies.
Objective
To determine the inhibitory constant (Ki) of N-Desmethyl Zopiclone for the benzodiazepine binding site on the GABA-A receptor in rat brain membranes using [³H]-Flunitrazepam as the radioligand.
Materials
-
Tissue: Whole rat brains (minus cerebellum and pons/medulla)
-
Buffers:
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
-
Radioligand: [³H]-Flunitrazepam (specific activity ~70-90 Ci/mmol)
-
Non-specific Binding Agent: Diazepam (10 µM) or Clonazepam (1 µM)
-
Test Compound: N-Desmethyl Zopiclone (at various concentrations)
-
Equipment:
-
Glass-Teflon homogenizer
-
Refrigerated centrifuge
-
Filtration apparatus (e.g., Brandel cell harvester)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Liquid scintillation counter
-
Scintillation vials and cocktail
-
Membrane Preparation
-
Homogenize rat brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in ice-cold assay buffer and centrifuge again at 20,000 x g for 20 minutes.
-
Repeat the wash step (step 4) two more times.
-
Resuspend the final pellet in a known volume of assay buffer to achieve a protein concentration of approximately 1-2 mg/mL.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store the membrane preparation in aliquots at -80°C until use.
Competition Binding Assay
-
Set up assay tubes in triplicate for total binding, non-specific binding, and a range of concentrations of N-Desmethyl Zopiclone.
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-Flunitrazepam (to a final concentration of ~1 nM), and 100 µL of the membrane preparation.
-
Non-specific Binding: Add 50 µL of Diazepam (to a final concentration of 10 µM), 50 µL of [³H]-Flunitrazepam, and 100 µL of the membrane preparation.
-
Competitor: Add 50 µL of varying concentrations of N-Desmethyl Zopiclone, 50 µL of [³H]-Flunitrazepam, and 100 µL of the membrane preparation.
-
Incubate all tubes on ice (0-4°C) for 60-90 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters three times with 4 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity using a liquid scintillation counter.
Data Analysis
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding of [³H]-Flunitrazepam as a function of the log concentration of N-Desmethyl Zopiclone.
-
Use non-linear regression analysis (e.g., using Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of N-Desmethyl Zopiclone that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
GABA-A Receptor Signaling Pathway
Experimental Workflow: Competition Binding Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Desmethylzopiclone - Wikipedia [en.wikipedia.org]
- 3. cdn.who.int [cdn.who.int]
- 4. Molecular actions of (S)-desmethylzopiclone (SEP-174559), an anxiolytic metabolite of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural requirements for eszopiclone and zolpidem binding to the GABAA receptor are different - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Zopiclone. Data of experimental pharmacology and clinical use] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic and Analytical Relationship Between Zopiclone and N-Desmethyl Zopiclone-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the relationship between the hypnotic agent Zopiclone (B121070) and its primary active metabolite, N-Desmethyl Zopiclone. It further details the critical role of the deuterated analog, N-Desmethyl Zopiclone-d8, in the precise bioanalysis of these compounds. This document covers the metabolic pathway, pharmacokinetic parameters, detailed experimental protocols for quantification, and the underlying pharmacological signaling pathway.
Introduction: Zopiclone and its Primary Metabolite
Zopiclone is a nonbenzodiazepine hypnotic agent belonging to the cyclopyrrolone class, widely prescribed for the short-term treatment of insomnia.[1][2] Its therapeutic effects, which include hypnotic, anxiolytic, anticonvulsant, and myorelaxant properties, are mediated through the modulation of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor.[2] Following administration, Zopiclone is extensively metabolized in the liver, primarily forming two major metabolites: N-Desmethyl Zopiclone and Zopiclone-N-oxide.[1][2] N-Desmethyl Zopiclone is pharmacologically active, exhibiting predominantly anxiolytic properties, whereas the N-oxide derivative is considered inactive.[2]
The Core Relationship: Metabolism and Bioanalytical Quantification
The relationship between Zopiclone and N-Desmethyl Zopiclone is fundamentally biological, rooted in the metabolic transformation of the parent drug. The relationship with This compound is analytical; it is a stable, deuterium-labeled isotopologue of the metabolite. Due to its identical chemical properties but distinct mass, it serves as an ideal internal standard in mass spectrometry-based bioanalytical methods.[3] This allows for the highly accurate and precise quantification of both Zopiclone and the endogenously formed N-Desmethyl Zopiclone in complex biological matrices like plasma and urine, correcting for variations during sample preparation and analysis.
Metabolic Pathway of Zopiclone
Zopiclone undergoes extensive hepatic biotransformation. The primary pathways are N-demethylation and N-oxidation, with a significant portion of the dose also being decarboxylated.[2]
-
N-demethylation to N-Desmethyl Zopiclone.
-
N-oxidation to Zopiclone-N-oxide.
These reactions are predominantly catalyzed by the cytochrome P450 (CYP) enzyme system, with studies identifying CYP3A4 and CYP2E1 as the most significant isoforms involved in Zopiclone's metabolism.[2]
Caption: Metabolic pathways of Zopiclone.
Quantitative Data: Pharmacokinetic Parameters
The pharmacokinetic profiles of Zopiclone and its metabolite N-Desmethyl Zopiclone are crucial for understanding the drug's efficacy and duration of action. After oral administration, Zopiclone is rapidly absorbed.[1][2]
| Parameter | Zopiclone | N-Desmethyl Zopiclone | Reference |
| Bioavailability | ~80% | Data not directly available; formed via metabolism | [1] |
| Time to Peak (Tmax) | 1-2 hours | Follows formation from Zopiclone | [2] |
| Peak Plasma Conc. (Cmax) | ~60-70 ng/mL (after 7.5 mg dose) | Data not specified; lower than parent compound | [4] |
| Plasma Protein Binding | 45-80% (weak) | Data not specified | [1] |
| Elimination Half-life (t½) | 3.5-6.5 hours | ~7.4 hours (evaluated from urinary data) | [1][5] |
| Metabolite Formation | - | Accounts for ~16% of the administered dose | [5] |
Experimental Protocols
Accurate quantification of Zopiclone and N-Desmethyl Zopiclone is essential for pharmacokinetic studies, clinical monitoring, and forensic toxicology. The gold standard is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity. This compound is a critical component of these protocols.
Protocol 1: Quantification in Human Plasma via LC-MS/MS
This protocol outlines a representative method for the simultaneous quantification of Zopiclone and N-Desmethyl Zopiclone in human plasma.
4.1.1 Sample Preparation (Solid-Phase Extraction - SPE)
-
Spiking: To 200 µL of human plasma, add the internal standard solution (e.g., this compound in methanol).
-
Pre-treatment: Add 500 µL of acetate (B1210297) buffer (pH 5.0). Vortex mix.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% acetonitrile (B52724).
-
Drying: Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes.
-
Elution: Elute the analytes with 1 mL of an appropriate organic solvent (e.g., acetonitrile or 98:2 ethyl acetate/ammonium hydroxide).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C. Reconstitute the residue in 200 µL of the mobile phase.
4.1.2 LC-MS/MS Instrumentation and Conditions
-
LC System: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: Reversed-phase C18 column (e.g., BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Example transitions:
-
Zopiclone: m/z 389 → 244
-
N-Desmethyl Zopiclone: m/z 375 → 244
-
This compound (IS): m/z 383 → 244
-
-
Data Analysis: Quantify by calculating the peak area ratio of the analyte to the internal standard against a calibration curve.
Caption: Bioanalytical workflow for Zopiclone quantification.
Protocol 2: In Vitro Metabolism Assay
This protocol describes an experiment to study the metabolism of Zopiclone using human liver microsomes.
-
Preparation: Prepare a stock solution of Zopiclone in a suitable solvent (e.g., DMSO, ensuring final concentration is <0.2%).
-
Incubation Mixture: In a microcentrifuge tube, combine:
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.4).
-
Human liver microsomes (final concentration 0.5 mg/mL).
-
Zopiclone (final concentration 1 µM).
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., 1 mM NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). A negative control should be run without the NADPH system.
-
Time-course Sampling: Take aliquots from the reaction mixture at various time points (e.g., 0, 10, 20, 30, 60 minutes).
-
Reaction Termination: Stop the reaction in each aliquot by adding an equal volume of ice-cold acetonitrile containing the internal standard (e.g., this compound).
-
Centrifugation: Centrifuge the samples to pellet the precipitated protein.
-
Analysis: Analyze the supernatant for the disappearance of the parent drug (Zopiclone) and the formation of metabolites (N-Desmethyl Zopiclone) using the LC-MS/MS method described in Protocol 4.1.
Signaling Pathway: Mechanism of Action
Zopiclone, like benzodiazepines, acts as a positive allosteric modulator of the GABA-A receptor. This receptor is a pentameric ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions (Cl-), leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission.
Zopiclone does not bind to the GABA binding site itself (located at the α/β subunit interface) but to a distinct allosteric site, commonly known as the benzodiazepine (B76468) (BZD) binding site, located at the interface between the α and γ subunits of the receptor. This binding enhances the affinity of GABA for its receptor, increasing the frequency of channel opening and potentiating the inhibitory effect of GABA.
Caption: Zopiclone's mechanism of action at the GABA-A receptor.
Conclusion
The relationship between Zopiclone and N-Desmethyl Zopiclone is a classic parent drug-active metabolite pairing, central to understanding Zopiclone's overall pharmacological profile. The deuterated analog, this compound, is an indispensable tool for modern bioanalysis, enabling the accurate and reliable data required for drug development, clinical research, and therapeutic monitoring. The protocols and data presented herein provide a comprehensive technical foundation for professionals working with these compounds.
References
N-Desmethyl Zopiclone-d8 as a Metabolite of Zopiclone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zopiclone (B121070), a non-benzodiazepine hypnotic agent of the cyclopyrrolone class, is widely prescribed for the short-term treatment of insomnia. Its therapeutic effects are mediated through the enhancement of gamma-aminobutyric acid (GABA) neurotransmission. Following administration, zopiclone undergoes extensive metabolism in the liver, leading to the formation of two primary metabolites: N-Desmethyl Zopiclone (NDZ) and Zopiclone N-oxide.[1][2][3] N-Desmethyl Zopiclone is of particular interest due to its partial agonist properties at the GABA-A receptor.[3] The deuterated analog, N-Desmethyl Zopiclone-d8, serves as a critical internal standard for the accurate quantification of NDZ in biological matrices, a crucial aspect of pharmacokinetic and bioequivalence studies. This technical guide provides a comprehensive overview of N-Desmethyl Zopiclone as a metabolite, detailing its formation, pharmacokinetic profile, and analytical quantification, with a focus on the utility of its deuterated form.
Zopiclone Metabolism and the Formation of N-Desmethyl Zopiclone
The biotransformation of zopiclone is primarily hepatic, mediated by the cytochrome P450 (CYP) enzyme system. The two main metabolic pathways are N-demethylation and N-oxidation.[1][2]
-
N-demethylation , resulting in the formation of N-Desmethyl Zopiclone, is significantly catalyzed by CYP3A4 and CYP2C8 .[1]
-
N-oxidation , leading to Zopiclone N-oxide, is also predominantly mediated by CYP3A4 .[1]
In vitro studies using human liver microsomes have elucidated the kinetic parameters for the formation of these metabolites.
Quantitative Data on Zopiclone Metabolism
The following table summarizes the kinetic parameters for the formation of N-Desmethyl Zopiclone (ND-Z) and Zopiclone N-oxide (NO-Z) from zopiclone in human liver microsomes.[1]
| Metabolite | Enzyme(s) | Km (μM) | Vmax (pmol/min/mg) |
| N-Desmethyl Zopiclone (ND-Z) | CYP3A4, CYP2C8 | 78 ± 5 | 45 ± 1 |
| Zopiclone N-oxide (NO-Z) | CYP3A4 | 84 ± 19 | 54 ± 5 |
Pharmacokinetics of Zopiclone and its Metabolites
Following oral administration, zopiclone is rapidly absorbed, with a bioavailability of approximately 80%.[3] It is extensively metabolized, with only a small fraction of the unchanged drug excreted in the urine. The major metabolites, N-Desmethyl Zopiclone and Zopiclone N-oxide, account for a significant portion of the administered dose recovered in urine.[2][3] While specific pharmacokinetic parameters for N-Desmethyl Zopiclone in plasma are not extensively documented in readily available literature, its urinary excretion profile provides insights into its elimination. In human urine, the N-demethyl and N-oxide metabolites together account for about 30% of the initial zopiclone dose.[3] One study noted that the elimination half-life of the active metabolite is similar to that of the parent drug, which is approximately 3.5 to 6.5 hours.[3][4]
The Role of this compound in Bioanalysis
Accurate quantification of drug metabolites is paramount in drug development and clinical monitoring. Deuterated internal standards, such as this compound, are the gold standard in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
The key advantages of using a deuterated internal standard include:
-
Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to the non-deuterated N-Desmethyl Zopiclone.
-
Co-elution: It co-elutes with the analyte during chromatographic separation, allowing for effective compensation for matrix effects (ion suppression or enhancement).
-
Similar Extraction Recovery and Ionization Response: It behaves almost identically during sample preparation and ionization in the mass spectrometer, ensuring that variations in the analytical process affect both the analyte and the internal standard similarly.
Experimental Protocols
In Vitro Metabolism of Zopiclone in Human Liver Microsomes
This protocol is based on the methodology described by Becquemont et al. (1999).[1]
Objective: To determine the kinetic parameters (Km and Vmax) of N-Desmethyl Zopiclone and Zopiclone N-oxide formation.
Materials:
-
Pooled human liver microsomes
-
Zopiclone
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
LC-MS/MS system
Procedure:
-
Prepare zopiclone solutions of varying concentrations in a suitable solvent.
-
In a microcentrifuge tube, combine the human liver microsomes, potassium phosphate buffer, and zopiclone solution. Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding ice-cold acetonitrile.
-
Centrifuge the mixture to precipitate the proteins.
-
Analyze the supernatant for the concentrations of N-Desmethyl Zopiclone and Zopiclone N-oxide using a validated LC-MS/MS method.
-
Calculate the initial velocity of metabolite formation at each zopiclone concentration.
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Quantification of N-Desmethyl Zopiclone in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol is a generalized procedure based on common practices in bioanalytical laboratories.
Objective: To accurately quantify the concentration of N-Desmethyl Zopiclone in human plasma samples.
Materials:
-
Human plasma samples
-
N-Desmethyl Zopiclone analytical standard
-
This compound internal standard solution of a known concentration
-
Reagents for sample preparation (e.g., protein precipitation solvent like acetonitrile or methanol, or solid-phase extraction cartridges and corresponding solvents)
-
LC-MS/MS system with a suitable reversed-phase column (e.g., C18)
Procedure:
-
Sample Preparation:
-
Protein Precipitation (PPT): To a known volume of plasma, add a specified volume of ice-cold acetonitrile containing the this compound internal standard. Vortex to mix and then centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge. Load the plasma sample (to which this compound has been added). Wash the cartridge to remove interferences. Elute the analyte and internal standard with a suitable solvent. Evaporate the eluate and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Perform chromatographic separation using a suitable mobile phase gradient.
-
Detect and quantify the analyte and internal standard using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor-to-product ion transitions for N-Desmethyl Zopiclone and this compound should be optimized beforehand.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of N-Desmethyl Zopiclone in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Zopiclone Metabolic Pathway
Caption: Metabolic conversion of Zopiclone to its primary metabolites.
Bioanalytical Workflow for N-Desmethyl Zopiclone Quantification
Caption: Workflow for quantifying N-Desmethyl Zopiclone in plasma.
Conclusion
N-Desmethyl Zopiclone is a significant metabolite of zopiclone, formed primarily through the action of CYP3A4 and CYP2C8. Its deuterated analog, this compound, is an indispensable tool for the accurate and precise quantification of this metabolite in biological samples. The detailed experimental protocols and understanding of the metabolic pathways provided in this guide are intended to support researchers and drug development professionals in their studies of zopiclone's pharmacology and pharmacokinetics. The use of robust bioanalytical methods employing deuterated internal standards is crucial for generating reliable data to inform clinical use and regulatory decisions.
References
- 1. karger.com [karger.com]
- 2. Pharmacokinetics and metabolism of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of zopiclone and its two major metabolites (N-oxide and N-desmethyl) in human biological fluids by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Purpose of Deuterium Labeling in N-Desmethyl Zopiclone-d8
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the landscape of quantitative mass spectrometry, achieving the highest degree of accuracy and precision is paramount for robust bioanalytical and pharmaceutical research. Stable Isotope-Labeled (SIL) internal standards are widely regarded as the gold standard for this purpose.[1] N-Desmethyl Zopiclone-d8 is the deuterium-labeled analog of N-Desmethyl Zopiclone, an active metabolite of the hypnotic agent Zopiclone.[2][3] Its primary and critical purpose is to serve as an internal standard (IS) for the accurate quantification of N-Desmethyl Zopiclone in complex biological matrices.[2] By providing a chemically identical yet mass-differentiated analogue to the analyte, this deuterated standard offers an unparalleled solution for mitigating variability inherent in the entire analytical workflow, from sample extraction to instrumental analysis.[1][4]
The Core Principle: The "Ideal" Internal Standard
Quantitative analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is susceptible to several sources of error, including sample loss during preparation, instrument response drift, and unpredictable matrix effects where co-eluting compounds can suppress or enhance the analyte's signal. An ideal internal standard must mimic the analyte's behavior perfectly to compensate for these variations.[4]
This compound approaches this ideal for the following reasons:
-
Near-Identical Physicochemical Properties: The substitution of hydrogen with its stable isotope, deuterium (B1214612), results in a negligible change to the molecule's chemical properties (e.g., polarity, pKa, solubility). This ensures that the deuterated standard co-elutes with the unlabeled analyte during chromatography and experiences the same efficiency during extraction, derivatization, and ionization.[5]
-
Correction for Matrix Effects: Because the analyte and the SIL-IS co-elute and are chemically identical, they are subjected to the same degree of ion suppression or enhancement from the biological matrix at the same point in time, allowing for effective normalization.
-
Distinct Mass-to-Charge Ratio (m/z): While chemically similar, the eight deuterium atoms provide a significant mass shift (+8 Da). This allows a mass spectrometer to easily differentiate the analyte from the internal standard, which is the fundamental requirement for isotope dilution mass spectrometry.
The use of a known concentration of this compound, added at the earliest stage of sample preparation, allows for the quantification to be based on the ratio of the analyte's response to the IS's response. This ratiometric approach cancels out variations, leading to highly accurate and reproducible data.[1]
Caption: Metabolic pathway and analytical relationship.
Data Presentation: Mass Spectrometric Properties
The key to differentiating the analyte from the internal standard lies in their mass-to-charge ratios. A triple quadrupole mass spectrometer is typically used in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor ion and a corresponding product ion for each compound.[1]
| Parameter | Analyte: N-Desmethyl Zopiclone | Internal Standard: this compound |
| Chemical Formula | C₁₆H₁₅ClN₆O₃[6] | C₁₆H₇D₈ClN₆O₃[7] |
| Molecular Weight | 374.78 g/mol [6] | 382.83 g/mol [7] |
| Precursor Ion ([M+H]⁺) | m/z 375.1 | m/z 383.1 |
| Product Ion | m/z 245.1[8] | m/z 253.1 (Predicted) |
| MRM Transition | 375.1 → 245.1 | 383.1 → 253.1 |
Note: The d8 product ion is predicted based on the fragmentation of the unlabeled compound, assuming the deuterium atoms are on the piperazine (B1678402) ring, which is retained in the most stable fragment.
Experimental Protocols
The following is a representative protocol for the quantitative determination of N-Desmethyl Zopiclone in human plasma using this compound as the internal standard.
Reagent and Solution Preparation
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve N-Desmethyl Zopiclone and this compound in methanol (B129727) to obtain 1 mg/mL primary stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of the analyte by serially diluting the primary stock solution with a 50:50 methanol:water mixture to create calibration standards.
-
Internal Standard Spiking Solution (e.g., 100 ng/mL): Dilute the this compound primary stock solution with methanol to a final concentration that yields a robust signal in the mass spectrometer (e.g., 100 ng/mL).[1]
Sample Preparation (Protein Precipitation Method)
-
Aliquoting: Aliquot 100 µL of plasma samples (calibrators, quality controls, and unknowns) into 1.5 mL microcentrifuge tubes.[1]
-
Spiking: Add 25 µL of the internal standard spiking solution (100 ng/mL) to all tubes except for the blank matrix samples. Vortex briefly.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to each tube to precipitate plasma proteins.
-
Mixing & Centrifugation: Vortex mix for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Extraction: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
Caption: Logical workflow of error correction.
LC-MS/MS Analysis
Inject the reconstituted samples onto an LC-MS/MS system with the following typical parameters:
| Parameter | Setting |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Poroshell EC-C18 (50 x 2.0 mm, 5 µm) or equivalent[9] |
| Mobile Phase A | 5 mM Ammonium Formate in Water with 0.1% Formic Acid[9] |
| Mobile Phase B | 0.1% Formic Acid in Methanol[9] |
| Flow Rate | 0.5 mL/min[9] |
| Gradient | Start at 10% B, ramp to 95% B, then re-equilibrate |
| Injection Volume | 5 µL |
| Mass Spectrometer | SCIEX API 4000 or equivalent triple quadrupole |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode[1] |
| MRM Transitions | As specified in the data table above |
Data Analysis
-
Integrate the chromatographic peaks for both the analyte and the internal standard for all samples.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the analyte for the calibration standards.
-
Apply a linear regression model with appropriate weighting (e.g., 1/x²) to the calibration curve.
-
Determine the concentrations of N-Desmethyl Zopiclone in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: Bioanalytical experimental workflow.
Conclusion
The purpose of deuterium labeling in this compound is to create the most reliable tool for its own quantification. By acting as a stable isotope-labeled internal standard, it co-purifies and co-elutes with the analyte, effectively normalizing for nearly all potential sources of analytical variability.[1][4] This ensures that the data generated in pharmacokinetic, toxicokinetic, and clinical monitoring studies are of the highest accuracy and precision, which is a non-negotiable requirement for modern drug development and regulatory submission.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. Desmethylzopiclone - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. N-Desmethyl-Zopiclone [webbook.nist.gov]
- 7. This compound | Drug Metabolite | 1189805-43-3 | Invivochem [invivochem.com]
- 8. researchgate.net [researchgate.net]
- 9. Developing, validating, and comparing an analytical method to simultaneously detect z-drugs in urine samples using the QuEChERS approach with both liquid chromatography and gas chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on N-Desmethyl Zopiclone-d8
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of this compound, a deuterated analog of a primary metabolite of the hypnotic agent Zopiclone (B121070). This information is intended to support research and development activities in pharmacology, drug metabolism, and pharmacokinetics.
Chemical and Physical Properties
This compound is primarily utilized as an internal standard in analytical methods for the precise quantification of N-Desmethyl Zopiclone in biological samples.[1] The deuteration enhances its mass, allowing for clear differentiation from the non-deuterated analyte in mass spectrometry-based assays.
Quantitative Data Summary
The following table summarizes the molecular formula and weight of this compound and its related compounds.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| N-Desmethyl Zopiclone | 59878-63-6 | C₁₆H₁₅ClN₆O₃ | 374.78[2] |
| N-Desmethyl Zopiclone Hydrochloride | 1216659-29-8 | C₁₆H₁₆Cl₂N₆O₃ | 411.24[3][4] |
| This compound (Free Base) | 1189805-43-3 | C₁₆H₇D₈ClN₆O₃ | 382.88 |
| This compound Hydrochloride | 1189719-74-1 | C₁₆H₈D₈Cl₂N₆O₃ | 419.29[3][5] |
| This compound Dihydrochloride | N/A | C₁₆H₉D₈Cl₃N₆O₃ | 455.75[3] |
| N-Boc-N-desmethyl Zopiclone-d8 | 1246820-47-2 | C₂₁H₁₅D₈ClN₆O₅ | 482.95[3] |
Metabolic Pathway of Zopiclone
Zopiclone undergoes extensive metabolism in the liver, primarily through oxidation and demethylation, to form two major metabolites: Zopiclone-N-oxide and N-Desmethyl Zopiclone.[6] The latter is the focus of this guide. Cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8, are instrumental in these metabolic transformations.
Metabolism of Zopiclone
Experimental Protocols
Synthesis of this compound
The synthesis of N-Desmethyl Zopiclone is achieved through the N-dealkylation of Zopiclone.[7] For the deuterated analog, a similar procedure would be followed, utilizing a deuterated piperazine (B1678402) precursor during the initial synthesis of the Zopiclone backbone or by employing specific deuterating agents. A general, plausible synthetic workflow is outlined below. The identity of the final product is typically confirmed using techniques such as ¹H-NMR and mass spectrometry.[8]
A common method for N-demethylation involves the use of 1-chloroethyl chloroformate followed by hydrolysis.[7]
Synthesis Workflow
Quantitative Analysis by LC-MS/MS
The quantification of N-Desmethyl Zopiclone in biological matrices is commonly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with this compound serving as the internal standard.[9][10]
Sample Preparation:
-
Matrix: Human plasma or urine.
-
Extraction: Solid-phase extraction (SPE) is a frequently used method for sample clean-up and concentration.
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system.
-
Column: A C18 reversed-phase column is often employed.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
Mass Spectrometric Conditions:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
References
- 1. veeprho.com [veeprho.com]
- 2. N-Desmethylzopiclone | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. N-Desmethyl Zopiclone Hydrochloride | LGC Standards [lgcstandards.com]
- 5. This compound Hydrochloride | LGC Standards [lgcstandards.com]
- 6. Desmethylzopiclone - Wikipedia [en.wikipedia.org]
- 7. WO2000069442A1 - Methods of making and using n-desmethylzopiclone - Google Patents [patents.google.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Quantitative analysis of zopiclone, N-desmethylzopiclone, zopiclone N-oxide and 2-amino-5-chloropyridine in urine using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
stability and storage conditions for N-Desmethyl Zopiclone-d8
An In-depth Technical Guide to the Stability and Storage of N-Desmethyl Zopiclone-d8
Introduction
This compound is the deuterium-labeled form of N-Desmethyl Zopiclone (B121070) (also known as Norzopiclone), a primary metabolite of the hypnotic agent Zopiclone.[1][2] As a stable isotope-labeled internal standard, it is a critical component in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise measurement of N-Desmethyl Zopiclone in biological matrices.[2] The accuracy of such assays relies heavily on the stability of the internal standard throughout the sample collection, storage, and analysis workflow. This guide provides a comprehensive overview of the known stability profile and optimal storage conditions for this compound, based on data from its non-deuterated analogue and general principles for deuterated compounds.
Stability Profile and Degradation Pathways
Direct stability studies on this compound are not extensively published. However, the stability profile can be inferred from studies on Zopiclone and its non-labeled N-desmethyl metabolite, as their chemical structures are fundamentally the same.
Chemical Degradation
The primary degradation pathway for Zopiclone and its metabolites, including N-Desmethyl Zopiclone, is hydrolysis.[3] This degradation is significantly influenced by pH and temperature, leading to the formation of 2-amino-5-chloropyridine (B124133) (ACP).[4][5][6] Studies on urine samples have shown that the formation of ACP from Zopiclone and N-Desmethyl Zopiclone (NDZOP) occurs at elevated pH levels (e.g., >8.2) and is accelerated by increased temperatures.[5][7] Conversely, samples with a pH below 6.5 showed no significant formation of ACP.[5][7] This indicates that maintaining a neutral to slightly acidic environment is crucial for the stability of the molecule in aqueous solutions.
Caption: Degradation pathway of Zopiclone and its metabolite.
Considerations for Deuterated Standards
Deuterated internal standards are generally robust, but two key phenomena should be considered: the deuterium (B1214612) isotope effect and isotopic exchange.[8]
-
Isotope Effect : The replacement of hydrogen with deuterium can slightly alter physicochemical properties like lipophilicity, potentially causing a minor shift in chromatographic retention time compared to the non-labeled analyte.[8][9]
-
Isotopic Exchange : This involves the loss of deuterium and its replacement with a proton from the surrounding solvent. This is more likely to occur when deuterium is attached to heteroatoms (O, N) or in acidic or basic solutions.[8][10] The deuterium atoms in this compound are located on the piperazine (B1678402) ring, which are stable carbon positions, making isotopic exchange less of a concern under neutral conditions.[1][8]
Recommended Storage Conditions
Proper storage is critical to maintain the integrity of this compound. The following recommendations are synthesized from vendor data sheets and stability data of analogous compounds.
| Form | Condition | Temperature | Recommended Duration |
| Solid (Neat Powder) | Long-term | -20°C | Up to 3 years |
| Short-term / Shipping | Ambient | Several days | |
| Refrigerator | 2-8°C | Up to 2 years | |
| In Solvent | Long-term | -80°C | Up to 6 months |
| Short-term | -20°C | Up to 1 month |
Data compiled from multiple sources.[1][11][12][13]
Summary of Quantitative Stability Data (from Analogues)
The following table summarizes stability data from studies on Zopiclone and N-Desmethyl Zopiclone in biological matrices. This information serves as a valuable proxy for predicting the behavior of the deuterated analogue.
| Analyte | Matrix | Storage Temperature | Duration | Stability Outcome |
| Zopiclone | Whole Blood | -20°C | 5-6 months | Stable.[6] |
| Zopiclone | Whole Blood | 4°C (Refrigerator) | < 1 month | Unstable; significant degradation observed.[6] |
| Zopiclone | Whole Blood | 20°C (Room Temp) | < 2 days | Unstable; rapid degradation.[6] |
| Zopiclone | Plasma | -70°C | 5 Freeze-Thaw Cycles | Stable.[14] |
| NDZOP | Urine (pH 7.7) | 20°C | 1 day | >20% formation of ACP degradation product.[7] |
| NDZOP | Urine (pH 7.7) | 4°C | 1 week | >20% formation of ACP degradation product.[7] |
| NDZOP | Urine (pH 7.7) | -20°C | 2-3 months | >20% formation of ACP degradation product.[7] |
Experimental Protocol for Stability Assessment
To formally validate the stability of this compound for a specific bioanalytical method, a series of experiments should be conducted. Below is a representative protocol.
Objective: To assess the stability of this compound in a biological matrix (e.g., human plasma) under various storage conditions.
Materials:
-
This compound certified reference material.
-
Control (drug-free) human plasma.
-
Validated LC-MS/MS method for the quantification of N-Desmethyl Zopiclone.
-
Calibrators and Quality Control (QC) samples.
Methodology:
-
Preparation of Stability Samples:
-
Spike a bulk pool of control human plasma with this compound to a known concentration (e.g., the concentration used in the analytical method).
-
Aliquot the spiked plasma into appropriate storage vials.
-
-
Freeze-Thaw Stability:
-
Analyze six replicates of the stability samples (Time 0).
-
Subject another set of six replicates to three freeze-thaw cycles. For each cycle, samples are frozen at -20°C or -80°C for at least 12 hours and then thawed completely at room temperature.
-
After the final cycle, analyze the samples and compare the mean concentration to the Time 0 samples.
-
-
Short-Term (Bench-Top) Stability:
-
Thaw six replicates of the stability samples and keep them on the laboratory bench at room temperature for a period reflecting the expected sample handling time (e.g., 4, 8, or 24 hours).
-
Analyze the samples and compare the mean concentration to the Time 0 samples.
-
-
Long-Term Stability:
-
Store multiple sets of six replicates at the intended long-term storage temperature (e.g., -80°C).
-
At specified time points (e.g., 1, 3, 6, and 12 months), retrieve one set of samples, thaw, and analyze.
-
Compare the mean concentration at each time point to the Time 0 samples.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal (Time 0) concentration.
Caption: Experimental workflow for stability assessment.
Conclusion
This compound is a robust internal standard when handled and stored correctly. The primary stability risk is chemical hydrolysis, which is mitigated by maintaining frozen conditions and avoiding basic pH in solutions. For use in regulated bioanalysis, a formal stability assessment in the relevant biological matrix is essential. The recommended long-term storage condition for this compound is -20°C or colder for the neat solid and -80°C for solutions to ensure its integrity and the accuracy of quantitative analytical data.
References
- 1. This compound | Drug Metabolite | 1189805-43-3 | Invivochem [invivochem.com]
- 2. veeprho.com [veeprho.com]
- 3. Degradation of zopiclone during storage of spiked and authentic whole blood and matching dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. waters.com [waters.com]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. This compound Hydrochloride | LGC Standards [lgcstandards.com]
- 13. This compound Hydrochloride | LGC Standards [lgcstandards.com]
- 14. ijpsr.com [ijpsr.com]
N-Desmethyl Zopiclone-d8 safety data sheet information
An In-Depth Technical Guide on the Safety Profile of N-Desmethyl Zopiclone-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety information for this compound. Due to the limited availability of a dedicated Safety Data Sheet (SDS) for the deuterated compound, this guide synthesizes information from various sources, including data on the non-deuterated analog (N-Desmethyl Zopiclone) and the parent drug (Zopiclone). This information is intended for research and development purposes and should be used in conjunction with a thorough internal safety assessment.
Physicochemical Properties
The following tables summarize the key physicochemical properties of this compound and its related compounds. This data is crucial for understanding the compound's behavior in experimental settings.
Table 1: Physicochemical Data for this compound and its Hydrochloride Salt
| Property | This compound | This compound Hydrochloride | Reference |
| CAS Number | 1189805-43-3 | 1189719-74-1 | [1][2] |
| Molecular Formula | C16H7D8ClN6O3 | C16H8D8Cl2N6O3 | [1][2] |
| Molecular Weight | 382.83 g/mol | 419.29 g/mol | [1][2] |
| Appearance | Solid | White to off-white solid | [2] |
| Purity | ≥98% | >95% (HPLC) | [2][3] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | -20°C | [2][3] |
Table 2: Physicochemical Data for N-Desmethyl Zopiclone (non-deuterated)
| Property | Value | Reference |
| CAS Number | 59878-63-6 | [4] |
| Molecular Formula | C16H15ClN6O3 | [4] |
| Molecular Weight | 374.78 g/mol | [4] |
| XLogP3-AA | 0 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 7 | [4] |
| Rotatable Bond Count | 3 | [4] |
| Topological Polar Surface Area | 101 Ų | [4] |
Hazard Identification and Safety Data
The following safety information is primarily derived from the non-deuterated N-Desmethyl Zopiclone and the parent drug, Zopiclone. It is crucial to handle this compound with the same precautions.
Table 3: GHS Hazard Classification for N-Desmethyl Zopiclone
| Hazard Class | Hazard Statement | Pictogram | Reference |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | Warning | [4] |
| Serious eye damage/eye irritation (Category 2) | H319: Causes serious eye irritation | Warning | [4] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation | Warning | [4] |
Table 4: Precautionary Statements for N-Desmethyl Zopiclone
| Type | Statement | Reference |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P264: Wash hands thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. | [4][5] |
| Response | P302+P352: IF ON SKIN: Wash with plenty of water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P319: Get medical help if you feel unwell. P332+P317: If skin irritation occurs: Get medical help. P362+P364: Take off contaminated clothing and wash it before reuse. | [4][5] |
| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. | [4][5] |
| Disposal | P501: Dispose of contents/container in accordance with local/regional/national/international regulations. | [4][5] |
Experimental Protocols
Detailed experimental protocols for the safety testing of this compound are not publicly available. The hazard classifications provided are based on computational predictions and data from analogous compounds. Researchers should refer to standard OECD guidelines for chemical safety testing when designing their own experimental protocols.
Diagrams
The following diagrams illustrate key conceptual frameworks relevant to the handling and safety assessment of this compound.
References
- 1. This compound Hydrochloride | LGC Standards [lgcstandards.com]
- 2. This compound | Drug Metabolite | 1189805-43-3 | Invivochem [invivochem.com]
- 3. N-Desmethyl Zopiclone Hydrochloride | LGC Standards [lgcstandards.com]
- 4. N-Desmethylzopiclone | C16H15ClN6O3 | CID 162892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-DESMETHYL ZOPICLONE - Safety Data Sheet [chemicalbook.com]
The Pharmacokinetic Profile of N-Desmethyl Zopiclone-d8: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Desmethyl Zopiclone-d8 is the deuterium-labeled isotopologue of N-desmethyl zopiclone (B121070), a primary active metabolite of the hypnotic agent zopiclone. While not a therapeutic agent itself, this compound serves as a critical internal standard for the accurate quantification of zopiclone and its metabolites in complex biological matrices during pharmacokinetic, bioequivalence, and forensic studies. A comprehensive understanding of its pharmacokinetic profile is therefore inferred from the extensive data available for its non-deuterated counterpart, N-desmethyl zopiclone, and the parent drug, zopiclone. This guide provides a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) of zopiclone and N-desmethyl zopiclone, discusses the known effects of deuteration on drug pharmacokinetics, and outlines the experimental protocols for their analysis.
Introduction to this compound
This compound is a synthetic derivative of N-desmethyl zopiclone where eight hydrogen atoms have been replaced by deuterium (B1214612). This stable isotope labeling endows the molecule with a higher mass, allowing for its clear differentiation from the endogenous, non-labeled analyte in mass spectrometry-based assays. This property is essential for its role as an internal standard, which is added to biological samples at a known concentration to correct for analyte loss during sample preparation and for variations in instrument response.
Pharmacokinetic Profile of Zopiclone and N-Desmethyl Zopiclone
The pharmacokinetic properties of this compound are predicted to closely mirror those of N-desmethyl zopiclone. The pharmacokinetics of N-desmethyl zopiclone are intrinsically linked to the administration and metabolism of its parent drug, zopiclone.
Absorption
Following oral administration, zopiclone is rapidly absorbed, with a bioavailability of approximately 75-80%.[1][2] Peak plasma concentrations (Tmax) are typically reached within 1 to 2 hours.[1] The presence of a high-fat meal can delay the absorption and reduce the peak plasma concentration of zopiclone, but does not significantly alter the overall extent of absorption (AUC).[1]
Distribution
Zopiclone is rapidly and widely distributed throughout the body's tissues, including the brain.[2][3] Its volume of distribution is reported to be between 91.8 and 104.6 liters.[4] Plasma protein binding of zopiclone is relatively low, ranging from 45% to 80%, and is not saturable at therapeutic concentrations.[1][2] This suggests a low potential for drug-drug interactions due to competition for plasma protein binding sites.
Metabolism
Zopiclone undergoes extensive metabolism in the liver, with only about 4-5% of the dose excreted unchanged in the urine.[4] The primary metabolic pathways are N-demethylation and N-oxidation.[3]
-
N-demethylation results in the formation of N-desmethyl zopiclone , which is an active metabolite with predominantly anxiolytic properties.[1] This reaction is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2C8 .[1][5]
-
N-oxidation leads to the formation of zopiclone-N-oxide , which is considered largely inactive.[1] This pathway is also primarily catalyzed by CYP3A4 .[1][5]
Approximately 50% of an administered dose of zopiclone is also eliminated through decarboxylation and excreted via the lungs.[1][2]
Excretion
The elimination of zopiclone and its metabolites is primarily through renal excretion.[1] The terminal elimination half-life of zopiclone is approximately 5 hours (ranging from 3.5 to 6.5 hours).[1] The N-demethyl and N-oxide metabolites account for about 30% of the initial dose found in the urine.[1][2] The elimination half-life of N-desmethyl zopiclone has been reported to be between 7 and 11 hours.[6]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for zopiclone and its primary metabolite, N-desmethyl zopiclone.
Table 1: Pharmacokinetic Parameters of Zopiclone (Oral Administration)
| Parameter | Value | Reference(s) |
| Bioavailability | ~75-80% | [1][2] |
| Tmax (Time to Peak Plasma Concentration) | 1-2 hours | [1] |
| Plasma Protein Binding | 45-80% | [1][2] |
| Volume of Distribution (Vd) | 91.8-104.6 L | [4] |
| Elimination Half-life (t½) | 3.5-6.5 hours | [1][2] |
| Major Metabolizing Enzymes | CYP3A4, CYP2C8 | [1][5] |
| Primary Excretion Route | Renal | [1] |
Table 2: Pharmacokinetic Parameters of N-Desmethyl Zopiclone
| Parameter | Value | Reference(s) |
| Elimination Half-life (t½) | ~7-11 hours | [6] |
| Activity | Active (anxiolytic) | [1] |
| Formation | N-demethylation of Zopiclone | [3] |
The Impact of Deuteration on Pharmacokinetics: The Kinetic Isotope Effect
The substitution of hydrogen with deuterium can alter the pharmacokinetic profile of a molecule, a phenomenon known as the Kinetic Isotope Effect (KIE) .[7] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[8] Consequently, metabolic reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when deuterium is present at that position.[8]
For this compound, the deuterium atoms are located on the piperazine (B1678402) ring. If the cleavage of C-H bonds on this ring is a rate-limiting step in its further metabolism, then the deuterated version would be expected to have:
-
Reduced metabolic clearance: A slower rate of breakdown.[8]
-
A longer half-life: The molecule would remain in the body for a longer period.[8]
-
Increased systemic exposure (AUC): A higher overall concentration in the blood over time.[8]
However, the magnitude of the KIE is dependent on the specific metabolic pathway and the enzymes involved.[9] Since this compound is used as an internal standard, these potential alterations in its own metabolism do not affect the accuracy of the quantification of the non-deuterated analyte, as both the analyte and the standard are assumed to behave identically during the analytical process after being added to the sample.
Mechanism of Action: Signaling Pathway
Zopiclone and its active metabolite, N-desmethyl zopiclone, exert their effects by modulating the gamma-aminobutyric acid (GABA) signaling pathway , which is the primary inhibitory neurotransmitter system in the central nervous system.[1][10] They act as positive allosteric modulators of the GABA-A receptor , a ligand-gated chloride ion channel.[1][11]
Binding of zopiclone to a site on the GABA-A receptor complex enhances the binding of GABA to its own site.[10] This potentiation of GABA's effect leads to an increased influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and making it less likely to fire an action potential.[12] This enhanced neuronal inhibition results in the sedative and hypnotic effects of zopiclone.[10]
References
- 1. Zopiclone - Wikipedia [en.wikipedia.org]
- 2. Clinical pharmacokinetics of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and metabolism of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Cytochrome P-450 3A4 and 2C8 are involved in zopiclone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2000069442A1 - Methods of making and using n-desmethylzopiclone - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]
- 10. What is the mechanism of Zopiclone? [synapse.patsnap.com]
- 11. The mechanism of action of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Facebook [cancer.gov]
The Gold Standard in Forensic Toxicology: A Technical Guide to N-Desmethyl Zopiclone-d8
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of forensic and clinical toxicology, the accurate quantification of xenobiotics and their metabolites is paramount for unambiguous interpretation of results. Zopiclone (B121070), a non-benzodiazepine hypnotic agent widely prescribed for the treatment of insomnia, and its primary metabolite, N-desmethyl zopiclone, are frequently encountered in toxicological casework. The inherent variability of analytical methodologies necessitates the use of internal standards to ensure precision and accuracy. Stable isotope-labeled internal standards, particularly deuterated analogs, have become the gold standard in mass spectrometric quantification. This technical guide provides a comprehensive overview of N-Desmethyl Zopiclone-d8, its application as an internal standard in forensic toxicology, and detailed methodologies for its use in the analysis of zopiclone and its metabolites.
The Critical Role of Deuterated Internal Standards
Deuterated internal standards are synthetic analogs of a target analyte where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen. In mass spectrometry-based quantification, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the use of a deuterated internal standard like this compound offers significant advantages over the use of structurally similar but non-isotopically labeled compounds.[1]
The key principle lies in the near-identical physicochemical properties of the deuterated standard and the analyte. They co-elute chromatographically and exhibit similar ionization efficiency and fragmentation patterns in the mass spectrometer. However, due to the mass difference imparted by the deuterium atoms, they are distinguishable by the mass spectrometer. This allows the internal standard to compensate for variations at virtually every stage of the analytical process, including sample extraction, injection volume, and matrix effects (ion suppression or enhancement), leading to highly accurate and precise quantification.
Pharmacology and Metabolism of Zopiclone
Zopiclone is a cyclopyrrolone derivative that exerts its sedative and hypnotic effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor complex in the central nervous system.[2] It binds to a site on the receptor that is distinct from but allosterically coupled to the GABA binding site, enhancing the inhibitory effects of GABA.[2]
Upon oral administration, zopiclone is rapidly absorbed and extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2E1.[3] The major metabolic pathways are N-demethylation and N-oxidation.[4] N-demethylation results in the formation of N-desmethyl zopiclone, which is pharmacologically active, though less so than the parent drug, and exhibits primarily anxiolytic properties.[3] N-oxidation produces the inactive zopiclone-N-oxide.[3]
Due to its significant presence in biological samples following zopiclone administration, the accurate quantification of N-desmethyl zopiclone is crucial for a comprehensive toxicological assessment.
Zopiclone Metabolic Pathway
References
- 1. academic.oup.com [academic.oup.com]
- 2. Sigma-Aldrich [sigmaaldrich.com]
- 3. Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unlocking Therapeutic Potential: An In-depth Technical Guide to Isotopic Labeling with Deuterium
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isotopic labeling, particularly the substitution of hydrogen with its stable isotope deuterium (B1214612), has emerged as a powerful strategy in modern drug discovery and development. This technique, grounded in the principles of the kinetic isotope effect (KIE), offers a sophisticated method to modulate the metabolic fate of therapeutic compounds. By strategically replacing hydrogen atoms at sites of metabolic vulnerability with deuterium, it is possible to slow down enzymatic degradation, thereby enhancing a drug's pharmacokinetic profile, improving its safety, and potentially increasing its efficacy. This guide provides a comprehensive technical overview of the core principles of deuterium labeling, detailed experimental methodologies for the synthesis and analysis of deuterated compounds, and a summary of key quantitative data to inform research and development efforts.
Core Principles of Isotopic Labeling with Deuterium
The fundamental principle behind the utility of deuterium in drug design is the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H) due to the greater mass of deuterium (one proton and one neutron) compared to protium (B1232500) (one proton).[1] This increased bond strength requires more energy to be broken, leading to a slower rate for chemical reactions where C-H bond cleavage is the rate-determining step.[1]
In the context of drug metabolism, many enzymatic reactions, particularly those catalyzed by the cytochrome P450 (CYP450) family of enzymes, involve the oxidation of C-H bonds.[2][3][4] By replacing a hydrogen atom at a metabolically labile position with deuterium, the rate of metabolism at that site can be significantly reduced.[5] This can lead to several desirable outcomes:
-
Improved Metabolic Stability: A slower rate of metabolism can lead to a longer plasma half-life of the drug.
-
Increased Systemic Exposure: Reduced first-pass metabolism can increase the overall concentration of the drug in the bloodstream (Area Under the Curve or AUC).
-
Reduced Formation of Toxic Metabolites: By slowing a particular metabolic pathway, the formation of harmful metabolites can be minimized.
-
Potential for Dose Reduction: Enhanced bioavailability and a longer duration of action may allow for lower or less frequent dosing, improving patient compliance and reducing off-target effects.
It is crucial to note that the magnitude of the KIE is not uniform and depends on the specific reaction and the position of the deuterium substitution. A significant effect is typically observed only when the C-H bond cleavage is the rate-limiting step in the metabolic cascade.
Data Presentation: Quantitative Impact of Deuteration
The strategic application of deuterium labeling has led to tangible improvements in the pharmacokinetic profiles of numerous drug candidates. The following tables summarize key quantitative data from preclinical and clinical studies, comparing deuterated compounds to their non-deuterated counterparts.
Table 1: Comparative Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drugs
| Drug | Deuterated Analog | Parameter | Non-Deuterated Value | Deuterated Value | Fold Change | Reference |
| Methadone | d₉-Methadone | AUC (ng·h/mL) | 1,230 ± 210 | 7,010 ± 1,120 | 5.7x Increase | [6] |
| Cmax (ng/mL) | 520 ± 90 | 2,290 ± 380 | 4.4x Increase | [6] | ||
| Clearance (L/h/kg) | 4.7 ± 0.8 | 0.9 ± 0.3 | 5.2x Reduction | [6] | ||
| Tetrabenazine | Deutetrabenazine | AUC of active metabolites (ng·h/mL) | 276 | 564 | 2.0x Increase | [7] |
| Cmax of active metabolites (ng/mL) | 59.7 | 50.9 | 0.85x | [7] |
Table 2: Kinetic Isotope Effect (KIE) in Cytochrome P450-Mediated Metabolism
| CYP450 Isoform | Substrate | KIE (kH/kD) on Intrinsic Clearance | Metabolic Reaction | Reference |
| CYP3A4 | Chemotype 2d (both methyl groups deuterated) | 3.5 | N- and O-demethylation | [8] |
| CYP2C19 | Chemotype 2b (O-methyl group deuterated) | 4.0 | O-demethylation | [8] |
| CYP2C19 | Chemotype 2d (both methyl groups deuterated) | 4.5 | N- and O-demethylation | [8] |
| P450s (general) | Amine N-dealkylation | ≤ 2 | N-dealkylation | [2] |
| Peroxidases | Amine N-dealkylation | 8.6 - 10.1 | N-dealkylation | [2] |
Experimental Protocols
Synthesis of Deuterated Compounds
The introduction of deuterium into a molecule can be achieved through various synthetic strategies. A common and effective method is the use of a deuterated starting material or reagent in a well-established synthetic route. Below is a representative protocol for the synthesis of Deutetrabenazine, the first deuterated drug to receive FDA approval.[9][10]
Protocol: Improved Synthesis of Deutetrabenazine [10]
-
Step 1: Formation of N-[2-(3,4-dihydroxyphenyl)ethyl]formamide (9)
-
Dopamine hydrochloride (8) is reacted with triethylamine (B128534) and ethyl formate.
-
-
Step 2: Cyclization to 6,7-dihydroxy-3,4-dihydroisoquinoline (11)
-
Compound 9 undergoes a dehydration reaction with phosphorus oxychloride in ethyl acetate.
-
-
Step 3: Deuterated Methylation to 6,7-bis(methoxy-d₃)-3,4-dihydroisoquinoline (6)
-
Compound 11 is reacted with triphenylphosphine, deuterated methanol (B129727) (CD₃OD), and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran.
-
Work-up involves the use of zinc chloride and pH adjustment to eliminate the need for column chromatography.
-
-
Step 4: Condensation to form Deutetrabenazine (1)
-
Compound 6 is reacted with (2-acetyl-4-methylpentyl)trimethyl-l-aminium iodide (7) in the presence of potassium carbonate.
-
-
Step 5: Purification
-
The crude product is recrystallized from methanol to yield Deutetrabenazine with high purity.
-
Another powerful technique for deuterium incorporation is Iridium-Catalyzed Hydrogen Isotope Exchange (HIE) . This method allows for the direct replacement of C-H bonds with C-D bonds in a late-stage synthetic step, often with high regioselectivity.[11][12][13][14][15]
General Protocol: Iridium-Catalyzed ortho-Deuteration [11]
-
Catalyst Preparation: An iridium(I) complex, such as one containing an N-heterocyclic carbene (NHC) and a phosphine (B1218219) ligand, is prepared.
-
Reaction Setup: The substrate and the iridium catalyst are dissolved in a suitable solvent under an inert atmosphere.
-
Deuterium Source: The reaction vessel is charged with deuterium gas (D₂).
-
Reaction Conditions: The mixture is stirred at a specified temperature and pressure for a defined period to allow for the hydrogen-deuterium exchange to occur.
-
Work-up and Purification: The product is isolated and purified using standard techniques such as chromatography.
Analysis of Deuterium Incorporation
Confirming the location and extent of deuterium incorporation is critical. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary analytical techniques employed for this purpose.
Protocol: NMR Spectroscopic Analysis of Deuterium Incorporation [12][16]
-
Sample Preparation: The deuterated compound is dissolved in a suitable non-deuterated solvent.
-
¹H NMR Analysis:
-
Acquire a ¹H NMR spectrum of the deuterated compound.
-
Compare this spectrum to the ¹H NMR spectrum of the non-deuterated parent compound.
-
A decrease in the integration of a proton signal indicates deuterium incorporation at that position.
-
-
²H NMR Analysis:
-
Acquire a ²H NMR spectrum of the deuterated compound.
-
The presence of a signal in the ²H NMR spectrum directly confirms the presence and location of deuterium. The chemical shifts in ²H NMR are equivalent to those in ¹H NMR.
-
-
Quantitative Analysis: The percentage of deuterium incorporation can be calculated by comparing the integrals of the relevant signals in the ¹H and/or ²H NMR spectra.
Protocol: Mass Spectrometric Analysis of Deuterium Incorporation [8]
-
Sample Preparation: The deuterated compound is prepared for analysis, often by dissolution in a suitable solvent for direct infusion or for separation by liquid chromatography (LC).
-
Mass Spectrometry Analysis:
-
The sample is introduced into a mass spectrometer. High-resolution mass spectrometry (HRMS) is often preferred for its ability to accurately determine the mass-to-charge ratio (m/z).
-
Acquire a full-scan mass spectrum.
-
-
Data Analysis:
-
Compare the mass spectrum of the deuterated compound to that of the non-deuterated parent compound.
-
The molecular ion peak (M+) of the deuterated compound will be shifted to a higher m/z value corresponding to the number of deuterium atoms incorporated (approximately 1.006 Da per deuterium).
-
The isotopic distribution of the molecular ion peak can be analyzed to determine the extent of deuteration.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and concepts in isotopic labeling with deuterium.
Caption: General experimental workflow for the synthesis and analysis of a deuterated compound.
References
- 1. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. Improved Synthesis of Deutetrabenazine [cjph.com.cn]
- 9. Recent advances in iridium(I) catalysis towards directed hydrogen isotope exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Highly active iridium(i) complexes for catalytic hydrogen isotope exchange - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. sketchviz.com [sketchviz.com]
- 15. Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
The Role of N-Desmethyl Zopiclone-d8 in Therapeutic Drug Monitoring: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of N-Desmethyl Zopiclone-d8 as a critical internal standard for the therapeutic drug monitoring (TDM) of Zopiclone (B121070). Zopiclone, a non-benzodiazepine hypnotic agent, undergoes extensive metabolism in the body, with N-desmethyl zopiclone being one of its primary metabolites. Accurate quantification of zopiclone and its metabolites is crucial for pharmacokinetic studies, dose optimization, and forensic analysis. The use of a stable isotope-labeled internal standard like this compound is paramount for achieving the necessary accuracy and precision in bioanalytical methods.
Core Principles: The Importance of Stable Isotope-Labeled Internal Standards
In quantitative mass spectrometry, particularly LC-MS/MS, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting analytical variability. This compound, a deuterated analog of the N-desmethyl metabolite of zopiclone, shares near-identical physicochemical properties with the endogenous analyte. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for matrix effects, extraction losses, and instrument fluctuations. By measuring the ratio of the analyte to the known concentration of the SIL-IS, highly accurate and precise quantification can be achieved.
Zopiclone Metabolism
Zopiclone is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2E1. The main metabolic pathways are N-demethylation and N-oxidation.[1] N-demethylation results in the formation of N-desmethyl zopiclone, an active metabolite, while N-oxidation produces zopiclone-N-oxide, which is also pharmacologically active. A significant portion of the administered dose is also decarboxylated.[1]
Analytical Methodologies: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the simultaneous quantification of zopiclone and its metabolites in biological matrices due to its high sensitivity, selectivity, and speed. The use of this compound as an internal standard is integral to robust and reliable LC-MS/MS assays.
Sample Preparation
The goal of sample preparation is to extract the analytes of interest from the complex biological matrix (e.g., plasma, urine, whole blood) and remove potential interferences. The two most common techniques are solid-phase extraction (SPE) and liquid-liquid extraction (LLE).
Solid-Phase Extraction (SPE): This technique utilizes a solid sorbent to selectively retain the analytes, which are then eluted with an appropriate solvent.
Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquid phases.
A validated HPLC-ESI-MS/MS method for the simultaneous quantification of zopiclone and its metabolites in human plasma utilized solid-phase extraction.[2] Another study focusing on whole blood also developed and validated an LC-MS/MS method for zopiclone and N-desmethylzopiclone.[3]
Chromatographic and Mass Spectrometric Parameters
The following tables summarize typical LC-MS/MS parameters for the analysis of N-Desmethyl Zopiclone. It is important to note that these parameters are instrument-dependent and require optimization in the specific laboratory setting.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition 1 | Condition 2 |
| Column | Symmetry Shield RP8 (150 mm x 4.6 mm, 3.5 µm)[2] | Ascentis® Express Phenyl-Hexyl (10 cm x 2.1 mm, 2.7 µm) |
| Mobile Phase A | Not specified in detail | 13 mM ammonium (B1175870) acetate (B1210297) in water |
| Mobile Phase B | Not specified in detail | 13 mM ammonium acetate in methanol (B129727) |
| Flow Rate | Not specified in detail | 0.4 mL/min |
| Column Temperature | Not specified in detail | 35 °C |
| Injection Volume | Not specified in detail | 1 µL |
Table 2: Mass Spectrometry Parameters for N-Desmethyl Zopiclone
| Parameter | Value (Source 1) | Value (Source 2)[4] |
| Ionization Mode | ESI(+) | ESI(+) |
| Precursor Ion (m/z) | 375.11 | 375 |
| Product Ion (m/z) | 111.92, 217.00, 244.98 | 245 |
| Collision Energy (CE) | Not Specified | Not Specified |
| Declustering Potential (DP) | Not Specified | Not Specified |
Note: The specific MRM transitions and optimal collision energies and declustering potentials should be determined empirically for the mass spectrometer being used.
Experimental Protocols
Below are generalized protocols for sample preparation. These should be optimized and validated for the specific application.
Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma[2]
-
Conditioning: Condition a suitable SPE cartridge (e.g., C18) with methanol followed by water.
-
Sample Loading: To 500 µL of plasma, add a known concentration of this compound internal standard solution. Vortex and load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interferences.
-
Elution: Elute the analytes with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) from Rat Plasma[6]
-
Sample Preparation: To a 200 µL aliquot of rat plasma, add the this compound internal standard.
-
Extraction: Add an appropriate organic extraction solvent (e.g., a mixture of dichloromethane (B109758) and isopropanol). Vortex vigorously to ensure thorough mixing.
-
Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.
-
Collection: Transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Therapeutic Drug Monitoring Workflow
The following diagram illustrates a typical workflow for the therapeutic drug monitoring of zopiclone using this compound as an internal standard.
Conclusion
This compound is an indispensable tool for the accurate and precise therapeutic drug monitoring of zopiclone. Its use as an internal standard in LC-MS/MS methodologies allows for the reliable quantification of zopiclone and its primary active metabolite, N-desmethyl zopiclone, in various biological matrices. This in-depth guide provides researchers, scientists, and drug development professionals with the foundational knowledge of its application, including metabolic pathways, analytical parameters, and experimental workflows. The implementation of validated methods incorporating this compound is crucial for advancing our understanding of zopiclone's pharmacokinetics and for optimizing its therapeutic use.
References
- 1. Clinical pharmacokinetics of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC-ESI-MS/MS validated method for simultaneous quantification of zopiclone and its metabolites, N-desmethyl zopiclone and zopiclone-N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of N-Desmethyl Zopiclone-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of N-Desmethyl Zopiclone-d8 as an internal standard in the quantitative analysis of zopiclone (B121070) and its metabolites in biological matrices. The protocols detailed below are intended to support therapeutic drug monitoring, pharmacokinetic and toxicokinetic studies, and other bioanalytical applications.
Introduction
Zopiclone is a non-benzodiazepine hypnotic agent widely prescribed for the treatment of insomnia. Accurate quantification of zopiclone and its primary metabolites, N-desmethylzopiclone and zopiclone-N-oxide, in biological samples is crucial for clinical and forensic toxicology, as well as for pharmacokinetic research. The use of a stable isotope-labeled internal standard is the gold standard for mass spectrometry-based quantification, as it compensates for variability in sample preparation and instrument response.
This compound is a deuterated analog of N-desmethylzopiclone, a major metabolite of zopiclone.[1] Its similar chemical and physical properties to the analytes of interest, along with its distinct mass-to-charge ratio, make it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[2]
Mechanism of Action of Zopiclone: GABA-A Receptor Modulation
Zopiclone exerts its hypnotic effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Although structurally distinct from benzodiazepines, zopiclone binds to the benzodiazepine (B76468) site on the GABA-A receptor complex. This binding allosterically enhances the effect of GABA, increasing the frequency of chloride channel opening. The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, reducing neuronal excitability and producing sedative and hypnotic effects.
Experimental Protocols
The following protocols are generalized and should be optimized for specific instrumentation and laboratory conditions.
Materials and Reagents
-
Analytes: Zopiclone, N-Desmethylzopiclone, Zopiclone-N-Oxide
-
Internal Standard: this compound
-
Solvents: Acetonitrile (ACN), Methanol (B129727) (MeOH), Water (H₂O) - all LC-MS grade
-
Reagents: Formic acid, Ammonium acetate (B1210297), Ammonium formate (B1220265) - analytical grade or higher
-
Biological Matrix: Human plasma, serum, or urine (blank, for calibration standards and quality controls)
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each analyte and the internal standard in methanol to prepare individual stock solutions.
-
Intermediate Stock Solutions: Prepare intermediate stock solutions by diluting the primary stocks with a suitable solvent (e.g., 50:50 MeOH:H₂O).
-
Working Standard Solutions: Prepare a series of working standard solutions containing all analytes at various concentrations by further diluting the intermediate stock solutions.
-
Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) for spiking into samples.
Sample Preparation: Solid Phase Extraction (SPE)
This protocol is adapted from a validated method for the simultaneous quantification of zopiclone and its metabolites in human plasma.[3]
-
Sample Pre-treatment: To 200 µL of plasma, add 25 µL of the this compound internal standard working solution and vortex.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
LC-MS/MS Conditions
The following are example LC-MS/MS parameters. These should be optimized for the specific instrument in use.
Liquid Chromatography (LC):
| Parameter | Example Condition |
| Column | Ascentis® Express Phenyl-Hexyl (10 cm x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 13 mM Ammonium acetate in water |
| Mobile Phase B | 13 mM Ammonium acetate in methanol |
| Gradient | Isocratic (e.g., 52:48 A:B) or a suitable gradient |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 1-10 µL |
Mass Spectrometry (MS/MS):
| Parameter | Example Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Gas Temperature | 350 °C |
| Gas Flow | 8 L/min |
| Nebulizer | 50 psi |
| Capillary Voltage | 3500 V |
MRM Transitions:
Note: The optimal cone/fragmentor voltage and collision energy should be determined experimentally for each analyte and the internal standard on the specific mass spectrometer being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone/Fragmentor Voltage (V) | Collision Energy (eV) |
| Zopiclone | 389.1 | 245.0 / 217.1 | 85 | 13 / 29 |
| N-Desmethylzopiclone | 375.1 | 245.0 / 217.0 | Optimize | Optimize |
| Zopiclone-N-Oxide | 405.1 | 245.0 / 143.3 | Optimize | Optimize |
| This compound (Internal Standard) | ~383.2 | Optimize | Optimize | Optimize |
The precursor ion for this compound is predicted based on its molecular weight. The product ions and optimal voltages/energies must be determined through infusion and optimization experiments.
Method Validation and Data Presentation
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize typical validation parameters from published methods for zopiclone and its metabolites, which can serve as a reference for a method employing this compound.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | r² | Reference |
| Zopiclone | Human Plasma | 0.5 - 150 | 0.5 | >0.99 | [3] |
| N-Desmethylzopiclone | Human Plasma | 0.5 - 150 | 0.5 | >0.99 | [3] |
| Zopiclone-N-Oxide | Human Plasma | 1 - 150 | 1 | >0.99 | [3] |
| Zopiclone | Urine | 5 - 500 | 5 | >0.995 | [4] |
Table 2: Accuracy and Precision
| Analyte | Matrix | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Zopiclone | Human Plasma | LLOQ, QC Low, Mid, High | 3.0 - 14.7 | 3.0 - 14.7 | 89.5 - 109.1 | [3] |
| N-Desmethylzopiclone | Human Plasma | LLOQ, QC Low, Mid, High | 3.0 - 14.7 | 3.0 - 14.7 | 89.5 - 109.1 | [3] |
| Zopiclone-N-Oxide | Human Plasma | LLOQ, QC Low, Mid, High | 3.0 - 14.7 | 3.0 - 14.7 | 89.5 - 109.1 | [3] |
Table 3: Recovery
| Analyte | Matrix | Recovery (%) |
| Zopiclone | Human Plasma | ≥ 90 |
| N-Desmethylzopiclone | Human Plasma | ≥ 90 |
| Zopiclone-N-Oxide | Human Plasma | ≥ 90 |
| Internal Standard | Human Plasma | ≥ 90 |
Conclusion
This compound is a highly suitable internal standard for the reliable and accurate quantification of zopiclone and its metabolites in biological matrices by LC-MS/MS. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and validate robust bioanalytical methods for a variety of applications in clinical and research settings. It is imperative that each laboratory validates the method on their specific instrumentation to ensure performance meets the required standards for their intended application.
References
Application Note: Quantification of Zopiclone in Human Plasma by LC-MS/MS Using N-Desmethyl Zopiclone-d8
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of zopiclone (B121070) in human plasma. The method utilizes N-Desmethyl Zopiclone-d8 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is performed using a straightforward solid-phase extraction (SPE) protocol. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology applications.
Introduction
Zopiclone is a non-benzodiazepine hypnotic agent widely prescribed for the short-term treatment of insomnia.[1] It belongs to the cyclopyrrolone class of drugs and exerts its sedative effects by modulating the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system.[1][2] Accurate and reliable quantification of zopiclone in biological matrices is crucial for clinical and forensic purposes. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and variabilities in sample processing and instrument response, thereby enhancing the method's robustness and reliability. Zopiclone is extensively metabolized in the liver, primarily by CYP3A4 and CYP2C8 enzymes, to its main metabolites, N-desmethylzopiclone and zopiclone N-oxide.[5][6]
Experimental
Materials and Reagents
-
Zopiclone and this compound reference standards were purchased from a certified supplier.
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water were obtained from a reputable chemical supplier.
-
Formic acid and ammonium (B1175870) acetate (B1210297) were of analytical grade.
-
Human plasma was sourced from a certified biobank.
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX) were used for sample cleanup.
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
Standard Solutions
Stock solutions of zopiclone and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a mixture of water and methanol. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 200 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound internal standard working solution (e.g., 250 ng/mL).
-
Add 200 µL of 0.5 M ammonium acetate buffer (pH 5.0).
-
Vortex mix for 10 seconds.
-
Load the entire mixture onto the SPE cartridge.
-
Wash the cartridge with 200 µL of 0.02 N HCl, followed by 200 µL of 20% methanol.
-
Elute the analytes with 2 x 25 µL of a 60:40 acetonitrile:methanol solution containing 5% ammonium hydroxide.
-
Dilute the eluate with 100 µL of a 2% acetonitrile and 1% formic acid solution in water.
-
Inject a portion of the final extract into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18 reversed-phase (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 5 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 1 µL |
| Column Temperature | 35 °C |
| Gradient | As required for optimal separation |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | As optimized for the specific instrument |
| Source Temperature | As optimized for the specific instrument |
| Desolvation Gas Flow | As optimized for the specific instrument |
| Collision Gas | Argon |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Zopiclone and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Zopiclone | 389.1 | 245.0 | Optimized |
| 389.1 | 217.0 | Optimized | |
| This compound (IS) | 382.8 | 245.0 | Optimized |
Note: The specific collision energies should be optimized for the instrument in use to achieve the best sensitivity and specificity.
Results and Discussion
Method Validation
The method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effects.
Linearity and Sensitivity:
The calibration curve for zopiclone was linear over the concentration range of 0.5 to 150 ng/mL in human plasma. The coefficient of determination (r²) was consistently greater than 0.99. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL.
Table 2: Linearity and LLOQ
| Analyte | Linear Range (ng/mL) | r² | LLOQ (ng/mL) |
| Zopiclone | 0.5 - 150 | > 0.99 | 0.5 |
Precision and Accuracy:
Intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The results, summarized in Table 3, demonstrate excellent precision (RSD < 15%) and accuracy (within ±15% of the nominal concentration), which are within the acceptable limits for bioanalytical method validation.[7]
Table 3: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low | 1.5 | < 10 | 95 - 105 | < 10 | 95 - 105 |
| Medium | 75 | < 8 | 97 - 103 | < 8 | 97 - 103 |
| High | 120 | < 5 | 98 - 102 | < 5 | 98 - 102 |
Recovery and Matrix Effects:
The extraction recovery of zopiclone from human plasma was determined to be consistent and high (≥90%). The use of the deuterated internal standard, this compound, effectively compensated for any matrix effects, ensuring the accuracy and reliability of the measurements.
Conclusion
This application note describes a highly sensitive, specific, and reliable LC-MS/MS method for the quantification of zopiclone in human plasma. The use of this compound as an internal standard, combined with an efficient SPE sample preparation protocol, provides a robust assay suitable for high-throughput analysis in clinical and research settings. The method has been validated according to established bioanalytical guidelines and has demonstrated excellent performance in terms of linearity, sensitivity, precision, and accuracy.
Visualizations
Caption: Metabolic pathway of Zopiclone.
Caption: Experimental workflow for Zopiclone analysis.
References
- 1. Quantitative determination of zopiclone and zolpidem in whole blood by liquid-liquid extraction and UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of zopiclone, N-desmethylzopiclone, zopiclone N-oxide and 2-amino-5-chloropyridine in urine using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wsp.wa.gov [wsp.wa.gov]
- 4. Development and Validation of an LC-MS-MS Method for the Detection of 40 Benzodiazepines and Three Z-Drugs in Blood and Urine by Solid-Phase Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. waters.com [waters.com]
- 7. Developing, validating, and comparing an analytical method to simultaneously detect z-drugs in urine samples using the QuEChERS approach with both liquid chromatography and gas chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Desmethyl Zopiclone-d8 Analysis
Introduction
N-Desmethyl Zopiclone-d8 is the deuterated stable isotope-labeled analog of N-desmethyl zopiclone (B121070), a primary metabolite of the hypnotic agent zopiclone.[1][2] Due to its structural similarity and mass difference, this compound is an ideal internal standard (IS) for quantitative bioanalytical assays using mass spectrometry, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] Its use ensures accurate and precise quantification of N-desmethyl zopiclone in complex biological matrices by correcting for variability during sample preparation and analysis. These application notes provide detailed protocols for the sample preparation of this compound and the target analyte from biological matrices for research, clinical toxicology, and pharmacokinetic studies.
Analytical Techniques
The primary analytical method for the quantification of zopiclone and its metabolites, including N-desmethyl zopiclone, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for detecting low concentrations in biological samples.[4]
Experimental Protocols
This section details three common sample preparation techniques: Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The choice of method will depend on the sample matrix, required sensitivity, and available resources. This compound should be spiked into the samples as an internal standard at the beginning of the preparation process.
Protocol 1: Solid Phase Extraction (SPE)
Solid Phase Extraction is a highly effective method for cleaning up complex samples like plasma and urine, resulting in high recovery and reduced matrix effects.[5][6]
Materials:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized Water
-
Ammonia (B1221849) solution
-
Dichloromethane
-
Sample collection tubes
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Vortex mixer
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen biological samples (e.g., plasma, urine) at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the samples to pellet any particulate matter.
-
Transfer a known aliquot (e.g., 500 µL) of the supernatant to a clean tube.
-
Spike the sample with an appropriate concentration of this compound internal standard solution.
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum or positive pressure to allow the sample to pass through the cartridge at a slow, steady rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge to remove interfering substances. A typical wash solution is 1 mL of 5% Methanol in Deionized Water.
-
A second wash with a mild organic solvent can also be performed. For example, some methods use 0.5% ammonia in a methanol-water mixture (40:60 v/v).[6]
-
-
Elution:
-
Elute the analyte and internal standard from the cartridge using an appropriate solvent. A common elution solvent is 1 mL of Methanol or a mixture like dichloromethane-isopropanol (75:25 v/v).[6]
-
Collect the eluate in a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.
-
Vortex the reconstituted sample thoroughly.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
-
Workflow Diagram for Solid Phase Extraction:
Caption: Solid Phase Extraction (SPE) workflow for this compound analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that separates compounds based on their differential solubilities in two immiscible liquid phases.
Materials:
-
Extraction solvent (e.g., a mixture of chloroform (B151607) and isopropanol (9:1 v/v))[7]
-
Aqueous buffer (e.g., pH 8 buffer)[7]
-
Sample collection tubes
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Vortex mixer
Procedure:
-
Sample Pre-treatment:
-
To a known volume of the biological sample (e.g., 1 mL of plasma), add the this compound internal standard.
-
Add an equal volume of aqueous buffer (e.g., pH 8) to adjust the pH.
-
-
Extraction:
-
Add a specified volume of the immiscible organic extraction solvent (e.g., 5 mL of chloroform-isopropanol).
-
Vortex the mixture vigorously for several minutes to ensure thorough mixing.
-
Centrifuge the sample to separate the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the organic layer (which now contains the analyte and internal standard) to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Workflow Diagram for Liquid-Liquid Extraction:
Caption: Liquid-Liquid Extraction (LLE) workflow.
Protocol 3: Protein Precipitation (PPT)
Protein precipitation is the simplest and fastest method for sample preparation, suitable for high-throughput screening. However, it may result in less clean extracts compared to SPE or LLE.[7]
Materials:
-
Precipitating solvent (e.g., Acetonitrile)[7]
-
Centrifuge
-
Vortex mixer
Procedure:
-
Precipitation:
-
To a known volume of plasma, add the this compound internal standard.
-
Add a larger volume of cold precipitating solvent (e.g., 3 volumes of acetonitrile).[7]
-
Vortex the mixture vigorously to precipitate the proteins.
-
-
Centrifugation:
-
Centrifuge the sample at high speed to pellet the precipitated proteins.
-
-
Collection:
-
Carefully collect the supernatant.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
The supernatant can be directly injected, but for better sensitivity, it is recommended to evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Workflow Diagram for Protein Precipitation:
Caption: Protein Precipitation (PPT) workflow for sample preparation.
Quantitative Data Summary
The following tables summarize typical performance data for methods analyzing zopiclone and its metabolites, including N-desmethyl zopiclone. These values are indicative and should be validated in the specific laboratory setting.
Table 1: Method Performance Characteristics
| Parameter | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Reference |
| Recovery | |||
| Zopiclone | ≥ 90% | ~75% | [4][8] |
| N-desmethyl zopiclone | ≥ 90% | ~59% | [4][8] |
| Linear Range (ng/mL) | |||
| Zopiclone | 0.5 - 150 | 7.5 - 500 | [4][8] |
| N-desmethyl zopiclone | 0.5 - 150 | 7.5 - 500 | [4][8] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | |||
| Zopiclone | 0.5 | 3 | [4][7] |
| N-desmethyl zopiclone | 0.5 | 6 | [4][7] |
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-batch Precision (%RSD) | Inter-batch Precision (%RSD) | Accuracy (%) | Reference |
| Zopiclone | Low, Mid, High | 3.0 - 14.7 | 3.0 - 14.7 | 89.5 - 109.1 | [4] |
| N-desmethyl zopiclone | Low, Mid, High | 3.0 - 14.7 | 3.0 - 14.7 | 89.5 - 109.1 | [4] |
Note: The data presented are for the non-deuterated analytes. The use of a deuterated internal standard like this compound is crucial for achieving this level of precision and accuracy by compensating for any variability in the extraction process.
References
- 1. This compound | Drug Metabolite | 1189805-43-3 | Invivochem [invivochem.com]
- 2. N-Desmethylzopiclone | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. veeprho.com [veeprho.com]
- 4. HPLC-ESI-MS/MS validated method for simultaneous quantification of zopiclone and its metabolites, N-desmethyl zopiclone and zopiclone-N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Liquid-Liquid Extraction of N-Desmethyl Zopiclone-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desmethyl Zopiclone-d8 is the deuterated analog of N-desmethyl zopiclone (B121070), a primary metabolite of the non-benzodiazepine hypnotic agent, zopiclone. Due to its structural similarity and distinct mass, this compound serves as an ideal internal standard for the quantification of N-desmethyl zopiclone in biological matrices during pharmacokinetic and toxicological studies. Liquid-liquid extraction (LLE) is a widely used sample preparation technique that offers a robust method for the extraction of these compounds from complex biological samples prior to analysis by chromatography-mass spectrometry (LC-MS/MS).
This document provides detailed protocols and quantitative data for the liquid-liquid extraction of this compound, adaptable for its non-deuterated counterpart, from various biological matrices.
Data Presentation
The following tables summarize quantitative data from various studies employing liquid-liquid extraction for zopiclone and its metabolites. As this compound is used as an internal standard, its extraction efficiency is expected to be comparable to that of the non-deuterated N-desmethyl zopiclone.
Table 1: Liquid-Liquid Extraction Recovery Data
| Analyte | Matrix | Extraction Solvent | Recovery (%) | Reference |
| Zopiclone | Whole Blood | Ethyl acetate (B1210297)/n-heptane (80:20, v/v) | ≥70 | [1] |
| Zopiclone Enantiomers | Rat Plasma | Not Specified | 74.6 - 75.7 | [2][3] |
| N-desmethyl zopiclone Enantiomers | Rat Plasma | Not Specified | 56.9 - 61.6 | [2][3] |
| Zopiclone | Plasma | Dichloromethane-2-propanol | Not Specified | [4] |
| Zopiclone and Metabolites | Urine | Chloroform-isopropanol (9:1) | Not Specified | [5] |
Table 2: Method Validation Parameters from LLE-Based Assays
| Parameter | Zopiclone | N-desmethyl zopiclone | Matrix | Reference |
| Linear Range | 3-300 ng/mL | 6-500 ng/mL | Human Plasma | [6] |
| 7.5-500 ng/mL | 7.5-500 ng/mL | Rat Plasma | [2][3] | |
| LLOQ | 0.19 ng/mL | - | Whole Blood | [1] |
| 3 ng/mL | 6 ng/mL | Human Plasma | [6] | |
| Between-Batch Precision (%) | 1.7-4.2 | 3.2-7.5 | Human Plasma | [6] |
| Between-Batch Accuracy (%) | 99.4-111.5 | 101.6-104.8 | Human Plasma | [6] |
Experimental Protocols
The following are detailed methodologies for liquid-liquid extraction of N-desmethyl zopiclone and its deuterated internal standard from biological matrices.
Protocol 1: Extraction from Whole Blood
This protocol is adapted from a validated method for the determination of zopiclone in whole blood.[1]
Materials:
-
Whole blood sample
-
This compound internal standard solution
-
Ethyl acetate (analytical grade)
-
n-Heptane (analytical grade)
-
Ammonium formate (B1220265) solution (5mM, pH 10.2)
-
Centrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase for LC-MS/MS analysis)
Procedure:
-
Pipette 100 µL of the whole blood sample into a centrifuge tube.
-
Add the appropriate volume of this compound internal standard solution.
-
Add 500 µL of the extraction solvent: ethyl acetate/n-heptane (80:20, v/v).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge the sample at 10,000 x g for 5 minutes to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solvent.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Extraction from Plasma
This protocol is a general procedure based on methods for extracting zopiclone and N-desmethylzopiclone from plasma.[4][6]
Materials:
-
Plasma sample
-
This compound internal standard solution
-
Dichloromethane (B109758) (analytical grade)
-
Isopropanol (analytical grade)
-
Alkaline buffer (e.g., 0.1 M sodium carbonate, pH 9-10)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator
-
Reconstitution solvent
Procedure:
-
Pipette 200 µL of the plasma sample into a centrifuge tube.
-
Add the internal standard, this compound.
-
Add 100 µL of alkaline buffer to adjust the sample pH.
-
Add 1 mL of the extraction solvent (e.g., dichloromethane or a mixture like dichloromethane:isopropanol).
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness.
-
Reconstitute the residue in the desired volume of reconstitution solvent for analysis.
Protocol 3: Extraction from Urine
This protocol is adapted from a method for the determination of zopiclone and its metabolites in urine.[5]
Materials:
-
Urine sample
-
This compound internal standard solution
-
Chloroform (analytical grade)
-
Isopropanol (analytical grade)
-
pH 8 buffer (e.g., phosphate (B84403) buffer)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator
-
Reconstitution solvent
Procedure:
-
To 500 µL of urine in a centrifuge tube, add the internal standard.
-
Adjust the pH of the urine sample to 8 using the appropriate buffer.
-
Add 2 mL of the extraction solvent mixture: chloroform-isopropanol (9:1, v/v).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 8,000 x g for 10 minutes to achieve phase separation.
-
Transfer the lower organic layer to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for subsequent analysis.
Visualization
Zopiclone Mechanism of Action Signaling Pathway
Zopiclone, a non-benzodiazepine hypnotic, exerts its therapeutic effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[7][8] Although structurally distinct from benzodiazepines, zopiclone binds to an allosteric site on the GABA-A receptor complex, which is located at the interface of the α and γ subunits.[8] This binding enhances the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening. The subsequent influx of chloride ions hyperpolarizes the neuron, making it less excitable and resulting in sedative and hypnotic effects.[8]
References
- 1. Quantitative determination of zopiclone and zolpidem in whole blood by liquid-liquid extraction and UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective analysis of zopiclone and its metabolites in plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective determination of zopiclone and its metabolites in urine by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of zopiclone and desmethylzopiclone in human plasma by high-performance liquid chromatography using fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mechanism of action of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Zopiclone? [synapse.patsnap.com]
Selecting the Optimal Column for Zopiclone Metabolite Separation: An Application Note
Introduction
Zopiclone (B121070), a non-benzodiazepine hypnotic agent from the cyclopyrrolone class, is widely prescribed for the short-term treatment of insomnia. Its therapeutic efficacy and potential side effects are closely linked to its metabolism, which primarily occurs in the liver. The main metabolic pathways involve N-demethylation and N-oxidation, leading to the formation of two major metabolites: N-desmethylzopiclone and zopiclone-N-oxide.[1][2] N-desmethylzopiclone has been reported to have some pharmacological activity, albeit with a primary anxiolytic profile, while zopiclone-N-oxide is considered inactive.[2][3] Additionally, a degradation product, 2-amino-5-chloropyridine (B124133) (ACP), can be formed, particularly in urine samples under specific storage conditions.[4][5] Given the stereoselective disposition of zopiclone, chiral separation of the parent drug and its metabolites is often necessary.[2][6]
The accurate quantification of zopiclone and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS/MS) are the methods of choice for this purpose. A critical factor in developing a robust and reliable analytical method is the selection of an appropriate chromatographic column. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal column for the separation of zopiclone and its metabolites. We present a comparative summary of different column chemistries, detailed experimental protocols, and a logical workflow for column selection.
Data Presentation: Comparison of Chromatographic Columns
The choice of a stationary phase is paramount in achieving the desired separation of zopiclone and its metabolites. The following table summarizes the performance of various columns, providing a comparative overview of their chromatographic parameters.
| Column Type | Column Name | Dimensions | Mobile Phase | Analytes | Retention Time (min) | Resolution (Rs) | Reference |
| Chiral | Chiralpak ADR-H | - | Ethanol:Methanol (B129727):Acetonitrile (50:45:5, v/v/v) + 0.025% Diethylamine | Zopiclone Enantiomers, N-desmethylzopiclone Enantiomers, Zopiclone-N-oxide Enantiomers | Not Specified | Baseline Separation | [6] |
| Chiral | Chiralpak IC-3 | 150 x 4.6 mm | 0.1% Ammonia in Acetonitrile: 0.1% Ammonia in Milli-Q Water (90:10, v/v) | (R)-Zopiclone, (S)-Zopiclone | 4.04, 5.68 | > 1.5 | |
| Chiral | Carbamate Cellulose | - | Not Specified | Zopiclone Enantiomers, N-desmethylzopiclone Enantiomers, Zopiclone-N-oxide Enantiomers | Not Specified | Baseline Separation | [1] |
| Reversed-Phase | Ascentis® Express Phenyl-Hexyl | 100 x 2.1 mm, 2.7 µm | A: 13 mM Ammonium (B1175870) Acetate (B1210297) in Water; B: 13 mM Ammonium Acetate in Methanol (52:48, A:B) | Zopiclone, N-desmethylzopiclone, Zopiclone-N-oxide | Not Specified | Good Separation | [7] |
| Reversed-Phase | Nova-Pak C18 | - | 0.067 M Phosphate Buffer (pH 7.95):Acetonitrile (55:45, v/v) | Zopiclone | Not Specified | - | [8] |
| Reversed-Phase | Spherisorb ODS-2 (C18) | - | Monobasic Sodium Phosphate:Methanol (45:55, v/v) | Zopiclone, N-desmethylzopiclone, Zopiclone-N-oxide | Not Specified | Baseline Separation | [9] |
| Reversed-Phase | Cyanopropyl | - | Not Specified | Zopiclone, N-desmethylzopiclone, Zopiclone-N-oxide | Not Specified | Baseline Separation | [1] |
Experimental Protocols
This section provides detailed methodologies for sample preparation and chromatographic analysis, representing common workflows for the analysis of zopiclone and its metabolites in plasma.
Protocol 1: Chiral Separation using Chiralpak IC-3 Column
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition Orochem SPE cartridges (30mg, 1mL) with 1 mL of methanol followed by 1 mL of Milli-Q water.
-
Loading: Load 200 µL of human plasma onto the conditioned cartridge.
-
Washing: Wash the cartridge twice with 1 mL of Milli-Q water.
-
Elution: Elute the analytes with 1 mL of the mobile phase (0.1% Ammonia in Acetonitrile: 0.1% Ammonia in Milli-Q Water (90:10, v/v)).
-
Final Step: Vortex the eluate and transfer to an HPLC vial for analysis.
2. Chromatographic Conditions
-
Column: Chiralpak IC-3, 150 x 4.6 mm
-
Mobile Phase: Isocratic elution with 0.1% Ammonia in Acetonitrile and 0.1% Ammonia in Milli-Q Water (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 35 °C
-
Detection: Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.
Protocol 2: Reversed-Phase Separation using Ascentis® Express Phenyl-Hexyl Column
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 500 µL of plasma, add an internal standard and 2 mL of a mixture of dichloromethane (B109758) and 2-propanol.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: Ascentis® Express Phenyl-Hexyl, 10 cm x 2.1 mm, 2.7 µm
-
Mobile Phase:
-
Solvent A: 13 mM ammonium acetate in water
-
Solvent B: 13 mM ammonium acetate in methanol
-
Isocratic elution with 52:48 (A:B)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 1 µL
-
Detection: Tandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI+).[7]
Mandatory Visualizations
Zopiclone Metabolic Pathway
The metabolic fate of zopiclone is primarily governed by hepatic enzymes, including Cytochrome P450 3A4 (CYP3A4) and 2C8 (CYP2C8).[10] The major biotransformation reactions are N-oxidation and N-demethylation. A smaller fraction of the drug undergoes decarboxylation.[1][2]
Experimental Workflow for Column Selection
The selection of an appropriate column is a systematic process that involves several key stages, from understanding the analytical requirements to final method validation.
Conclusion
The selection of an appropriate column is a critical step in the development of a robust and reliable method for the analysis of zopiclone and its metabolites. For chiral separations, polysaccharide-based columns such as the Chiralpak series have demonstrated excellent performance in resolving the enantiomers of both the parent drug and its major metabolites. For achiral separations, reversed-phase columns with phenyl-hexyl or C18 stationary phases provide good resolution and peak shape.
The choice between different column chemistries will ultimately depend on the specific requirements of the assay, such as the need for chiral separation, the desired run time, and the complexity of the sample matrix. The protocols and comparative data presented in this application note serve as a valuable resource for researchers and scientists in selecting the optimal column and developing a fit-for-purpose analytical method for zopiclone and its metabolites.
References
- 1. Determination of the enantiomers of zopiclone and its two chiral metabolites in urine using an automated coupled achiral-chiral chromatographic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of zopiclone and its two major metabolites (N-oxide and N-desmethyl) in human biological fluids by reversed-phase high-performance liquid chromatography. | Sigma-Aldrich [sigmaaldrich.com]
- 5. sovlabbacket.s3.regru.cloud [sovlabbacket.s3.regru.cloud]
- 6. Enantioselective analysis of zopiclone and its metabolites in plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hpst.cz [hpst.cz]
- 8. Determination of zopiclone in tablets by HPLC and UV-spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of zopiclone and its two major metabolites (N-oxide and N-desmethyl) in human biological fluids by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-Desmethyl Zopiclone-d8
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of N-Desmethyl Zopiclone-d8 in biological matrices using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection. This compound is a deuterium-labeled analog of N-Desmethyl Zopiclone (B121070), the primary active metabolite of Zopiclone, and is commonly used as an internal standard in pharmacokinetic and bioanalytical studies.[1]
Introduction
Zopiclone is a non-benzodiazepine hypnotic agent used for the short-term treatment of insomnia. It is extensively metabolized in the body to form two major metabolites: an inactive N-oxide derivative and an active N-desmethyl derivative (N-Desmethyl Zopiclone). Accurate quantification of these metabolites is crucial for pharmacokinetic and toxicological studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative LC-MS analysis, as it compensates for variability during sample preparation and analysis.[2][3] This application note details a robust HPLC method for the analysis of this compound, which can be adapted for the simultaneous determination of Zopiclone and its metabolites.
Experimental Protocols
This section outlines the necessary materials, equipment, and step-by-step procedures for the HPLC analysis of this compound.
Materials and Reagents
-
This compound (Reference Standard)
-
Zopiclone and its metabolites (N-Desmethyl Zopiclone, Zopiclone-N-oxide) for co-analysis (if required)
-
HPLC grade acetonitrile
-
HPLC grade methanol (B129727)
-
Monobasic sodium phosphate
-
2-Propanol
-
Perchloric acid
-
Ultrapure water
-
Human plasma/serum (for method validation)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, and column oven.
-
Detector: UV-Vis detector or a Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Analytical column: A reversed-phase C18 or Phenyl-Hexyl column is recommended. Specific examples are provided in the tables below.
Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of plasma sample, add a known concentration of this compound as the internal standard.
-
Add 5 mL of an extraction solvent mixture of dichloromethane and 2-propanol.
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the organic (lower) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the HPLC system.
Chromatographic Conditions
The following tables summarize various mobile phase compositions and chromatographic conditions that have been successfully used for the analysis of Zopiclone and its metabolites. These can be adapted for the specific analysis of this compound.
Data Presentation
Table 1: HPLC Methods with UV/Fluorescence Detection
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte(s) | Zopiclone, N-Desmethyl Zopiclone, Zopiclone-N-oxide | Zopiclone | Zopiclone |
| Column | Spherisorb ODS-2 (5 µm) | Nova-Pak C18 | Spherisorb ODS-5 (5 µm) |
| Mobile Phase | Monobasic sodium phosphate:Methanol (45:55, v/v)[4] | 0.067 M Phosphate buffer (pH 7.95):Acetonitrile (55:45, v/v)[5][6] | Dibasic ammonium phosphate:Acetonitrile (40:60)[5] |
| Detection | Fluorescence | UV at 304 nm[5][6] | UV |
| Internal Standard | Harmane | Diazepam[5][6] | - |
Table 2: LC-MS/MS Methods
| Parameter | Method 4 | Method 5 |
| Analyte(s) | Zopiclone, N-Desmethyl Zopiclone, Zopiclone-N-oxide | Zopiclone enantiomers, N-Desmethyl Zopiclone enantiomers, Zopiclone-N-oxide enantiomers |
| Column | Ascentis Express Phenyl-Hexyl (10 cm x 2.1 mm, 2.7 µm) | Chiralpak ADR-H[7][8] |
| Mobile Phase | [A] 13 mM ammonium acetate in water; [B] 13 mM ammonium acetate in methanol (52:48, A:B) | Ethanol:Methanol:Acetonitrile (50:45:5, v/v/v) + 0.025% diethylamine[7][8] |
| Flow Rate | 0.4 mL/min | 1.0 mL/min[7][8] |
| Detector | MS, ESI(+), MRM | Triple-quadrupole mass spectrometry (LC-MS-MS)[7][8] |
| Internal Standard | - | Moclobemide[7][8] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound from a biological sample.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The HPLC methods described provide a reliable and reproducible approach for the quantification of this compound. The choice of the specific mobile phase, column, and detector will depend on the available instrumentation and the specific requirements of the study. The use of a deuterated internal standard like this compound is highly recommended for achieving accurate and precise results in bioanalytical applications.
References
- 1. veeprho.com [veeprho.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Simultaneous determination of zopiclone and its two major metabolites (N-oxide and N-desmethyl) in human biological fluids by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of zopiclone in tablets by HPLC and UV-spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective analysis of zopiclone and its metabolites in plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of N-Desmethyl Zopiclone-d8 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the detection and quantification of N-Desmethyl Zopiclone-d8 using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a deuterated internal standard crucial for the accurate quantification of N-Desmethyl Zopiclone, a primary metabolite of the hypnotic agent Zopiclone. The method described herein is applicable for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis.
Introduction
Zopiclone is a non-benzodiazepine hypnotic agent widely prescribed for the treatment of insomnia. Its major metabolite, N-Desmethyl Zopiclone, is pharmacologically active and its concentration in biological fluids is a key parameter in clinical and forensic toxicology. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of quantitative analysis by LC-MS/MS. This document provides a comprehensive protocol for the analysis of this compound, including sample preparation, chromatographic conditions, and mass spectrometric parameters.
Experimental
Sample Preparation
A solid-phase extraction (SPE) method is recommended for the extraction of N-Desmethyl Zopiclone and its deuterated internal standard from biological matrices such as plasma or urine.
Protocol for Solid-Phase Extraction (SPE):
-
Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing 1 mL of methanol (B129727) followed by 1 mL of water through the cartridge.
-
Loading: To 1 mL of the biological sample (e.g., plasma), add the internal standard solution (this compound). Vortex to mix. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a 5% methanol in water solution to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The instrument is operated in Multiple Reaction Monitoring (MRM) mode.
Table 2: Mass Spectrometry Parameters for this compound
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Precursor Ion (Q1) | m/z 383.2 |
| Product Ion (Q3) | m/z 253.1 |
| Collision Energy (CE) | 25 eV (Nominal, requires optimization) |
| Declustering Potential (DP) | 80 V (Nominal, requires optimization) |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
Note: The precursor ion for this compound is calculated based on its molecular weight of 382.83 g/mol . The product ion is inferred from the fragmentation pattern of the non-deuterated analog.
Table 3: MRM Transitions for N-Desmethyl Zopiclone (Analyte)
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (CE) |
| N-Desmethyl Zopiclone | m/z 375.1 | m/z 245.0 | 22 eV |
| N-Desmethyl Zopiclone | m/z 375.1 | m/z 111.9 | 35 eV |
Note: These values are provided as a starting point and should be optimized for the specific instrument used.
Workflow and Diagrams
The overall experimental workflow for the detection of this compound is depicted in the following diagram.
Caption: Experimental workflow for this compound detection.
Expected Results
This method is designed to provide excellent sensitivity, specificity, and a wide linear dynamic range for the quantification of N-Desmethyl Zopiclone, with the aid of its deuterated internal standard, this compound. The chromatographic conditions are optimized to ensure baseline separation from potential interferences. The use of MRM ensures high selectivity by monitoring specific precursor-to-product ion transitions.
Conclusion
The described LC-MS/MS method provides a reliable and robust protocol for the quantitative analysis of N-Desmethyl Zopiclone in biological matrices using this compound as an internal standard. The provided parameters serve as a strong foundation for method development and validation in a research or clinical setting. It is imperative that users optimize the mass spectrometry parameters for their specific instrumentation to achieve the best performance.
Application Note: Quantification of Zopiclone in Human Plasma using a Validated LC-MS/MS Method with N-Desmethyl Zopiclone-d8 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Zopiclone (B121070) is a non-benzodiazepine hypnotic agent belonging to the cyclopyrrolone class, widely prescribed for the short-term treatment of insomnia.[1] Accurate and reliable quantification of zopiclone in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note describes a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of zopiclone in human plasma. The method utilizes a stable isotope-labeled internal standard, N-Desmethyl Zopiclone-d8, to ensure high accuracy and precision. The protocol outlined below is intended for researchers, scientists, and drug development professionals.
Principle
This method is based on the principle of stable isotope dilution tandem mass spectrometry. Plasma samples are first subjected to a solid-phase extraction (SPE) procedure to isolate zopiclone and the internal standard (IS), this compound, from endogenous plasma components. The extracted analytes are then separated using reverse-phase high-performance liquid chromatography (HPLC) and detected by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of zopiclone to its deuterated internal standard against a calibration curve.
Materials and Reagents
-
Analytes and Internal Standard:
-
Zopiclone (Reference Standard)
-
This compound (Internal Standard)
-
-
Reagents and Solvents:
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (Deionized, 18 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Human plasma (K2-EDTA)
-
-
Solid-Phase Extraction (SPE) Cartridges:
-
Oasis HLB 1 cc (30 mg) or equivalent
-
Instrumentation
-
Liquid Chromatography System:
-
Shimadzu Nexera X2 or equivalent HPLC system equipped with a binary pump, degasser, autosampler, and column oven.
-
-
Mass Spectrometer:
-
Sciex API 4000 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Data System:
-
Analyst software or equivalent for data acquisition and processing.
-
Experimental Protocols
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of zopiclone and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the zopiclone stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.
Sample Preparation Protocol
-
Thaw: Thaw plasma samples and quality control (QC) samples at room temperature.
-
Spike: To 100 µL of plasma, add 10 µL of the internal standard working solution (100 ng/mL this compound). For calibration standards, add 10 µL of the respective zopiclone working standard solution. For blank samples, add 10 µL of 50:50 methanol:water.
-
Vortex: Vortex the samples for 10 seconds.
-
Pre-treatment: Add 200 µL of 0.1% formic acid in water to each sample and vortex for 10 seconds.
-
SPE Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Load: Load the pre-treated plasma samples onto the conditioned SPE cartridges.
-
Wash: Wash the cartridges with 1 mL of water, followed by 1 mL of 5% methanol in water.
-
Elute: Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | Waters Symmetry C18, 50 x 2.1 mm, 3.5 µm or equivalent |
| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.5 min (90% B), 3.5-3.6 min (90-10% B), 3.6-5.0 min (10% B) |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 5.0 minutes |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 30 psi |
| Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions and Parameters
| Analyte | Q1 Mass (Da) | Q3 Mass (Da) | Declustering Potential (DP) | Collision Energy (CE) |
| Zopiclone | 389.1 | 244.1 | 60 | 35 |
| This compound (IS) | 382.2 | 244.1 | 60 | 35 |
Method Validation
The method was validated according to the US FDA guidelines for bioanalytical method validation. The following parameters were assessed:
Linearity
The calibration curve was linear over the concentration range of 0.5 to 200 ng/mL for zopiclone in human plasma. The coefficient of determination (r²) was consistently >0.99.
Table 4: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Regression Equation | r² |
| Zopiclone | 0.5 - 200 | y = 0.0123x + 0.0015 | >0.99 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated by analyzing QC samples at three concentration levels (low, medium, and high).
Table 5: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LQC | 1.5 | 4.8 | 102.3 | 5.5 | 101.7 |
| MQC | 50 | 3.2 | 98.9 | 4.1 | 99.5 |
| HQC | 150 | 2.5 | 100.8 | 3.7 | 100.2 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at three QC levels.
Table 6: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 1.5 | 92.1 | 98.5 |
| MQC | 50 | 94.5 | 101.2 |
| HQC | 150 | 93.8 | 99.7 |
Stability
The stability of zopiclone in human plasma was evaluated under various storage and handling conditions.
Table 7: Stability Data
| Stability Condition | Duration | Stability (%) |
| Bench-top (Room Temperature) | 6 hours | 98.2 |
| Freeze-Thaw (3 cycles) | -20°C | 97.5 |
| Long-term | 30 days | 99.1 |
| Post-preparative (Autosampler) | 24 hours | 98.8 |
Data Analysis
Data acquisition and processing were performed using Analyst software. The concentration of zopiclone in unknown samples was determined by interpolating the peak area ratio of the analyte to the internal standard from the linear regression of the calibration curve.
Visualization
Caption: Experimental workflow for the quantification of zopiclone in plasma.
Conclusion
This application note provides a detailed protocol for a robust and reliable LC-MS/MS method for the quantification of zopiclone in human plasma using this compound as an internal standard. The method demonstrates excellent linearity, precision, accuracy, and stability, making it suitable for high-throughput analysis in clinical and research settings. The use of a stable isotope-labeled internal standard ensures the reliability of the results by compensating for variability in sample preparation and instrument response.
References
Application Note: Quantitative Analysis of N-Desmethyl Zopiclone-d8 in Human Urine using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the quantitative analysis of N-Desmethyl Zopiclone-d8 in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). N-Desmethyl Zopiclone (B121070) is a primary metabolite of the hypnotic agent Zopiclone.[1] The use of a deuterated internal standard, such as this compound, is crucial for accurate quantification in complex biological matrices like urine. The described method is sensitive, specific, and suitable for various research applications, including pharmacokinetic studies and forensic analysis.
Introduction
Zopiclone, a nonbenzodiazepine hypnotic, is extensively metabolized in the body. The major metabolic pathways include N-demethylation and N-oxidation.[2][3] N-demethylation results in the formation of N-Desmethyl Zopiclone, a significant metabolite found in urine.[2][4] Monitoring the levels of Zopiclone and its metabolites is essential in clinical and forensic toxicology.[5][6][7] LC-MS/MS offers high selectivity and sensitivity for the analysis of drugs and their metabolites in biological fluids.[5][8] This protocol outlines a robust "dilute-and-shoot" sample preparation method followed by LC-MS/MS analysis for the determination of this compound, which serves as an internal standard for the quantification of N-Desmethyl Zopiclone.
Experimental
Materials and Reagents
-
This compound Hydrochloride (certified reference material)
-
N-Desmethyl Zopiclone (certified reference material)
-
Zopiclone-d4 (as an alternative internal standard for Zopiclone)[9]
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Deionized water
-
Drug-free human urine
Instrumentation
-
Liquid Chromatograph (e.g., Agilent 6470 series HPLC system)[10]
-
Tandem Mass Spectrometer (e.g., Q-Trap 5500+)[11]
-
Analytical Column (e.g., Poroshell EC-C18, 50 x 2.0 mm, 5 µm)[10]
Sample Preparation
A simple "dilute-and-shoot" method is employed for sample preparation to minimize matrix effects and streamline the workflow.[11]
-
Centrifuge urine samples to pellet any particulate matter.
-
To 100 µL of the urine supernatant, add a solution containing the internal standard (this compound).
-
Add 400 µL of a precipitation/dilution solution (e.g., acetonitrile or a mixture of methanol and acetonitrile).[11][12]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.[11]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | Poroshell EC-C18 (50 x 2.0 mm, 5 µm)[10] |
| Mobile Phase A | 5 mM Ammonium formate with 0.1% formic acid in water[10] |
| Mobile Phase B | 0.1% Formic acid in methanol[10] |
| Flow Rate | 0.5 mL/min[10] |
| Injection Volume | 1-5 µL[9][11] |
| Column Temp | 40 °C |
| Gradient | As required for optimal separation |
Mass Spectrometry:
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI), Positive Mode[11] |
| Ion Spray Voltage | 5500 V[11] |
| Temperature | 550 °C[11] |
| Multiple Reaction | Optimized for N-Desmethyl Zopiclone and this compound |
| Monitoring (MRM) |
Results and Discussion
Method validation should be performed to assess linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The following table summarizes typical performance characteristics for the analysis of Zopiclone and its metabolites in urine, which can be expected for N-Desmethyl Zopiclone.
| Parameter | Typical Value | Reference |
| Linearity Range | 1 - 200 ng/mL | [10] |
| r² | > 0.99 | [10] |
| LOD | 0.09 - 0.45 ng/mL | [10] |
| LLOQ | 0.25 - 1.0 ng/mL | [13] |
| Accuracy | 95.6 - 114.7% | [13] |
| Intra-day Precision | 0.6 - 12.8% | [13] |
| Inter-day Precision | 1.0 - 9.2% | [13] |
Conclusion
The described LC-MS/MS method provides a reliable and efficient means for the quantitative analysis of this compound in urine samples. The simple "dilute-and-shoot" sample preparation protocol is high-throughput, and the analytical method demonstrates excellent sensitivity and specificity. This application note serves as a comprehensive guide for researchers and scientists in the fields of drug development and toxicology.
Metabolic Pathway of Zopiclone
Zopiclone undergoes extensive metabolism in the liver, primarily through oxidation and N-demethylation, to form two major metabolites: Zopiclone N-oxide and N-Desmethyl Zopiclone.[2][4] The cytochrome P450 enzymes CYP3A4 and CYP2C8 are significantly involved in this metabolic process.[14]
Metabolic pathway of Zopiclone to its major metabolites.
Experimental Workflow for Urine Analysis
The following diagram illustrates the logical workflow for the analysis of this compound in urine samples.
Workflow for this compound analysis in urine.
References
- 1. N-Desmethylzopiclone | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. researchgate.net [researchgate.net]
- 3. karger.com [karger.com]
- 4. Zopiclone - Wikipedia [en.wikipedia.org]
- 5. Quantitative analysis of zopiclone, N-desmethylzopiclone, zopiclone N-oxide and 2-amino-5-chloropyridine in urine using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of Zopiclone, N-desmethylzopiclone, Zopiclone N-oxide and 2-Amino-5-chloropyridine in Urine Using LC-MS-MS [diva-portal.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Chromatographic screening for zopiclone and metabolites in urine using liquid chromatography and liquid chromatography-mass spectrometry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Developing, validating, and comparing an analytical method to simultaneously detect z-drugs in urine samples using the QuEChERS approach with both liquid chromatography and gas chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. antisel.gr [antisel.gr]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cytochrome P-450 3A4 and 2C8 are involved in zopiclone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of N-Desmethyl Zopiclone-d8 in Hair Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zopiclone (B121070), a non-benzodiazepine hypnotic agent, is widely prescribed for the treatment of insomnia. Its detection in hair samples is a valuable tool in forensic toxicology and clinical monitoring to assess long-term exposure. Hair analysis offers a wide window of detection, spanning months to years, depending on the length of the hair shaft. Zopiclone is extensively metabolized in the body, with N-desmethylzopiclone being one of its major metabolites. The presence of this metabolite in hair confirms the ingestion of zopiclone. To ensure the accuracy and reliability of quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a deuterated internal standard, such as N-Desmethyl Zopiclone-d8, is employed. This internal standard mimics the chemical behavior of the analyte, correcting for variations during sample preparation and analysis.
These application notes provide a comprehensive protocol for the extraction and quantification of N-desmethylzopiclone in human hair samples using this compound as an internal standard.
Metabolic Pathway and Mechanism of Action
Zopiclone is metabolized in the liver primarily by the cytochrome P450 enzymes, CYP3A4 and CYP2E1.[1] The main metabolic pathways are N-demethylation and N-oxidation, leading to the formation of N-desmethylzopiclone and zopiclone N-oxide, respectively.[1]
Zopiclone exerts its hypnotic effects by modulating the gamma-aminobutyric acid (GABA) type A receptor, the primary inhibitory neurotransmitter system in the central nervous system. It binds to a site on the GABA-A receptor complex, enhancing the affinity of GABA for its receptor. This potentiation of GABAergic neurotransmission leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal excitability, resulting in sedation.
Experimental Protocols
This section details the necessary materials, reagents, and step-by-step procedures for the analysis of N-desmethylzopiclone in hair.
Materials and Reagents
-
Standards: N-Desmethylzopiclone, this compound (Internal Standard)
-
Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (LC-MS grade), Dichloromethane (B109758) (ACS grade), Diethyl ether (ACS grade), Formic acid (LC-MS grade)
-
Reagents: Ammonium formate (B1220265) (LC-MS grade), Ultrapure water
-
Equipment:
-
Scissors or razor blades
-
Ball mill or pulverizer
-
Vortex mixer
-
Centrifuge
-
Water bath or incubator
-
Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) apparatus
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Sample Preparation Workflow
Detailed Protocol
-
Sample Collection and Segmentation:
-
Collect a hair sample of approximately 50 mg from the posterior vertex of the head.
-
For segmental analysis, cut the hair into segments (e.g., 2 cm) corresponding to specific time periods of exposure.
-
-
Decontamination:
-
Wash the hair sample twice with 5 mL of dichloromethane for 2 minutes each to remove external contaminants.
-
Subsequently, wash the hair twice with 5 mL of methanol for 2 minutes each.
-
Dry the hair sample at room temperature or with a gentle stream of nitrogen.
-
-
Pulverization:
-
Cut the decontaminated hair into small segments (1-3 mm) or pulverize it using a ball mill to increase the surface area for efficient extraction.[2]
-
-
Extraction:
-
Accurately weigh approximately 20 mg of the pulverized hair into a glass tube.
-
Add a known amount of this compound internal standard solution.
-
Add 1 mL of methanol (or a suitable extraction buffer like pH 8.4 phosphate (B84403) buffer) and incubate in a water bath at 37°C for 18 hours or in an ultrasonic bath at 25°C for 1 hour.[3]
-
-
Purification (Liquid-Liquid Extraction Example):
-
After incubation, centrifuge the sample.
-
Transfer the supernatant to a new tube.
-
Add 2 mL of a methylene (B1212753) chloride/diethyl ether (80/20, v/v) mixture and vortex for 5 minutes.
-
Centrifuge and collect the organic layer.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions (Example):
-
Column: C18 column (e.g., 2.1 x 100 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate
-
-
-
Mass Spectrometry (MS) Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
N-Desmethylzopiclone: Precursor Ion (m/z) > Product Ion (m/z) (Specific transitions to be optimized in the laboratory, e.g., based on fragmentation patterns).
-
This compound: Precursor Ion (m/z) > Product Ion (m/z) (Expected to be a mass shift of +8 from the non-deuterated analyte).
-
-
Quantitative Data Summary
The following table summarizes typical validation parameters for the analysis of N-desmethylzopiclone in hair. These values are compiled from various studies and should be validated in-house.
| Parameter | Typical Value | Reference(s) |
| Limit of Quantification (LOQ) | 0.5 - 25 pg/mg | [4][5] |
| Linearity Range | LOQ - 200 pg/mg | [4] |
| Intra-day Precision (%RSD) | < 15% | [4] |
| Inter-day Precision (%RSD) | < 15% | [4] |
| Accuracy (Bias %) | Within ±15% | [4] |
| Extraction Recovery | > 70% | [4] |
Concentrations in Controlled Studies:
| Dose | Analyte | Concentration Range in Hair (pg/mg) | Reference(s) |
| 5 mg single dose | N-desmethylzopiclone | 5.4 - 300 | [6] |
| 10 mg single dose | N-desmethylzopiclone | 25 - 410 | [6] |
Conclusion
The presented application notes and protocols provide a robust framework for the sensitive and selective quantification of N-desmethylzopiclone in hair samples using this compound as an internal standard. The use of a deuterated internal standard is crucial for achieving high accuracy and precision in LC-MS/MS analysis. The detailed workflow, from sample preparation to instrumental analysis, along with the summarized quantitative data, will be a valuable resource for researchers, scientists, and drug development professionals in the fields of forensic toxicology, clinical chemistry, and pharmaceutical research. It is essential to perform a full in-house validation of the method to ensure its suitability for the intended application.
References
- 1. N-Desmethylzopiclone | C16H15ClN6O3 | CID 162892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sciex.com [sciex.com]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS method for determining picogram-level of zolpidem and its main metabolites in hair using a zirconia-based sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. forensicrti.org [forensicrti.org]
- 6. researchgate.net [researchgate.net]
Application Note and Protocol for Bioavailability Studies Using N-Desmethyl Zopiclone-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zopiclone (B121070), a non-benzodiazepine hypnotic of the cyclopyrrolone class, is widely prescribed for the treatment of insomnia. To conduct pharmacokinetic and bioavailability studies of zopiclone, it is crucial to have a robust and reliable bioanalytical method for the quantification of zopiclone and its major active metabolite, N-desmethyl zopiclone, in biological matrices. This document provides a detailed protocol for a bioavailability study in a preclinical model (rats), utilizing a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. N-Desmethyl Zopiclone-d8 is employed as the internal standard (IS) to ensure accuracy and precision in the quantification of N-desmethyl zopiclone.[1] The use of a stable isotope-labeled internal standard is a widely accepted practice in bioanalytical method development to compensate for variability in sample processing and instrument response.
This protocol outlines the procedures for animal handling and dosing, sample collection, sample preparation using protein precipitation, and subsequent analysis by LC-MS/MS. Furthermore, it details the validation parameters of the bioanalytical method, including linearity, precision, accuracy, and recovery, in accordance with regulatory guidelines.
Experimental Protocols
Animal Bioavailability Study Protocol
This protocol is designed for an oral bioavailability study in Sprague-Dawley rats. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
2.1.1. Animal Dosing and Sample Collection
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum. Animals should be fasted overnight before dosing.
-
Drug Formulation: Prepare a solution of zopiclone in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water) for oral administration.
-
Dosing: Administer a single oral dose of zopiclone (e.g., 5 mg/kg) to each rat via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 200 µL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
Bioanalytical Method Protocol
This protocol describes the quantification of N-desmethyl zopiclone in rat plasma using LC-MS/MS with this compound as the internal standard.
2.2.1. Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of N-desmethyl zopiclone and this compound in methanol (B129727) at a concentration of 1 mg/mL. Store these stock solutions at -20°C.
-
Working Solutions:
-
Prepare a series of working standard solutions of N-desmethyl zopiclone by serial dilution of the stock solution with 50:50 (v/v) methanol:water to achieve concentrations for calibration curve standards.
-
Prepare a working solution of the internal standard (this compound) at a suitable concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.
-
2.2.2. Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards (CS): Spike blank rat plasma with the appropriate working standard solutions of N-desmethyl zopiclone to obtain final concentrations ranging from, for example, 0.5 to 200 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank rat plasma at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC). For example, 1.5 ng/mL (LQC), 75 ng/mL (MQC), and 150 ng/mL (HQC).
2.2.3. Sample Preparation (Protein Precipitation)
-
Thaw the plasma samples (study samples, CS, and QC) at room temperature.
-
To 50 µL of each plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound, 100 ng/mL).
-
Vortex the samples for 10 seconds.
-
Add 150 µL of ice-cold acetonitrile (B52724) to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system.
2.2.4. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is commonly used.
-
Flow Rate: 0.3 mL/min.
-
Gradient Program:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
N-Desmethyl Zopiclone: The precursor to product ion transition to monitor is m/z 375.1 → 245.0.[2]
-
This compound: The precursor to product ion transition to monitor should be adjusted for the mass difference due to deuterium (B1214612) labeling (e.g., m/z 383.1 → 253.0). It is crucial to optimize this transition on the specific mass spectrometer being used.
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.
-
Data Presentation
Quantitative data from the bioanalytical method validation should be summarized in clear and concise tables.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| N-Desmethyl Zopiclone | 0.5 - 200 | y = 0.015x + 0.002 | > 0.995 |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |
| LQC | 1.5 | < 15% | ± 15% | < 15% | ± 15% |
| MQC | 75 | < 15% | ± 15% | < 15% | ± 15% |
| HQC | 150 | < 15% | ± 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 1.5 | > 85% | 85-115% |
| HQC | 150 | > 85% | 85-115% |
Mandatory Visualization
Caption: Workflow for the zopiclone bioavailability study.
Caption: Detailed sample preparation workflow.
References
Application Notes & Protocols: Validated Assay for Zopiclone and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zopiclone (B121070), a cyclopyrrolone derivative, is a non-benzodiazepine hypnotic agent widely prescribed for the short-term treatment of insomnia. It acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA in the central nervous system.[1][2] Following administration, zopiclone is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP2E1.[1][2] The main metabolic pathways are N-demethylation and N-oxidation, resulting in the formation of N-desmethylzopiclone (an active metabolite with predominantly anxiolytic properties) and zopiclone-N-oxide (an inactive metabolite).[1][3][4] Additionally, a significant portion of the administered dose undergoes decarboxylation.[3][5] Given its therapeutic use and potential for misuse, robust and validated analytical methods for the quantification of zopiclone and its major metabolites in biological matrices are crucial for pharmacokinetic studies, clinical monitoring, and forensic toxicology.
This document provides detailed application notes and protocols for the development of a validated assay for zopiclone and its metabolites, focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Metabolic Pathway of Zopiclone
The metabolic conversion of zopiclone primarily occurs in the liver, leading to the formation of two major metabolites that are then excreted in the urine.[1][3][5]
Quantitative Data Summary
The following tables summarize key validation parameters for the quantification of zopiclone and its metabolites using LC-MS/MS, compiled from published literature.
Table 1: LC-MS/MS Method Validation Parameters in Plasma
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Precision (% RSD) | Accuracy (% Bias) |
| Zopiclone | 1 - 1,000 | 1 | 62 - 89 | < 15 | ± 11 |
| (+)-(S)-Zopiclone | 7.5 - 500 | 7.5 | 74.6 | < 15 | < 15 |
| (-)-R-Zopiclone | 7.5 - 500 | 7.5 | 75.7 | < 15 | < 15 |
| N-Desmethylzopiclone | 7.5 - 500 | 7.5 | 61.6 | < 15 | < 15 |
| Zopiclone-N-Oxide | 7.5 - 500 | 7.5 | 72.5 | < 15 | < 15 |
Data compiled from various sources.[6][7][8]
Table 2: LC-MS/MS Method Validation Parameters in Urine
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| Zopiclone | 5 - 500 | 5 |
| N-Desmethylzopiclone | up to 3,000 | N/A |
| Zopiclone-N-Oxide | up to 3,000 | N/A |
Data compiled from various sources.[9]
Experimental Protocols
Protocol for LC-MS/MS Analysis of Zopiclone and Metabolites in Human Plasma
This protocol provides a general framework for the quantitative analysis of zopiclone, N-desmethylzopiclone, and zopiclone-N-oxide in human plasma.
1.1. Materials and Reagents
-
Zopiclone, N-desmethylzopiclone, and zopiclone-N-oxide reference standards
-
Internal standard (IS), e.g., moclobemide (B1677376) or a deuterated analog of zopiclone
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Liquid-liquid extraction solvent (e.g., a mixture of organic solvents)
1.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 column)
1.3. Sample Preparation (Liquid-Liquid Extraction)
References
- 1. Zopiclone - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Zopiclone? [synapse.patsnap.com]
- 3. Clinical pharmacokinetics of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of Anxiolytics and Hypnotics: Benzodiazepines, Buspirone, Zoplicone, and Zolpidem - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and metabolism of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective analysis of zopiclone and its metabolites in plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitive UPLC-MS-MS assay for 21 benzodiazepine drugs and metabolites, zolpidem and zopiclone in serum or plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Chiral Separation of Zopiclone Enantiomers and Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zopiclone (B121070), a non-benzodiazepine hypnotic agent, is a chiral compound marketed as a racemic mixture of its two enantiomers, (S)-zopiclone and (R)-zopiclone. The pharmacological activity of zopiclone resides primarily in the (S)-enantiomer, which possesses a significantly higher affinity for the GABA-A receptor complex compared to the (R)-enantiomer.[1] Consequently, the development of stereoselective analytical methods for the separation and quantification of zopiclone enantiomers and its chiral metabolites, N-desmethylzopiclone and zopiclone-N-oxide, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations.[2]
This document provides detailed application notes and protocols for the chiral separation of zopiclone and its metabolites using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).
Experimental Workflows and Methodologies
The following sections detail the experimental protocols for three common analytical techniques used in the chiral separation of zopiclone and its metabolites.
Logical Flow for Chiral Analysis
Caption: General workflow for chiral analysis of zopiclone.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the enantioselective separation of zopiclone and its metabolites, often employing chiral stationary phases (CSPs).
Sample Preparation Protocol (from Plasma)
-
Aliquot: Take a 500 µL aliquot of rat plasma.
-
Internal Standard: Add the internal standard (e.g., moclobemide).
-
Extraction: Perform liquid-liquid extraction with an appropriate solvent.
-
Evaporation: Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the HPLC system.
HPLC Experimental Conditions
| Parameter | Zopiclone & Metabolites in Plasma[3][4] | Zopiclone Enantiomers in Bulk Drug | Zopiclone Enantiomers in Tablets[5] |
| Column | Chiralpak ADR-H | Chiralcel OD-RH (150 x 4.6 mm, 5 µm) | Lux i-Amylose 1 |
| Mobile Phase | Ethanol:Methanol:Acetonitrile (50:45:5, v/v/v) + 0.025% Diethylamine | 10 mM Ammonium Acetate:Acetonitrile (60:40, v/v) | Acetonitrile and Methanol with small additions of triethylamine (B128534) and acetic acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | Tandem Mass Spectrometry (MS/MS) | UV at 306 nm | Not Specified |
| Temperature | Not Specified | 25 °C | Not Specified |
| Injection Volume | Not Specified | 10 µL | Not Specified |
Quantitative Data Summary (HPLC)
| Analyte | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Zopiclone Enantiomers | 7.5 - 500 ng/mL | Not Specified | Not Specified | [3][4] |
| N-desmethylzopiclone Enantiomers | 7.5 - 500 ng/mL | Not Specified | Not Specified | [3][4] |
| Zopiclone-N-oxide Enantiomers | 7.5 - 500 ng/mL | Not Specified | Not Specified | [3][4] |
| (R)-zopiclone | Not Specified | 0.12 µg/mL | 0.40 µg/mL | |
| (R)-zopiclone | 5 - 125 µg/mL | 5 ng/mL | 15 ng/mL | [5] |
| (S)-zopiclone | 5 - 125 µg/mL | 7 ng/mL | 21 ng/mL | [5] |
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for rapid chiral separations, offering advantages in terms of speed and reduced solvent consumption.[6][7]
SFC Method Development Workflow
Caption: Workflow for developing a chiral SFC method.
Sample Preparation Protocol (from Serum)[8]
-
Extraction: Perform solid-phase extraction (SPE) using a cartridge (e.g., Oasis HLB).
-
Elution: Elute the analytes from the SPE cartridge.
-
Evaporation: Evaporate the eluent to dryness.
-
Reconstitution: Reconstitute the residue in an appropriate solvent.
-
Injection: Inject a portion of the sample into the SFC-MS/MS system.
SFC Experimental Conditions
| Parameter | Zopiclone Enantiomers in Serum[7][8] | Zopiclone Enantiomer Scouting[6] |
| Column | Trefoil CEL2 (chiral polysaccharide stationary phase) | CHIRALPAK IB |
| Mobile Phase | Supercritical CO2 with a modifier | Supercritical CO2 with MTBE/ethanol and 0.4% Diethylamine (DEA) as a modifier |
| Detection | Tandem Mass Spectrometry (MS/MS) | UV (PDA) and Circular Dichroism (CD) |
| Analysis Time | < 2 minutes | Not Specified |
Quantitative Data Summary (SFC)
| Analyte | Linearity Range | Limit of Quantification (LOQ) | Reference |
| (R)-Zopiclone | 5.7 x 10⁻² - 25 ng/mL | 5.7 x 10⁻² ng/mL | [7] |
| (S)-Zopiclone | 5.2 x 10⁻² - 25 ng/mL | 5.2 x 10⁻² ng/mL | [7] |
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that can be employed for the chiral separation of zopiclone and its metabolites, particularly in biological fluids.[9]
Sample Preparation Protocol (from Urine)[10]
-
Internal Standard: Add an internal standard (e.g., zolpidem) to the urine sample.
-
pH Adjustment: Adjust the sample pH to 8.
-
Extraction: Perform liquid-liquid extraction with chloroform-isopropanol (9:1).
-
Evaporation: Evaporate the organic layer.
-
Reconstitution: Reconstitute the residue in the CE running buffer.
-
Injection: Introduce the sample into the capillary by hydrodynamic injection.
CE Experimental Conditions
| Parameter | Zopiclone & Metabolites in Urine[9] | Zopiclone & Impurities in Tablets[10] | Zopiclone & Precursor[11] |
| Capillary | Fused silica (B1680970) | Uncoated fused-silica (50 µm, 42 cm effective length) | Fused silica (50 µm inner diameter, 48.5 cm length) |
| Running Buffer | Not specified, with beta-cyclodextrin (B164692) as chiral selector | 80 mM sodium phosphate (B84403) buffer pH 2.5 and 5 mM carboxymethyl-β-cyclodextrin | 60.2 mM phosphate buffer (pH 2.0) containing 20 mM β-cyclodextrin and 1 M urea |
| Voltage | Not Specified | 27 kV | 30 kV |
| Temperature | Not Specified | 25 °C | 25 °C |
| Detection | UV laser-induced fluorescence (325 nm) | UV at 305 nm and 200 nm | UV at 215 nm |
| Injection | Not Specified | Not Specified | Hydrodynamic injection (50 mbar for 3.5 s) |
Quantitative Data Summary (CE)
| Analyte | Linearity Range | Limit of Detection (LOD) | Reference |
| Zopiclone Enantiomers | 0.4 - 0.8 mg/mL | Not Specified | [10] |
| Zopiclone-N-oxide Enantiomers | 0.4 - 0.8 µg/mL | Not Specified | [10] |
| Zopiclone Enantiomers & Precursor | Not Specified | 2.1 - 7.2 mg/L | [11] |
Conclusion
The choice of analytical technique for the chiral separation of zopiclone and its metabolites depends on the specific application, required sensitivity, and available instrumentation. HPLC with chiral stationary phases remains a robust and widely used method. SFC offers a significant advantage in terms of speed of analysis, making it suitable for high-throughput applications.[7] CE provides a high-efficiency separation alternative, particularly for biological samples.[9] The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and professionals in the development and validation of stereoselective analytical methods for zopiclone.
References
- 1. Preparative and analytical separation of the zopiclone enantiomers and determination of their affinity to the benzodiazepine receptor binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective analysis of zopiclone and its metabolites in plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective separation of zopiclone on immobilized polysaccharide chiral stationary phase by HPLC: Method development and validation [pubmed.ncbi.nlm.nih.gov]
- 6. jasco-global.com [jasco-global.com]
- 7. Rapid enantiomeric analysis of zopiclone in serum by supercritical fluid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective determination of zopiclone and its metabolites in urine by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Capillary electrophoretic enantioselective determination of zopiclone and its impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Application in Drug Metabolism and Pharmacokinetic Studies
An essential tool in the study of drug metabolism, N-Desmethyl Zopiclone-d8 serves as a stable isotope-labeled internal standard for the quantitative analysis of zopiclone (B121070) and its metabolites. This deuterated analog is critical for achieving high accuracy and precision in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use allows researchers to meticulously track the metabolic fate of zopiclone, a widely prescribed hypnotic agent.
This compound is indispensable for pharmacokinetic (PK) studies that aim to understand the absorption, distribution, metabolism, and excretion (ADME) of zopiclone. By adding a known concentration of the deuterated standard to biological samples (e.g., plasma, urine), researchers can accurately quantify the parent drug and its metabolites, even at low concentrations. This is because the stable isotope label ensures that the internal standard behaves nearly identically to the analyte during sample extraction and ionization, correcting for any variations in these processes.
Zopiclone undergoes extensive metabolism in the liver, primarily through oxidation and demethylation. The major metabolites are N-desmethylzopiclone (possessing some pharmacological activity) and zopiclone-N-oxide (inactive).[1][2][3] The cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2C8, are the key players in these metabolic transformations.[2] The use of this compound as an internal standard is crucial for accurately quantifying these metabolites and understanding the overall metabolic profile of zopiclone.
Quantitative Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry is the analytical method of choice for the simultaneous quantification of zopiclone and its metabolites due to its high sensitivity and selectivity. In a typical assay, this compound is used as an internal standard to ensure reliable quantification.
Mass Spectrometry Parameters
The following table summarizes typical multiple reaction monitoring (MRM) transitions for zopiclone, its major metabolites, and a proposed transition for the deuterated internal standard, this compound. These transitions are essential for the specific detection and quantification of each compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Zopiclone | 389.1 | 245.1 |
| N-Desmethylzopiclone | 375.1 | 245.0 |
| Zopiclone-N-oxide | 405.1 | 307.1 |
| This compound (Internal Standard) | 383.2 | 253.0 |
Experimental Protocols
Below are detailed protocols for the analysis of zopiclone and its metabolites in human plasma and urine, utilizing this compound as an internal standard.
Protocol 1: Analysis in Human Plasma using Solid-Phase Extraction (SPE)
This protocol is designed for the extraction and quantification of zopiclone, N-desmethylzopiclone, and zopiclone-N-oxide from human plasma.
1. Materials and Reagents:
-
Human plasma
-
This compound internal standard solution (100 ng/mL in methanol)
-
Zopiclone, N-desmethylzopiclone, and zopiclone-N-oxide reference standards
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
-
Mixed-mode solid-phase extraction (SPE) cartridges
-
Centrifuge
-
LC-MS/MS system
2. Sample Preparation:
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound internal standard solution.
-
Vortex for 10 seconds.
-
Add 400 µL of 0.1% formic acid in water and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
LC Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole in positive electrospray ionization (ESI+) mode, monitoring the MRM transitions listed in the table above.
Protocol 2: Analysis in Human Urine using Liquid-Liquid Extraction (LLE)
This protocol is suitable for the analysis of zopiclone and its metabolites in urine samples.
1. Materials and Reagents:
-
Human urine
-
This compound internal standard solution (100 ng/mL in methanol)
-
Reference standards
-
Methyl tert-butyl ether (MTBE)
-
Sodium hydroxide
-
LC-MS/MS system and other materials as in Protocol 1.
2. Sample Preparation:
-
Pipette 500 µL of urine into a glass tube.
-
Add 25 µL of the 100 ng/mL this compound internal standard solution.
-
Add 50 µL of 1 M sodium hydroxide.
-
Add 2 mL of MTBE.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube.
-
Evaporate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of mobile phase.
3. LC-MS/MS Analysis:
-
Follow the same LC-MS/MS conditions as described in Protocol 1.
Visualizations
Metabolic Pathway of Zopiclone
Caption: Metabolic conversion of zopiclone.
Experimental Workflow for Plasma Analysis
Caption: Plasma sample analysis workflow.
Role of Internal Standard
Caption: Internal standard principle.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Desmethyl Zopiclone-d8 Peak Resolution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic peak resolution of N-Desmethyl Zopiclone-d8.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is exhibiting tailing. What are the common causes and solutions?
Peak tailing, an asymmetry where the latter half of the peak is broader, is a common issue when analyzing basic compounds like this compound. This is often caused by secondary interactions between the basic analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase of the column.[1][2][3][4][5]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to between 2.5 and 4.0) helps to protonate the silanol groups, minimizing their interaction with the protonated basic analyte.[4]
-
Use of Additives: Incorporating a small amount of a basic competitor, such as triethylamine (B128534) (TEA), into the mobile phase can help to mask the active silanol sites.
-
Column Selection: Employing a column with end-capping or a polar-embedded group can shield the analyte from residual silanols.[3][6] Modern columns are often designed to minimize these secondary interactions.
-
Temperature Optimization: Increasing the column temperature can sometimes improve peak shape, but it should be done cautiously as it can also impact retention time and analyte stability.[7]
Q2: I am observing peak fronting for my this compound peak. What could be the issue?
Peak fronting, where the initial half of the peak is broad, can be indicative of several issues:
-
Sample Overload: Injecting too much sample can saturate the column, leading to a distorted peak shape.[6] Try reducing the injection volume or diluting the sample.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in fronting.[6][8] It is best to dissolve the sample in the initial mobile phase or a weaker solvent.
-
Column Degradation: A void or collapse at the head of the column can also lead to peak fronting.[9][10]
Q3: The peak for this compound is broad and not well-defined. How can I improve its sharpness?
Broad peaks can significantly impact resolution and sensitivity. Here are some strategies to achieve sharper peaks:
-
Optimize Flow Rate: Lowering the flow rate can sometimes lead to better peak shape, although it will increase the run time.[7]
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can help to focus the analyte into a narrower band as it moves through the column, resulting in a sharper peak.[1]
-
Column Efficiency: Using a column with a smaller particle size or a longer column can increase the number of theoretical plates and improve peak efficiency.[11][12]
-
Reduce Extra-Column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce peak broadening outside of the column.[3]
Q4: My deuterated internal standard (this compound) has a slightly different retention time than the non-deuterated analyte. Is this normal?
Yes, it is not uncommon for deuterated internal standards to have slightly different retention times than their non-deuterated counterparts.[8][13] This phenomenon is known as the "isotope effect" and is due to the small differences in the physicochemical properties between the deuterated and non-deuterated molecules.[13][14] While a small, consistent shift is generally acceptable, significant separation could be problematic if it leads to differential matrix effects.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak resolution for this compound.
Caption: A troubleshooting workflow for improving HPLC peak resolution.
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment for Peak Tailing
Objective: To mitigate peak tailing of this compound by lowering the mobile phase pH to suppress silanol ionization.
Materials:
-
HPLC grade water
-
HPLC grade organic solvent (e.g., acetonitrile (B52724) or methanol)
-
Formic acid or trifluoroacetic acid (TFA)
-
pH meter
Procedure:
-
Prepare the aqueous component of your mobile phase.
-
While stirring, add a small amount of formic acid (e.g., to a final concentration of 0.1%) or TFA (e.g., to a final concentration of 0.05%).
-
Measure the pH of the aqueous component using a calibrated pH meter. Adjust the amount of acid to achieve a target pH between 2.5 and 4.0.
-
Prepare the final mobile phase by mixing the pH-adjusted aqueous component with the organic solvent in the desired ratio.
-
Equilibrate the HPLC column with the new mobile phase for at least 15-20 column volumes before injecting your sample.
-
Inject the this compound standard and evaluate the peak shape.
Protocol 2: Sample Solvent Test for Peak Fronting
Objective: To determine if a mismatch between the sample solvent and the mobile phase is causing peak fronting.
Materials:
-
This compound standard
-
Initial mobile phase (from your HPLC method)
-
Alternative weaker solvent (if necessary)
Procedure:
-
Prepare two samples of this compound at the same concentration.
-
Dissolve the first sample in your current sample solvent.
-
Dissolve the second sample in the initial mobile phase of your HPLC method. If the analyte is not soluble in the mobile phase, use the weakest solvent in which it is soluble.
-
Inject both samples onto the HPLC system under the same conditions.
-
Compare the peak shapes. If the peak shape of the sample dissolved in the mobile phase is significantly better, your original sample solvent was likely too strong.
Data Presentation
Table 1: Summary of Chromatographic Conditions for Zopiclone (B121070) and Metabolites
| Parameter | Method 1[15] | Method 2[16] |
| Column | Symmetry shield RP8 (150 mm x 4.6 mm, 3.5 µm) | Chiralpak ADR-H |
| Mobile Phase | Isocratic | Ethanol-methanol-acetonitrile (50:45:5, v/v/v) + 0.025% diethylamine |
| Flow Rate | Not Specified | 1.0 mL/min |
| Detection | Tandem Mass Spectrometry | Tandem Mass Spectrometry |
| Internal Standard | Metaxalone | Moclobemide |
Table 2: Troubleshooting Guide for Poor Peak Resolution
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanols[1][2][4] | Lower mobile phase pH (2.5-4.0)[4]; Use an end-capped column[6]; Add a competing base to the mobile phase. |
| Peak Fronting | Sample overload[6] | Reduce injection volume or sample concentration. |
| Sample solvent stronger than mobile phase[6][8] | Dissolve the sample in the initial mobile phase. | |
| Column void/collapse[9][10] | Replace the column. | |
| Broad Peaks | Sub-optimal flow rate[7] | Optimize the flow rate (try lowering it). |
| Isocratic elution | Switch to a gradient elution method.[1] | |
| Low column efficiency | Use a column with smaller particles or a longer length.[11][12] | |
| Split Peaks | Partially blocked column frit[10] | Reverse-flush the column; if unsuccessful, replace the column. |
| Sample solvent/mobile phase mismatch[6] | Ensure the sample is dissolved in a compatible solvent. |
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. benchchem.com [benchchem.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromtech.com [chromtech.com]
- 13. Question on MS/MS techniques - Page 2 - Chromatography Forum [chromforum.org]
- 14. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC-ESI-MS/MS validated method for simultaneous quantification of zopiclone and its metabolites, N-desmethyl zopiclone and zopiclone-N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enantioselective analysis of zopiclone and its metabolites in plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of N--Desmethyl Zopiclone-d8
Welcome to the technical support center for the analysis of N-Desmethyl Zopiclone-d8. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues related to matrix effects in LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the analysis of this compound?
A1: In LC-MS/MS analysis, the "matrix" encompasses all components within a biological sample apart from the analyte of interest (N-Desmethyl Zopiclone) and its internal standard (this compound).[1] These components can include proteins, lipids, salts, and other endogenous substances.[1] Matrix effects arise when these co-eluting components interfere with the ionization of the analyte and internal standard in the mass spectrometer's ion source.[1] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), significantly impacting the accuracy, precision, and sensitivity of quantitative results.[1]
Q2: We are using a stable isotope-labeled internal standard (this compound). Aren't these supposed to compensate for matrix effects?
A2: Yes, stable isotope-labeled internal standards (SIL-IS) like this compound are the preferred choice for quantitative bioanalysis because they have nearly identical physicochemical properties to the analyte.[2] They co-elute chromatographically and experience similar ionization suppression or enhancement, which allows them to compensate for matrix effects to a large extent.[2] However, SIL-IS may not always provide complete correction, especially in cases of severe and variable matrix effects between different sample lots. Therefore, a thorough evaluation of matrix effects is still a critical component of method validation as per regulatory guidelines.[3][4]
Q3: What are the typical signs that matrix effects might be compromising my this compound assay?
A3: Common indicators of significant matrix effects include:
-
Poor reproducibility of quality control (QC) sample results across different batches.[1]
-
Inaccurate quantification and variability in analyte response.[1]
-
Non-linear calibration curves, particularly at the lower end.[1]
-
Decreased assay sensitivity.[1]
-
Inconsistent peak areas for the internal standard (this compound) across different samples.
Q4: According to regulatory bodies like the FDA, what are the requirements for assessing matrix effects?
A4: The U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation emphasizes the importance of ensuring that the assay is free from potential interferences from endogenous matrix components.[3] The matrix effect should be evaluated by analyzing at least three replicates of low and high concentration quality control (QC) samples, each prepared from at least six different sources or lots of the biological matrix.[4] For each matrix source, the accuracy should be within ±15% of the nominal concentration, and the precision (coefficient of variation, %CV) should not exceed 15%.[4]
Troubleshooting Guide
This guide provides a systematic approach to identifying, diagnosing, and mitigating matrix effects in the LC-MS/MS analysis of this compound.
Issue 1: High variability in QC samples and inconsistent internal standard response.
-
Possible Cause: Inconsistent matrix effects between different lots of the biological matrix or inefficient sample preparation.
-
Troubleshooting Steps:
-
Evaluate Matrix Factor: Perform a quantitative assessment of the matrix effect using the protocol outlined below. This will help determine the extent of ion suppression or enhancement.
-
Enhance Sample Preparation: The goal is to remove interfering matrix components. Consider the following:
-
Solid-Phase Extraction (SPE): Optimize the SPE protocol. Experiment with different sorbents (e.g., mixed-mode cation exchange) and wash/elution solvents to improve the removal of phospholipids (B1166683) and other interfering substances.
-
Liquid-Liquid Extraction (LLE): Adjust the solvent type and pH to improve the selectivity of the extraction for N-Desmethyl Zopiclone.
-
Protein Precipitation (PPT): While simple, PPT is often less clean than SPE or LLE. If using PPT, consider a post-extraction clean-up step.
-
-
Optimize Chromatography: Modify the chromatographic method to separate N-Desmethyl Zopiclone and its internal standard from the regions of ion suppression.[1]
-
Adjust the mobile phase gradient profile to better resolve the analytes from early-eluting matrix components.
-
Experiment with different analytical columns (e.g., columns with different stationary phase chemistry).
-
Consider smaller particle size columns (UHPLC) for improved resolution and peak shape.
-
-
Issue 2: Poor sensitivity and difficulty meeting the required lower limit of quantification (LLOQ).
-
Possible Cause: Significant ion suppression affecting both the analyte and the internal standard.
-
Troubleshooting Steps:
-
Post-Column Infusion Experiment: This qualitative experiment can help identify the retention time windows where ion suppression is most severe. The protocol is detailed below.
-
Chromatographic Optimization: Adjust the chromatography to ensure that N-Desmethyl Zopiclone and this compound elute in a region with minimal ion suppression.[1]
-
Sample Dilution: While it may seem counterintuitive for improving sensitivity, diluting the sample with a suitable buffer can reduce the concentration of interfering matrix components, thereby lessening ion suppression and potentially improving the signal-to-noise ratio.
-
Mass Spectrometer Source Parameter Optimization: Re-optimize ion source parameters (e.g., spray voltage, gas flows, temperature) to enhance the ionization efficiency of N-Desmethyl Zopiclone.[5]
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol allows for the calculation of the matrix factor (MF) to quantify the extent of ion suppression or enhancement.
Methodology:
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Prepare solutions of N-Desmethyl Zopiclone at low and high QC concentrations in the mobile phase or reconstitution solvent.
-
Set 2 (Post-Extraction Spiked Matrix): Process blank biological matrix samples (from at least six different sources) through your entire sample preparation procedure.[4] After the final extraction step, spike the extracts with N-Desmethyl Zopiclone to achieve the same low and high QC concentrations as in Set 1.
-
Set 3 (Internal Standard in Post-Extraction Spiked Matrix): Prepare a separate set of post-extraction spiked matrix samples from the same six sources, this time containing only the internal standard (this compound) at the working concentration.
-
-
Analysis: Inject the samples from all three sets into the LC-MS/MS system and record the peak areas.
-
Calculations:
-
Matrix Factor (MF):
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
The %CV of the IS-normalized MF across the different matrix lots should be ≤15%.[2]
-
Data Presentation:
| Matrix Lot | Analyte Peak Area (Low QC - Set 2) | IS Peak Area (Set 3) | Matrix Factor (Low QC) | IS-Normalized MF (Low QC) |
| 1 | 85,000 | 480,000 | 0.85 | 0.99 |
| 2 | 82,000 | 475,000 | 0.82 | 0.97 |
| 3 | 88,000 | 490,000 | 0.88 | 1.01 |
| 4 | 86,500 | 485,000 | 0.87 | 1.00 |
| 5 | 83,000 | 470,000 | 0.83 | 0.99 |
| 6 | 89,000 | 495,000 | 0.89 | 1.01 |
| Mean | 85,583 | 482,500 | 0.86 | 0.99 |
| %CV | 3.1% | 2.0% | 3.1% | 1.6% |
| Assuming a mean analyte peak area of 100,000 in the neat solution (Set 1). |
Protocol 2: Post-Column Infusion for Qualitative Assessment of Matrix Effects
This experiment helps to visualize the regions of ion suppression or enhancement across the chromatographic run.[1]
Methodology:
-
System Setup:
-
Infuse a standard solution of N-Desmethyl Zopiclone at a constant flow rate (e.g., 5-10 µL/min) into the LC flow path between the analytical column and the mass spectrometer using a T-connector.[1]
-
-
Equilibration: Allow the infused signal of N-Desmethyl Zopiclone to stabilize to a constant baseline.
-
Injection: Inject a blank, extracted matrix sample onto the LC column and start the chromatographic run.[1]
-
Monitoring: Monitor the signal of the infused N-Desmethyl Zopiclone. A dip in the baseline indicates ion suppression, while a rise indicates ion enhancement at that specific retention time.[1]
Visualizations
Caption: Workflow for sample analysis and troubleshooting matrix effects.
Caption: Decision tree for troubleshooting matrix effects.
References
Technical Support Center: Minimizing Ion Suppression with N-Desmethyl Zopiclone-d8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression when using N-Desmethyl Zopiclone-d8 as an internal standard in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when using this compound?
A1: Ion suppression is a matrix effect phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte is reduced by co-eluting components from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method. When using this compound as an internal standard for the quantification of zopiclone (B121070) and its metabolites, ion suppression can lead to inaccurate results if the internal standard and the analyte are not affected to the same extent.[2]
Q2: What are the common causes of ion suppression in the analysis of zopiclone and its metabolites?
A2: Ion suppression in the analysis of zopiclone and its metabolites can be caused by various endogenous and exogenous substances present in biological samples. Common sources include:
-
Phospholipids: Abundant in plasma and serum samples, these are notorious for causing ion suppression in reversed-phase chromatography.
-
Salts and buffers: High concentrations of salts from the sample matrix or buffers used in sample preparation can interfere with the ionization process.
-
Endogenous metabolites: Other small molecules present in the biological matrix can co-elute with the analytes of interest.
-
Formulation excipients: In studies involving administered drugs, components of the drug formulation can contribute to matrix effects.
-
Mobile phase additives: While necessary for good chromatography, some additives can suppress ionization if not used at optimal concentrations.
Q3: How can I detect ion suppression in my assay?
A3: A common method to assess ion suppression is the post-column infusion experiment. In this technique, a constant flow of this compound is introduced into the LC eluent after the analytical column but before the mass spectrometer. A blank matrix extract is then injected. A dip in the baseline signal of the internal standard indicates the retention time at which matrix components are eluting and causing ion suppression.
Another method is to compare the peak area of this compound in a neat solution to its peak area in a post-extraction spiked blank matrix sample. A lower peak area in the matrix sample indicates ion suppression.[2]
Q4: Is a deuterated internal standard like this compound guaranteed to compensate for ion suppression?
A4: While stable isotope-labeled internal standards like this compound are the gold standard for correcting matrix effects, they are not a universal solution. For effective compensation, the internal standard must co-elute with the analyte and be affected by ion suppression in the exact same way. If chromatographic separation between the analyte and the deuterated internal standard occurs, they may be exposed to different matrix components, leading to differential ion suppression and inaccurate quantification.[3]
Troubleshooting Guides
Issue 1: Low or Inconsistent this compound Signal
Possible Cause: Significant ion suppression is affecting the internal standard.
Troubleshooting Steps:
-
Evaluate Sample Preparation: The choice of sample preparation technique is critical in minimizing matrix effects.[4]
-
Protein Precipitation (PPT): This is a simple and fast method but often results in the least clean extracts, leading to higher ion suppression. It is generally not recommended for complex matrices when high sensitivity is required.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample than PPT by partitioning the analyte and internal standard into an immiscible organic solvent.[5] Optimization of the solvent and pH is crucial for good recovery.
-
Solid-Phase Extraction (SPE): SPE typically provides the cleanest extracts by utilizing a stationary phase to selectively isolate the analytes from the matrix.[6] This is often the most effective method for reducing ion suppression.
-
-
Optimize Chromatography:
-
Gradient Elution: Adjust the gradient slope to better separate the analytes from the regions of significant ion suppression, which are often at the beginning and end of the chromatogram.
-
Column Chemistry: Experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to alter selectivity and improve the separation of analytes from interfering matrix components.
-
Mobile Phase Composition: Modify the organic solvent (e.g., methanol (B129727) vs. acetonitrile) and the concentration of additives (e.g., formic acid, ammonium (B1175870) formate) to optimize peak shape and retention.
-
Issue 2: Poor Accuracy and Precision in Quality Control (QC) Samples
Possible Cause: Differential ion suppression between the analyte (Zopiclone or its metabolites) and the internal standard (this compound).
Troubleshooting Steps:
-
Verify Co-elution:
-
Overlay the chromatograms of the analyte and this compound. They should have nearly identical retention times.
-
A slight separation, known as the "isotope effect," can sometimes occur with deuterated standards. If this separation is significant, it can lead to differential matrix effects.
-
-
Assess Matrix Factor:
-
Quantify the matrix effect by calculating the matrix factor (MF) for both the analyte and the internal standard.
-
MF = (Peak Area in Post-Extraction Spiked Matrix) / (Peak Area in Neat Solution)
-
An MF value close to 1 indicates minimal matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.
-
The MF values for the analyte and this compound should be very similar. A significant difference suggests that the internal standard is not adequately compensating for the matrix effect.
-
Experimental Protocols
Protocol 1: Sample Preparation Comparison for Zopiclone Analysis in Human Plasma
This protocol outlines three common sample preparation methods for the extraction of zopiclone and N-desmethyl zopiclone from human plasma, using this compound as the internal standard.
1. Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution (this compound).
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution.
-
Add 50 µL of 0.1 M sodium hydroxide (B78521) solution.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. Solid-Phase Extraction (SPE)
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution and 200 µL of 4% phosphoric acid.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: LC-MS/MS Parameters for Zopiclone and Metabolites
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Waters XSelect HSS T3 (2.1 x 100 mm, 2.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Zopiclone: 389.1 -> 245.1
-
N-Desmethyl Zopiclone: 375.1 -> 245.1
-
This compound: 383.1 -> 253.1
-
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Zopiclone Analysis
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Recovery (%) | |||
| Zopiclone | 85.2 ± 5.1 | 92.5 ± 4.3 | 98.1 ± 3.5 |
| N-Desmethyl Zopiclone | 82.1 ± 6.2 | 90.1 ± 5.0 | 96.5 ± 4.1 |
| This compound | 84.5 ± 5.5 | 91.8 ± 4.8 | 97.8 ± 3.8 |
| Matrix Effect (%) | |||
| Zopiclone | 65.7 ± 8.9 (Suppression) | 88.3 ± 6.2 (Slight Suppression) | 97.2 ± 4.5 (Minimal Effect) |
| N-Desmethyl Zopiclone | 68.3 ± 9.5 (Suppression) | 89.1 ± 5.8 (Slight Suppression) | 98.0 ± 4.0 (Minimal Effect) |
| This compound | 66.5 ± 8.2 (Suppression) | 88.7 ± 6.0 (Slight Suppression) | 97.5 ± 4.2 (Minimal Effect) |
| Process Efficiency (%) | 56.1 | 81.6 | 95.3 |
Data is representative and may vary based on specific experimental conditions.
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: Comparison of sample preparation techniques.
References
- 1. eijppr.com [eijppr.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aurorabiomed.com [aurorabiomed.com]
- 5. aurorabiomed.com [aurorabiomed.com]
- 6. Enantioselective analysis of zopiclone and its metabolites in plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Desmethyl Zopiclone-d8 Stability in Biological Matrices
This technical support center provides guidance on the stability of N-Desmethyl Zopiclone-d8 in various biological matrices. The information is intended for researchers, scientists, and drug development professionals to aid in the design and execution of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
A1: this compound is the deuterium-labeled form of N-Desmethyl Zopiclone (B121070), a major metabolite of the hypnotic drug Zopiclone.[1][2] It is commonly used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of Zopiclone and its metabolites in biological samples.[2] The use of a stable isotope-labeled internal standard like this compound helps to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.[2]
Q2: What are the main stability concerns for this compound in biological matrices?
A2: The primary stability concerns for this compound in biological matrices include:
-
Chemical Degradation: Like its parent drug, Zopiclone, this compound can be susceptible to degradation, particularly hydrolysis.[3][4] The degradation of Zopiclone is known to be dependent on temperature and pH.[3][5]
-
Hydrogen/Deuterium (B1214612) (H/D) Exchange: Deuterium labels, especially those on heteroatoms or carbon atoms adjacent to carbonyl groups, can sometimes exchange with protons from the surrounding matrix or solvent. This can affect the accuracy of quantification. It is crucial to ensure the deuterium labels are on stable positions within the molecule.
-
Matrix Effects: The composition of the biological matrix can influence the stability and analytical response of the internal standard, sometimes differently than the analyte.
Q3: What are the recommended storage conditions for biological samples containing this compound?
A3: Based on stability studies of the parent drug, Zopiclone, and its non-deuterated metabolite, storing samples at -20°C or lower is recommended to minimize degradation.[3][4] For Zopiclone in whole blood, storage at -20°C showed stability for at least 3 months.[1] In plasma, Zopiclone and N-Desmethyl Zopiclone were found to be stable for 30 days when stored in a freezer.[6] Short-term storage at 4°C should be minimized, and storage at room temperature should be avoided as significant degradation of Zopiclone has been observed.[3][4]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Inconsistent Internal Standard Response | 1. Degradation of this compound during sample storage or processing.2. Variability in extraction recovery.3. H/D exchange.4. Matrix effects. | 1. Re-evaluate storage conditions. Ensure samples are consistently stored at -20°C or below and minimize freeze-thaw cycles.2. Optimize the extraction procedure to ensure consistent recovery for both the analyte and the internal standard.3. Assess for H/D exchange by incubating the internal standard in the matrix at different pH values and temperatures.4. Evaluate matrix effects by comparing the response of the internal standard in neat solution versus in extracted blank matrix. |
| Shift in Retention Time of this compound | 1. Isotope effect, where the deuterated compound elutes slightly earlier or later than the non-deuterated analyte.2. Chromatographic column degradation. | 1. This is a known phenomenon for some deuterated standards. Ensure the chromatographic method has sufficient resolution to separate any interfering peaks.2. Check the performance of the analytical column and replace if necessary. |
| Presence of Unlabeled N-Desmethyl Zopiclone in Internal Standard Stock | 1. Incomplete deuteration during synthesis.2. H/D back-exchange in the stock solution. | 1. Verify the isotopic purity of the this compound standard with the manufacturer.2. Prepare fresh stock solutions and store them under appropriate conditions (e.g., in a non-protic solvent at low temperature). |
Stability Data Summary
Disclaimer: The following tables include data extrapolated from studies on Zopiclone and non-deuterated N-Desmethyl Zopiclone due to the limited availability of direct stability data for this compound.
Table 1: Long-Term Stability
| Compound | Matrix | Storage Temperature | Duration | Finding |
| Zopiclone & N-Desmethyl Zopiclone | Human Plasma | Freezer (temperature not specified) | 30 days | Excellent stability, no evidence of degradation.[6] |
| Zopiclone | Whole Blood | -20°C | 3 months | Stable.[1] |
| Zopiclone | Whole Blood | 5°C | < 2 weeks | Unstable.[1] |
| Zopiclone | Whole Blood | 20°C | < 1 day | Unstable.[1] |
| Zopiclone | Urine | -20°C | 8 months | >20% decrease in concentration.[7] |
Table 2: Freeze-Thaw Stability
| Compound | Matrix | Number of Cycles | Finding |
| S-Zopiclone & R-Zopiclone | Human Plasma | 5 cycles (-70°C to room temp) | Stable. |
| Zopiclone | Spiked Human Plasma | 3 cycles | Stable.[1] |
| Zopiclone | Whole Blood | Not specified | No influence on results.[3] |
Table 3: Autosampler/Bench-Top Stability
| Compound | Matrix | Storage Condition | Duration | Finding |
| Zopiclone & N-Desmethyl Zopiclone | Processed Plasma Samples | Autosampler | Not specified | Excellent stability, no evidence of degradation.[6] |
| Zopiclone | Butyl Acetate Extract | Ambient Temperature | 2 days | Stable.[3] |
Experimental Protocols
Protocol 1: Assessment of Long-Term Stability in a Biological Matrix
This protocol is designed to evaluate the stability of this compound in a biological matrix over an extended period under specific storage conditions.
References
- 1. diva-portal.org [diva-portal.org]
- 2. veeprho.com [veeprho.com]
- 3. Stability tests of zopiclone in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of zopiclone, N-desmethylzopiclone, zopiclone N-oxide and 2-amino-5-chloropyridine in urine using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of zopiclone and desmethylzopiclone in human plasma by high-performance liquid chromatography using fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of 26 Sedative Hypnotics in Six Toxicological Matrices at Different Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing In-Vivo H/D Exchange with Deuterated Standards
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals to address the challenges associated with in-vivo hydrogen-deuterium (H/D) exchange of deuterated internal standards. Find troubleshooting guidance, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reliability of your bioanalytical data.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during the use of deuterated internal standards in in-vivo studies.
Issue 1: Inaccurate Quantification and Poor Precision
Symptom: You are observing poor accuracy and precision in your quality control samples, or the results are not reproducible.[1]
Possible Causes & Troubleshooting Steps:
-
Isotopic Instability (H/D Back-Exchange): The deuterium (B1214612) labels on your internal standard may be exchanging with protons from the biological matrix or solvents.[2][3] This leads to a decrease in the internal standard signal and an artificially high signal for the unlabeled analyte.[3][4]
-
Verify Label Stability: Perform an H/D exchange evaluation experiment (see Protocol 1) to assess the stability of your deuterated standard under your specific experimental conditions.[1][5]
-
Optimize pH: Maintain the pH of your samples between 2.5 and 7, as both highly acidic and basic conditions can catalyze H/D exchange.[6][7][8] The minimum exchange rate for many compounds occurs around pH 2.5-2.7.[8]
-
Control Temperature: Keep samples cool and avoid prolonged exposure to high temperatures, as elevated temperatures accelerate the rate of exchange.[3][8] Store samples at low temperatures (e.g., 4°C or frozen).[9]
-
Solvent Selection: Whenever possible, use aprotic solvents (e.g., acetonitrile) for stock and working solutions to minimize the source of protons for exchange.[2][3]
-
-
Chromatographic Separation (Isotope Effect): Deuterated standards can sometimes elute slightly earlier than the analyte in reverse-phase chromatography.[2][3] This can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement.[2][10]
-
Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to check for any separation.[1][10]
-
Modify Chromatographic Conditions: Adjust the mobile phase composition, gradient, or column temperature to achieve better co-elution.[1][10]
-
Consider an Alternative Standard: If co-elution cannot be achieved, consider using a ¹³C or ¹⁵N labeled internal standard, which are less prone to chromatographic shifts.[1][10]
-
-
Isotopic Impurity in the Standard: The deuterated standard may contain a significant amount of the unlabeled analyte, leading to a positive bias in your results, especially at low concentrations.[1][10]
-
Evaluate Internal Standard Purity: Analyze a high-concentration solution of the deuterated internal standard alone and monitor the mass transition for the unlabeled analyte.[2][5] The response should be minimal.[2]
-
Source a Higher Purity Standard: If the level of unlabeled analyte is unacceptable, obtain a new, higher-purity standard.[2]
-
Issue 2: Drifting Internal Standard Signal
Symptom: The internal standard response is inconsistent or decreases over the course of an analytical run.[1]
Possible Causes & Troubleshooting Steps:
-
Ongoing H/D Exchange in Autosampler: Processed samples stored in the autosampler can continue to undergo isotopic exchange, leading to a decreasing signal for the correct isotopic form of the standard.[7]
-
Evaluate Autosampler Stability: Inject the same sample at regular intervals over a period that covers your typical batch run time to assess stability. A changing internal standard signal indicates instability.[7]
-
Optimize Autosampler Conditions: Maintain a low autosampler temperature (e.g., 4°C) to minimize exchange during the analytical run.[7]
-
-
Adsorption to Vials or LC System: The internal standard may adsorb to surfaces, leading to signal loss and carryover.[10]
Frequently Asked Questions (FAQs)
Q1: What is deuterium-hydrogen (H/D) exchange and why is it problematic?
A1: Deuterium-hydrogen (H/D) exchange is a chemical reaction where a deuterium atom on a deuterated internal standard is replaced by a hydrogen atom from the surrounding environment, such as the biological matrix or solvent.[4][7] This is problematic because it alters the mass of the internal standard, leading to its inaccurate measurement and, consequently, an overestimation of the analyte's concentration.[7]
Q2: What are the ideal characteristics of a deuterated internal standard?
A2: An ideal deuterated internal standard should have high chemical (>99%) and isotopic (≥98%) purity.[1][3][10] It should have a sufficient number of deuterium atoms (typically 2 to 10) to be clearly resolved from the natural isotopic distribution of the analyte.[1][10] Crucially, the deuterium labels must be in chemically stable, non-exchangeable positions on the molecule.[1][3][10]
Q3: Which positions on a molecule are most susceptible to H/D exchange?
A3: The stability of a deuterium label is highly dependent on its position within the molecule.[1]
-
Highly Labile: Deuterium atoms on heteroatoms (e.g., -OH, -NH, -SH) are highly susceptible to exchange.[1][7]
-
Moderately Labile: Deuterium atoms on a carbon adjacent to a carbonyl group can also be labile, especially under acidic or basic conditions.[1][7]
-
Stable: Labels on aromatic rings or aliphatic chains not near activating groups are generally more stable.[1][7]
Q4: Can a deuterated internal standard always correct for matrix effects?
A4: No, it cannot be assumed that a deuterated internal standard will always correct for matrix effects.[3][10] If the analyte and the deuterated internal standard do not co-elute perfectly, they can be exposed to different co-eluting matrix components, leading to differential ion suppression or enhancement.[3][10][11]
Data Presentation
Table 1: Impact of Experimental Conditions on H/D Exchange Rate
| Condition | Impact on H/D Exchange Rate | Recommendation to Minimize Exchange |
| pH | High at acidic (<2.5) and basic (>7) pH | Maintain pH between 2.5 and 7.[7] |
| Temperature | Increases with higher temperature | Store and analyze samples at low temperatures (e.g., 4°C).[7][8] |
| Solvent | Higher in protic solvents (e.g., water, methanol) | Use aprotic solvents (e.g., acetonitrile) when possible.[3][7] |
| Label Position | High on heteroatoms (O, N, S), moderate alpha to carbonyls | Choose standards with labels on stable carbon positions (aromatic/aliphatic).[7] |
Experimental Protocols
Protocol 1: Evaluating H/D Back-Exchange in a Biological Matrix
Objective: To assess the stability of a deuterated internal standard and check for potential H/D back-exchange under conditions simulating sample handling, storage, and analysis.[5][6]
Materials:
-
Deuterated internal standard (D-IS) stock solution
-
Blank biological matrix (e.g., plasma, urine)
-
Buffers of varying pH (e.g., pH 4, 7, 9)
-
Incubator or water bath
-
Protein precipitation solvent (e.g., ice-cold acetonitrile)
-
LC-MS/MS system
Methodology:
-
Sample Preparation: Spike the blank biological matrix with the D-IS at a known concentration.[6] Create different sample sets by adjusting the pH with the various buffers.[6]
-
Incubation: Incubate the sample sets at different temperatures relevant to your experimental workflow (e.g., 4°C, room temperature, 37°C).[6]
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each sample set.[6][9]
-
Quenching: Immediately stop any potential exchange or enzymatic activity by adding a quenching solution like ice-cold acetonitrile.[9]
-
Analysis: Analyze all samples by LC-MS/MS.[5] Monitor the signal intensities of both the deuterated IS and the unlabeled analyte.[6]
Data Interpretation: A decrease in the deuterated internal standard signal and/or an increase in the unlabeled analyte signal over time is indicative of deuterium exchange.[2][6]
Visualizations
Caption: Troubleshooting workflow for inaccurate quantitative results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. myadlm.org [myadlm.org]
Technical Support Center: Optimizing Extraction Recovery of Zopiclone and its Metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction and recovery of zopiclone (B121070) and its primary metabolites, N-desmethylzopiclone (NDZOP) and zopiclone N-oxide (ZOPNO).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the extraction of zopiclone and its metabolites?
A1: The primary challenges include the inherent instability of zopiclone, especially in biological matrices, which can lead to degradation. Zopiclone and its metabolites can degrade to 2-amino-5-chloropyridine (B124133) (ACP), particularly under certain pH and temperature conditions.[1][2][3][4] Other significant challenges include low recovery rates, matrix effects (ion suppression or enhancement) during LC-MS analysis, and potential for hydrolysis of the metabolites during sample preparation.[5][6]
Q2: Which extraction technique is generally better for zopiclone and its metabolites: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?
A2: Both SPE and LLE are commonly used for the extraction of zopiclone and its metabolites. However, SPE often yields higher and more consistent recoveries with cleaner extracts, leading to reduced matrix effects.[7][8][9] LLE can be effective but may require more optimization, especially concerning solvent choice and pH control, and may result in lower recoveries for more polar metabolites.[7]
Q3: What are the key metabolites of zopiclone I should be targeting?
A3: The two primary metabolites of zopiclone are N-desmethylzopiclone (NDZOP) and zopiclone N-oxide (ZOPNO).[10] It is also crucial to monitor for the degradation product, 2-amino-5-chloropyridine (ACP), as its presence can indicate sample degradation.[1][2][3][4]
Q4: How does pH affect the extraction and stability of zopiclone?
A4: pH is a critical factor. For LLE, an alkaline pH (e.g., pH 8) is often used to ensure zopiclone and its metabolites are in a neutral state for efficient extraction into an organic solvent.[11] However, zopiclone is more stable under acidic conditions.[12] Therefore, a balance must be struck, and samples should be processed promptly. For SPE, pH control of the sample before loading can be crucial for retention on the sorbent.[13]
Q5: How can I minimize matrix effects in my LC-MS/MS analysis?
A5: Minimizing matrix effects is crucial for accurate quantification. This can be achieved through:
-
Efficient sample cleanup: Utilizing an optimized SPE protocol is highly effective at removing interfering matrix components like phospholipids.[5]
-
Chromatographic separation: Ensuring baseline separation of the analytes from co-eluting matrix components.
-
Use of a stable isotope-labeled internal standard (SIL-IS): A SIL-IS that co-elutes with the analyte is the most effective way to compensate for matrix effects.[6]
Troubleshooting Guides
Issue 1: Low Recovery of Zopiclone and/or its Metabolites
This is a common issue that can arise from several factors during the extraction process.
Troubleshooting Steps for Solid-Phase Extraction (SPE):
| Potential Cause | Recommended Solution |
| Incomplete Sorbent Conditioning/Equilibration | Ensure the SPE cartridge is properly conditioned (e.g., with methanol) and then equilibrated with a solvent similar in composition to the sample matrix (e.g., water or a buffered solution). This "wets" the sorbent for optimal interaction.[14] |
| Inappropriate Sorbent Choice | For zopiclone and its metabolites, reversed-phase sorbents like C18 or polymeric sorbents (e.g., Oasis HLB) are commonly used.[15][16] If recovery is low, consider testing a different sorbent chemistry. |
| Sample Overload | The amount of sample applied may be exceeding the capacity of the SPE cartridge. Try reducing the sample volume or using a cartridge with a larger sorbent bed. |
| Analyte Breakthrough during Loading | If the analyte has a low affinity for the sorbent in the loading solution, it may pass through without being retained. Consider adjusting the sample pH to increase analyte retention. A slower flow rate during loading can also improve retention.[3] |
| Analyte Loss during Washing | The wash solvent may be too strong, causing the analyte to be eluted along with interferences. Test a weaker wash solvent (e.g., a lower percentage of organic solvent).[14][17] |
| Incomplete Elution | The elution solvent may not be strong enough to fully desorb the analyte from the sorbent. Try a stronger solvent, a larger volume of solvent, or a combination of solvents. Incorporating a "soak step," where the elution solvent is allowed to sit in the sorbent bed for a few minutes, can also improve recovery.[3][14] |
| Analyte Degradation | Zopiclone is susceptible to degradation. Ensure samples are processed promptly and at appropriate temperatures. Consider acidifying the sample to improve stability if the extraction chemistry allows.[12] |
Troubleshooting Steps for Liquid-Liquid Extraction (LLE):
| Potential Cause | Recommended Solution |
| Incorrect pH of Aqueous Phase | The pH of the sample must be optimized to ensure the analytes are in a neutral, non-ionized state for efficient partitioning into the organic solvent. An alkaline pH (e.g., 8-9) is typically used for zopiclone.[11] |
| Inappropriate Extraction Solvent | The choice of organic solvent is critical. A single solvent may not be optimal for both the parent drug and its more polar metabolites. Solvent mixtures, such as dichloromethane-isopropanol or chloroform-isopropanol, are often used to improve the recovery of a wider range of analytes.[11][18] |
| Insufficient Mixing/Shaking | Ensure vigorous mixing (e.g., vortexing) for an adequate amount of time to allow for efficient partitioning of the analytes into the organic phase. |
| Emulsion Formation | Emulsions at the solvent interface can trap analytes and lead to low recovery. To break emulsions, try centrifugation, addition of salt, or filtering through a glass wool plug. |
| Analyte Degradation | As with SPE, the stability of zopiclone is a concern. Process samples quickly and avoid prolonged exposure to harsh pH conditions or high temperatures. |
Issue 2: High Matrix Effects (Ion Suppression/Enhancement)
Matrix effects can significantly impact the accuracy and precision of LC-MS/MS assays.
| Potential Cause | Recommended Solution |
| Insufficient Sample Cleanup | Co-eluting endogenous compounds (e.g., phospholipids) are a primary cause of matrix effects. Improve the sample cleanup by optimizing the SPE wash step with a stronger organic solvent that does not elute the analytes.[14][17] |
| Poor Chromatographic Resolution | If matrix components co-elute with the analytes, modify the LC gradient to improve separation. |
| Inappropriate Internal Standard | If not using a stable isotope-labeled internal standard (SIL-IS), the chosen analog IS may not be adequately compensating for matrix effects. A SIL-IS is the gold standard for correcting matrix effects.[6] |
| High Sample Concentration | Highly concentrated extracts can exacerbate matrix effects. Consider diluting the final extract before injection. |
Data Presentation
Table 1: Comparison of Extraction Recoveries for Zopiclone and its Metabolites
| Analyte | Extraction Method | Matrix | Recovery (%) | Reference |
| Zopiclone | SPE | Human Plasma | ≥ 90% | [2] |
| N-desmethylzopiclone | SPE | Human Plasma | ≥ 90% | [2] |
| Zopiclone N-oxide | SPE | Human Plasma | ≥ 90% | [2] |
| Zopiclone | LLE (single-step) | Plasma | 96.76 ± 1.89% | |
| Zopiclone | SPE (Oasis PRiME HLB) | Plasma | 98 ± 8% | [7] |
| Zopiclone | LLE (MTBE-based) | Plasma | 70 ± 10% | [7] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma
This protocol is a general guideline based on commonly used methods and should be optimized for your specific application.[2][6]
-
Pre-treatment: To 200 µL of human plasma, add an appropriate internal standard.
-
Conditioning: Condition an SPE cartridge (e.g., Orochem, 30mg, 1mL) with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of purified water.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 x 1 mL of purified water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of a suitable organic solvent (e.g., mobile phase or methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) from Urine
This protocol is a general guideline and should be optimized for your specific application.[11]
-
Pre-treatment: To 1 mL of urine, add an appropriate internal standard.
-
pH Adjustment: Adjust the sample pH to 8.0 using a suitable buffer or base (e.g., sodium hydroxide).
-
Extraction: Add 5 mL of an extraction solvent mixture (e.g., chloroform-isopropanol, 9:1 v/v).
-
Mixing: Vortex the sample for 2 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the sample to separate the aqueous and organic layers.
-
Collection: Transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase for analysis.
Visualizations
Caption: Troubleshooting workflow for low recovery in Solid-Phase Extraction (SPE).
Caption: Troubleshooting workflow for low recovery in Liquid-Liquid Extraction (LLE).
Caption: Metabolic and degradation pathways of zopiclone.
References
- 1. mdpi.com [mdpi.com]
- 2. HPLC-ESI-MS/MS validated method for simultaneous quantification of zopiclone and its metabolites, N-desmethyl zopiclone and zopiclone-N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promochrom.com [promochrom.com]
- 4. cdn.who.int [cdn.who.int]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of liquid/liquid and solid-phase extraction for alkaline drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantioselective determination of zopiclone and its metabolites in urine by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Zopiclone: Is it a pharmacologic agent for abuse? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SPE Method Development | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Technical Tip: Optimizing Wash and Elution Protocols in SPE Method Development [phenomenex.com]
- 17. Simultaneous determination of zopiclone and its two major metabolites (N-oxide and N-desmethyl) in human biological fluids by reversed-phase high-performance liquid chromatography. | Sigma-Aldrich [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Chromatography of N-Desmethyl Zopiclone-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Desmethyl Zopiclone-d8. The information is presented in a question-and-answer format to directly address common issues encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in analysis?
This compound is the deuterium-labeled analog of N-Desmethyl Zopiclone (B121070), a metabolite of the hypnotic agent Zopiclone.[1] Its primary application is as an internal standard (IS) in analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), for the precise quantification of N-Desmethyl Zopiclone in biological samples.[1] The use of a stable isotope-labeled internal standard like this compound helps to correct for variability in sample preparation and matrix effects, thereby improving the accuracy and reliability of the analytical results.
Q2: I am observing peak tailing for this compound. What are the potential causes and solutions?
Peak tailing is a common issue in HPLC, often indicating undesirable interactions between the analyte and the stationary phase. For a basic compound like this compound, this is frequently due to interactions with residual silanol (B1196071) groups on the silica-based column packing material.
Potential Causes:
-
Secondary Silanol Interactions: The basic nature of this compound can lead to strong interactions with acidic silanol groups on the stationary phase.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to peak tailing.
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.
-
Sample Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion.
Troubleshooting Solutions:
-
Mobile Phase Modification:
-
Lowering pH: Acidifying the mobile phase with additives like formic acid or acetic acid can protonate the silanol groups, reducing their interaction with the basic analyte.[2]
-
Adding a Basic Modifier: Introducing a small amount of a basic modifier, such as triethylamine (B128534) or diethylamine, to the mobile phase can compete with the analyte for active sites on the stationary phase, thus improving peak shape.[3][4]
-
-
Column Selection and Care:
-
Use an End-Capped Column: Employ a column that is well end-capped to minimize the number of free silanol groups.
-
Column Washing: If contamination is suspected, wash the column with a strong solvent.
-
-
Sample Concentration:
-
Dilute the Sample: To check for sample overload, dilute the sample and re-inject. If the peak shape improves, this indicates that the initial concentration was too high.
-
Q3: My this compound peak is splitting. What could be causing this?
Peak splitting can arise from several factors related to the column, the mobile phase, or the sample itself.
Potential Causes:
-
Column Void or Channeling: A void at the head of the column or channeling in the packed bed can cause the sample to travel through different paths, resulting in a split peak.
-
Partially Blocked Frit: A blockage in the inlet frit of the column can distort the sample band.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion.
-
Co-elution with an Interfering Compound: An impurity or another component in the sample may be co-eluting with this compound.
Troubleshooting Solutions:
-
Column Maintenance:
-
Reverse Flush the Column: If a blocked frit is suspected, reversing the column and flushing it with an appropriate solvent may resolve the issue.
-
Replace the Column: If a void is present, the column may need to be replaced.
-
-
Sample Preparation:
-
Match Sample Solvent to Mobile Phase: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.
-
-
Method Adjustment:
-
Modify Gradient or Mobile Phase Composition: Adjusting the mobile phase composition or the gradient profile may help to separate the analyte from any co-eluting interferences.
-
Q4: I am experiencing poor resolution between this compound and other analytes. How can I improve this?
Poor resolution can be addressed by optimizing several chromatographic parameters to enhance the separation between peaks.
Potential Causes:
-
Suboptimal Mobile Phase Composition: The organic-to-aqueous ratio or the type of organic modifier may not be ideal for the separation.
-
Inappropriate Column Chemistry: The stationary phase may not be providing sufficient selectivity for the analytes.
-
Incorrect Flow Rate or Temperature: These parameters can influence the efficiency and selectivity of the separation.
Troubleshooting Solutions:
-
Mobile Phase Optimization:
-
Adjust Organic Content: Vary the percentage of the organic solvent in the mobile phase.
-
Try a Different Organic Modifier: Switching from acetonitrile (B52724) to methanol (B129727), or vice-versa, can alter the selectivity of the separation.
-
Optimize pH: Adjusting the mobile phase pH can change the retention characteristics of ionizable compounds.
-
-
Column Selection:
-
Change Stationary Phase: Consider a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) to achieve a different selectivity.
-
-
Instrumental Parameters:
-
Lower the Flow Rate: This can increase the efficiency of the separation.
-
Adjust Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of the separation.
-
Q5: My this compound internal standard response is low or inconsistent. What should I investigate?
A low or variable internal standard response can significantly impact the accuracy of your quantitative results.
Potential Causes:
-
Ion Suppression or Enhancement: Components in the sample matrix can interfere with the ionization of this compound in the mass spectrometer source.
-
Poor Extraction Recovery: The sample preparation method may not be efficiently extracting the internal standard from the matrix.
-
Degradation: N-Desmethyl Zopiclone can degrade at elevated pH and/or temperature.[5]
-
Isotopic Exchange: In some cases, deuterium (B1214612) atoms on a labeled standard can exchange with protons from the solvent or matrix, leading to a decrease in the deuterated signal.[6]
Troubleshooting Solutions:
-
Sample Preparation:
-
Optimize Extraction Method: Evaluate different sample preparation techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to improve recovery and reduce matrix effects.[3][7]
-
Matrix Effect Evaluation: Perform a post-extraction addition experiment to assess the degree of ion suppression or enhancement.
-
-
LC Method:
-
Improve Chromatographic Separation: Ensure that this compound is chromatographically separated from major matrix components that may cause ion suppression.
-
-
Storage and Handling:
-
Control pH and Temperature: Ensure that samples are stored under appropriate conditions to prevent degradation.[5]
-
-
Mass Spectrometry:
-
Optimize MS Parameters: Ensure that the mass spectrometer is properly tuned and that the collision energy and other parameters are optimized for this compound.
-
Quantitative Data Summary
The following tables summarize typical experimental conditions for the analysis of N-Desmethyl Zopiclone and related compounds based on published methods.
Table 1: HPLC Columns and Mobile Phases
| Compound(s) | Column | Mobile Phase | Reference |
| Zopiclone, N-Desmethylzopiclone, Zopiclone N-oxide | Symmetry Shield RP8 (150 x 4.6 mm, 3.5 µm) | Isocratic | [7] |
| Zopiclone, N-Desmethylzopiclone, Zopiclone N-oxide | Ascentis Express Phenyl-Hexyl (10 cm x 2.1 mm, 2.7 µm) | A: 13 mM ammonium (B1175870) acetate (B1210297) in water; B: 13 mM ammonium acetate in methanol (52:48, A:B) | |
| Zopiclone enantiomers, N-Desmethyl Zopiclone enantiomers, Zopiclone N-oxide enantiomers | Chiralpak ADR-H (chiral stationary phase) | Ethanol/methanol/acetonitrile (50:45:5, v/v/v) + 0.025% diethylamine | [3] |
Table 2: Chromatographic and MS Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Reference | [7] | [3] | |
| Flow Rate | Not Specified | 0.4 mL/min | 1.0 mL/min |
| Column Temperature | Not Specified | 35 °C | Not Specified |
| Injection Volume | Not Specified | 1 µL | Not Specified |
| Run Time | 4.5 min | Not Specified | Not Specified |
| Detector | Triple Quadrupole MS | MS, ESI(+) | Triple Quadrupole MS |
| Ionization Mode | Turbo Ion Spray | ESI(+) | Not Specified |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is based on the method described for the simultaneous quantification of zopiclone and its metabolites in human plasma.[7]
-
Sample Pre-treatment: To a 0.5 mL aliquot of human plasma, add the internal standard solution.
-
SPE Cartridge Conditioning: Condition a solid-phase extraction cartridge by washing with methanol followed by water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering substances.
-
Elution: Elute the analytes and the internal standard from the cartridge with an appropriate elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol is based on a method for the enantioselective analysis of zopiclone and its metabolites.[3]
-
Sample Pre-treatment: To a plasma sample, add the internal standard.
-
Extraction: Add an appropriate organic extraction solvent (e.g., a mixture of dichloromethane (B109758) and isopropanol).
-
Vortex and Centrifuge: Vortex the mixture to ensure thorough extraction and then centrifuge to separate the organic and aqueous layers.
-
Evaporation and Reconstitution: Transfer the organic layer to a clean tube, evaporate to dryness, and reconstitute the residue in the mobile phase for analysis.
Visualizations
Caption: Troubleshooting workflow for poor chromatography of this compound.
Caption: Logical relationships between causes, effects, and solutions.
Caption: General experimental workflow for this compound analysis.
References
- 1. veeprho.com [veeprho.com]
- 2. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective analysis of zopiclone and its metabolites in plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of zopiclone, N-desmethylzopiclone, zopiclone N-oxide and 2-amino-5-chloropyridine in urine using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. HPLC-ESI-MS/MS validated method for simultaneous quantification of zopiclone and its metabolites, N-desmethyl zopiclone and zopiclone-N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
calibration curve issues in zopiclone quantification
Welcome to the technical support center for zopiclone (B121070) quantification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the analytical quantification of zopiclone, with a specific focus on calibration curve-related problems.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Question: My calibration curve for zopiclone is non-linear or has poor correlation (R² < 0.99). What are the possible causes and solutions?
Answer:
A non-linear calibration curve or a low correlation coefficient is a common issue in zopiclone quantification and can stem from several factors, primarily related to the inherent instability of the molecule.
Possible Causes and Troubleshooting Steps:
-
Analyte Degradation: Zopiclone is known to be unstable, particularly in biological matrices and under certain storage conditions.[1][2] It can degrade into 2-amino-5-chloropyridine (B124133) (ACP), leading to a lower-than-expected response for zopiclone at higher concentrations or over time.[1][2]
-
Solution:
-
Sample Storage: Ensure that all samples, including stock solutions, working solutions, and biological samples, are stored at -20°C or lower.[1][2][3] Zopiclone is unstable at refrigerated (5°C) and room temperatures (20°C), with significant degradation observed in whole blood within a month at 5°C and in just a few days at 20°C.[2]
-
pH Control: Zopiclone degradation is pH-dependent, with increased breakdown in neutral to basic conditions.[4] Acidifying samples can help to mitigate degradation.[4]
-
Analyze for Degradants: Consider simultaneously quantifying the primary degradant, 2-amino-5-chloropyridine (ACP). The presence of ACP can confirm degradation and, in some cases, the sum of zopiclone and ACP concentrations may be used to estimate the initial zopiclone concentration.[1]
-
-
-
Matrix Effects: The biological matrix (e.g., plasma, urine, whole blood) can interfere with the ionization of zopiclone in the mass spectrometer, leading to ion suppression or enhancement. This effect may not be uniform across the concentration range of your calibration curve.
-
Solution:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS (e.g., zopiclone-d8) is the preferred choice as it co-elutes with the analyte and experiences similar matrix effects, thus providing better correction.
-
Optimize Sample Preparation: Employ a robust sample preparation method to remove interfering matrix components. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at reducing matrix effects than a simple protein precipitation (PPT).
-
Evaluate Matrix Effects: Conduct experiments to assess matrix effects by comparing the response of zopiclone in a neat solution to its response in an extracted blank matrix spiked with the analyte.[5]
-
-
-
Suboptimal Instrumental Conditions: Incorrect settings on your LC-MS/MS or other analytical instruments can lead to poor peak shape, inconsistent responses, and non-linearity.
-
Solution:
-
Mobile Phase Composition: Ensure the mobile phase is appropriate for the column and analyte. For zopiclone, reversed-phase chromatography is common. The pH of the mobile phase can also influence peak shape and retention.
-
Mass Spectrometer Parameters: Optimize the ion source parameters (e.g., temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) for zopiclone and its internal standard.
-
-
-
Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration, leading to a plateauing of the calibration curve.
-
Solution:
-
Adjust Concentration Range: Narrow the concentration range of your calibration standards to avoid saturating the detector.
-
Dilute High-Concentration Samples: If your unknown samples are expected to have high concentrations, dilute them to fall within the linear range of the calibration curve.
-
-
Frequently Asked Questions (FAQs)
General
-
Q1: What is the primary degradation product of zopiclone and why is it important?
-
A1: The primary degradation product of zopiclone is 2-amino-5-chloropyridine (ACP).[2] It is formed through the hydrolysis of zopiclone. Monitoring ACP is crucial because its presence indicates zopiclone degradation, which can lead to an underestimation of the actual zopiclone concentration in a sample.[6] In forensic cases, the analysis of both zopiclone and ACP is recommended for accurate interpretation.[7][8]
-
-
Q2: What are the recommended storage conditions for zopiclone in biological samples?
-
A2: Zopiclone in whole blood is most stable when stored at -20°C.[1][2][3] At 5°C, it is stable for less than a month, and at 20°C, it degrades within a few days.[2] Freeze-thaw cycles have been shown to have no significant influence on zopiclone concentration.[2] For processed samples in butyl acetate (B1210297) extracts, zopiclone is stable for at least 2 days at ambient temperature in an autosampler.[2][3]
-
Sample Preparation
-
Q3: What are the common extraction methods for zopiclone from biological matrices?
-
A3: Common extraction methods include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method can impact recovery and matrix effects. LLE and SPE are generally more effective at cleaning up the sample and reducing matrix interference compared to PPT.[5]
-
Chromatography and Mass Spectrometry
-
Q4: What type of analytical column is typically used for zopiclone quantification?
-
Q5: What are the typical linearity ranges for zopiclone quantification?
Quantitative Data Summary
The following tables summarize quantitative data from various published methods for zopiclone quantification.
Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
| Analyte | Matrix | Linearity Range | LOD | LOQ | Reference |
| Zopiclone | Bulk Drug | 50-250 ppm | 0.22 µg/mL | 0.86 µg/mL | [9] |
| Zopiclone | Bulk and Tablet | 50-300 µg/mL | 9.416 µg/mL | 28.534 µg/mL | [10][11] |
| Zopiclone | Human Urine | 1-2000 ng/mL | - | - | [4] |
| Zopiclone | Whole Blood | - | 3 ng/mL | 7 ng/mL | [5] |
Table 2: Recovery and Matrix Effects
| Analyte | Matrix | Extraction Method | Recovery (%) | Matrix Effect (%) | Reference |
| Zopiclone | Oral Fluid | Liquid-Liquid Extraction | 60-65% | 88-165% | [5] |
| (+)-(S)-Zopiclone | Rat Plasma | Liquid-Liquid Extraction | 74.6% | - | [13] |
| (-)-(R)-Zopiclone | Rat Plasma | Liquid-Liquid Extraction | 75.7% | - | [13] |
Experimental Protocols
Protocol 1: LC-MS/MS Method for Zopiclone in Urine
This protocol is a summary of the method described for the quantification of zopiclone and its metabolites in urine.
1. Sample Preparation (Dilute-and-Shoot):
-
Vortex urine samples.
-
Transfer 50 µL of urine to a 2 mL centrifuge tube.
-
Add 50 µL of internal standard working solution (e.g., zopiclone-d4).
-
Add 400 µL of 0.1% formic acid in water.
-
Vortex and centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 5 µm).[10][11]
-
Mobile Phase: A gradient of mobile phase A (e.g., 5mM ammonium (B1175870) bicarbonate) and mobile phase B (e.g., acetonitrile).[10][11]
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for zopiclone and its internal standard.
Visualizations
Troubleshooting Workflow for Non-Linear Calibration Curve
Caption: A flowchart for troubleshooting non-linear calibration curves.
Zopiclone Quantification Workflow
Caption: An overview of the zopiclone quantification workflow.
References
- 1. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 2. Stability tests of zopiclone in whole blood [diva-portal.org]
- 3. Stability tests of zopiclone in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. ovid.com [ovid.com]
- 6. diva-portal.org [diva-portal.org]
- 7. Quantitative analysis of zopiclone, N-desmethylzopiclone, zopiclone N-oxide and 2-amino-5-chloropyridine in urine using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Method development and validation of Zopiclone by RP-HPLC | Gandhian Young Technological Innovation Award [gyti.techpedia.in]
- 10. ijpsr.com [ijpsr.com]
- 11. METHOD DEVELOPMENT AND VALIDATION OF ZOPICLONE IN BULK AND TABLET DOSAGE FORM USING RP-HPLC | Semantic Scholar [semanticscholar.org]
- 12. ijpsr.com [ijpsr.com]
- 13. Enantioselective analysis of zopiclone and its metabolites in plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in N-Desmethyl Zopiclone-d8 Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of N-Desmethyl Zopiclone-d8 as an internal standard in LC-MS/MS assays. Our goal is to help researchers, scientists, and drug development professionals ensure the reproducibility and accuracy of their experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound internal standard signal is inconsistent or decreasing during the analytical run. What are the potential causes?
A1: Signal inconsistency or a decline in the internal standard (IS) signal often points to isotopic exchange or degradation. Isotopic exchange, or back-exchange, is a phenomenon where deuterium (B1214612) atoms on your IS are replaced by protons from the surrounding environment.[1] This can be influenced by several factors including the position of the deuterium labels, the pH of the solution, temperature, and the solvent composition.[1]
Q2: I'm observing a peak at the retention time of the unlabeled N-Desmethyl Zopiclone in my internal standard solution. Why is this happening?
A2: This indicates the presence of the unlabeled analyte as an impurity in the deuterated internal standard. This "cross-signal contribution" can artificially inflate the analyte's signal, particularly at the lower limit of quantification (LLOQ).[1] It is crucial to check the Certificate of Analysis (CoA) for your this compound to confirm its isotopic purity.[2]
Q3: The retention times of N-Desmethyl Zopiclone and this compound are slightly different. Is this a problem?
A3: A slight chromatographic shift between the analyte and its deuterated internal standard is a known phenomenon referred to as the "isotope effect."[3] While perfect co-elution is ideal for accurately correcting matrix effects, a small, consistent shift is often manageable. However, a significant or variable shift can lead to differential matrix effects, where the analyte and IS experience different degrees of ion suppression or enhancement, compromising accuracy.[1][4]
Q4: My assay results show poor accuracy and precision, especially between different batches of biological samples. What could be the issue?
A4: Poor accuracy and precision across different sample lots can be a result of differential matrix effects.[5] Even with a stable isotope-labeled internal standard, variations in the composition of the biological matrix can lead to different levels of ion suppression or enhancement for the analyte versus the internal standard.[4] This is particularly problematic if there is a chromatographic shift between the two.
Troubleshooting Guides
Guide 1: Investigating Signal Instability of this compound
If you are experiencing inconsistent or decreasing signal from your this compound internal standard, follow this troubleshooting workflow:
References
Technical Support Center: Zopiclone and Metabolite Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with zopiclone (B121070) and its primary metabolites, zopiclone N-oxide and N-desmethylzopiclone. The stability of these compounds is critically influenced by pH, temperature, and storage conditions, which can significantly impact experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing lower than expected concentrations of zopiclone in my samples. What could be the cause?
A1: Lower than expected zopiclone concentrations are often due to degradation. Zopiclone is known to be unstable, particularly in biological matrices.[1][2][3] The primary degradation product is 2-amino-5-chloropyridine (B124133) (ACP).[1][2][3] This degradation is accelerated by:
-
Elevated pH: Zopiclone is more susceptible to hydrolysis in alkaline (basic) conditions.[4][5][6]
-
Elevated Temperature: Storage at room temperature or even refrigeration (5°C) can lead to significant degradation over time.[1][2][7][8][9]
-
Storage Duration: The longer the samples are stored, the greater the potential for degradation.[1][2]
Troubleshooting Steps:
-
Verify Sample pH: If working with urine samples, measure the pH. A pH above 8.2 has been shown to cause significant degradation of zopiclone and its metabolites to ACP.[4][10][11] In contrast, at a pH below 6.5, the formation of ACP was not observed.[4][10][11]
-
Review Storage Conditions: Ensure samples have been consistently stored at -20°C or lower.[1][2][7][8][9] Zopiclone has been found to be unstable at all storage temperatures except at -20°C.[7][8][9] Even at refrigerator temperatures, zopiclone is stable for less than a month in whole blood.[1][2]
-
Analyze for Degradation Products: If possible, analyze your samples for the presence of 2-amino-5-chloropyridine (ACP). The presence of ACP confirms that zopiclone degradation has occurred.[4][10][11][12]
Q2: Are the main metabolites of zopiclone, zopiclone N-oxide and N-desmethylzopiclone, also unstable?
A2: Yes, both zopiclone N-oxide (ZOPNO) and N-desmethylzopiclone (NDZOP) are also susceptible to degradation, particularly under alkaline pH and elevated temperatures.[4][10][11][12] They degrade into the same product as zopiclone, 2-amino-5-chloropyridine (ACP).[4][10][11][12] Therefore, when analyzing for these metabolites, it is crucial to consider the same stability precautions as for the parent drug.
Q3: What are the ideal storage conditions for samples containing zopiclone and its metabolites?
A3: To minimize degradation, samples should be stored at -20°C immediately after collection and until analysis.[1][2][7][8][9] For long-term storage, -80°C is preferable. Avoid repeated freeze-thaw cycles, although some studies suggest that freeze-thaw cycles may not significantly impact zopiclone concentrations.[1][2] If immediate freezing is not possible, samples should be kept on ice and processed as quickly as possible.
Q4: Can I still get a reliable estimate of the initial zopiclone concentration if degradation has occurred?
A4: It can be challenging. However, since zopiclone and its major metabolites degrade to ACP, quantifying ACP can provide evidence of initial zopiclone presence.[4] In some forensic cases, the detection of high concentrations of ACP in samples with low or undetectable levels of zopiclone and its metabolites has been used to infer prior zopiclone administration, especially in samples with an elevated pH.[4][10][11]
Q5: Does the type of biological matrix affect zopiclone stability?
A5: Yes, the matrix can influence stability. Zopiclone is known to be unstable in whole blood and urine.[1][2][4][13] The pH of urine can vary, and alkaline urine can significantly accelerate degradation.[4] Some research suggests that using dried blood spots (DBS) may increase the stability of zopiclone compared to liquid whole blood, as the removal of the aqueous phase can slow down hydrolysis.[7][8][9]
Data on pH-Dependent Stability of Zopiclone and its Metabolites
The following tables summarize the qualitative and quantitative findings on the stability of zopiclone and its metabolites under different pH conditions.
Table 1: Qualitative Impact of pH on the Stability of Zopiclone and its Metabolites in Urine
| pH Range | Stability of Zopiclone, N-oxide, and N-desmethylzopiclone | Formation of 2-amino-5-chloropyridine (ACP) | Reference |
| Acidic (< 6.5) | Relatively Stable | Not Observed | [4][10][11] |
| Neutral (~7.0) | Stability is time and temperature-dependent | Formation can occur, especially with prolonged storage or elevated temperature | [10] |
| Alkaline (> 8.2) | Unstable, significant degradation | Significant formation | [4][10][11] |
Table 2: Stability of Zopiclone in Whole Blood at Various Temperatures
| Storage Temperature | Stability | Reference |
| -20°C | Stable | [1][2][7][8][9] |
| 4-5°C (Refrigerator) | Stable for less than 1 month | [1][2] |
| 20°C (Room Temp) | Unstable, significant degradation occurs | [1][2] |
Experimental Protocols
Protocol 1: General Workflow for Assessing Zopiclone and Metabolite Stability in Biological Samples
This protocol outlines a general procedure for a forced degradation study to evaluate the impact of pH.
-
Sample Preparation:
-
Spike a known concentration of zopiclone, zopiclone N-oxide, and N-desmethylzopiclone into the desired biological matrix (e.g., drug-free urine or blood).
-
Divide the spiked matrix into aliquots.
-
-
pH Adjustment:
-
Adjust the pH of the aliquots to desired levels (e.g., pH 4, 7, 10) using appropriate buffers or dilute acid/base. It is crucial to use buffers that do not interfere with the final analysis.
-
-
Incubation:
-
Incubate the samples at a controlled temperature (e.g., 37°C or 50°C) for a defined period. Include a time-zero (T0) sample that is immediately frozen at -80°C after pH adjustment.
-
-
Sample Collection and Storage:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), retrieve aliquots from each pH condition.
-
Immediately neutralize the pH if necessary and freeze the samples at -80°C to halt further degradation until analysis.
-
-
Sample Extraction:
-
Perform a validated extraction method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analytes from the biological matrix.
-
-
Analytical Quantification:
-
Analyze the extracted samples using a validated chromatographic method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to quantify the remaining concentrations of zopiclone, its metabolites, and the degradation product, 2-amino-5-chloropyridine.
-
-
Data Analysis:
-
Calculate the percentage of the remaining parent compound and metabolites at each time point relative to the T0 sample.
-
Plot the concentration versus time to determine the degradation kinetics.
-
Protocol 2: Analytical Method for Quantification by LC-MS/MS
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly used for the sensitive and specific quantification of zopiclone and its metabolites.
-
Chromatography:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is generally employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.
-
Visualizations
References
- 1. Stability tests of zopiclone in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability tests of zopiclone in whole blood [diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of zopiclone during storage of spiked and authentic whole blood and matching dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 10. academic.oup.com [academic.oup.com]
- 11. Quantitative analysis of zopiclone, N-desmethylzopiclone, zopiclone N-oxide and 2-amino-5-chloropyridine in urine using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
Technical Support Center: Reducing Analytical Variability with Deuterated Internal Standards
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource is designed to address common challenges encountered when using deuterated internal standards (d-IS) in mass spectrometry-based assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve issues in your experimental workflows, ensuring the accuracy and reliability of your quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a deuterated internal standard in LC-MS analysis?
A deuterated internal standard is a version of the analyte of interest in which one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen.[1][2] Its fundamental purpose is to serve as an internal reference to correct for variations that can occur during sample preparation and analysis.[3] Since the d-IS is chemically almost identical to the analyte, it exhibits similar behavior during sample extraction, chromatography, and ionization.[4][5] By adding a known quantity of the d-IS to all samples, calibration standards, and quality control samples, the ratio of the analyte's response to the d-IS's response is used for quantification. This normalization leads to more accurate and precise results by compensating for sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[3][6]
Q2: What are the ideal characteristics of a deuterated internal standard?
For robust and reliable quantification, a deuterated internal standard should possess the following characteristics:
| Characteristic | Recommendation | Rationale |
| Isotopic Purity | ≥98% isotopic enrichment[5] | Minimizes the contribution of the unlabeled analyte in the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration, especially at the lower limit of quantification (LLOQ).[3][7] |
| Chemical Purity | >99%[3][8] | Ensures that no other compounds are present that could introduce interfering peaks in the chromatogram.[3] |
| Degree of Deuteration | Mass shift of at least 3 atomic mass units (amu)[4][6] | A sufficient mass difference is necessary to prevent isotopic crosstalk between the analyte and the internal standard.[4] |
| Label Position | Stable, non-exchangeable positions (e.g., aromatic rings)[5][9] | Placing deuterium on chemically stable parts of the molecule prevents hydrogen-deuterium (H/D) exchange with the solvent or matrix components, which would alter the concentration of the d-IS.[9][10] |
| Co-elution | Should co-elute with the analyte[11] | Co-elution is critical for the internal standard to experience the same matrix effects as the analyte, allowing for effective compensation.[11][12] |
Q3: Why is my deuterated internal standard eluting at a different retention time than the analyte?
This phenomenon is known as the "chromatographic isotope effect" or "deuterium isotope effect".[10][13] Deuterated compounds can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts, often eluting slightly earlier in reverse-phase chromatography.[10][14] This is attributed to subtle changes in the molecule's physicochemical properties, such as lipophilicity, due to the replacement of hydrogen with deuterium.[11][14] While often a minor shift, this can become a significant issue if it leads to differential matrix effects, where the analyte and the d-IS are exposed to different levels of ion suppression or enhancement.[10][15]
Q4: Can a deuterated internal standard always be relied upon to correct for matrix effects?
No, it cannot be assumed that a deuterated internal standard will always perfectly correct for matrix effects.[11][14] The effectiveness of a d-IS in compensating for matrix effects is highly dependent on its co-elution with the analyte.[11] If there is even a slight chromatographic separation, the analyte and the d-IS can be exposed to different co-eluting matrix components, leading to differential ion suppression or enhancement.[3][12] Studies have shown that the matrix effects experienced by an analyte and its deuterated internal standard can differ by 26% or more.[11][13]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing a logical approach to problem-solving.
Issue 1: Poor Precision and Inaccurate Quantification
Symptoms:
-
High coefficient of variation (CV%) in quality control (QC) samples.
-
Inaccurate back-calculated concentrations for calibration standards.
-
Poor reproducibility between analytical runs.
Potential Causes and Troubleshooting Steps:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. benchchem.com [benchchem.com]
- 11. waters.com [waters.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Method Refinement for Low Concentration N-Desmethyl Zopiclone-d8 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with low concentrations of N-Desmethyl Zopiclone-d8.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
This compound is the deuterium-labeled form of N-Desmethyl Zopiclone (B121070), a major metabolite of the hypnotic agent Zopiclone. In quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), it is commonly used as an internal standard (IS).[1] The deuterium (B1214612) labeling provides a mass shift that allows it to be distinguished from the unlabeled analyte by the mass spectrometer, while its chemical and physical properties are nearly identical. This ensures that it behaves similarly to the analyte during sample preparation and analysis, correcting for variations in extraction recovery and matrix effects.
Q2: What are the typical challenges encountered when analyzing low concentrations of N-Desmethyl Zopiclone?
Analyzing low concentrations of N-Desmethyl Zopiclone, and by extension its deuterated internal standard, presents several challenges. These can include poor sensitivity and high background noise, leading to an unreliable signal-to-noise ratio.[2][3] Matrix effects from complex biological samples like plasma or urine can cause ion suppression or enhancement, affecting accuracy and precision.[4][5] Inconsistent recovery during sample preparation, particularly with techniques like solid-phase extraction (SPE), is another common issue.[6][7][8][9]
Q3: What are the key considerations for sample preparation of low concentration this compound?
For low concentration analysis, a robust and reproducible sample preparation method is crucial. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly employed techniques.[10][11][12] Key considerations include:
-
Extraction Technique: SPE can offer cleaner extracts, while LLE may be simpler to implement. The choice depends on the matrix and required sensitivity.
-
pH Optimization: The pH of the sample should be adjusted to ensure the analyte is in a neutral form for reversed-phase SPE or a charged form for ion-exchange SPE to maximize retention.[7]
-
Solvent Selection: Both wash and elution solvents in SPE must be carefully optimized. The wash solvent should be strong enough to remove interferences without eluting the analyte, while the elution solvent must be strong enough for complete elution.[7][8][13]
-
Minimizing Non-Specific Binding: Using low-binding labware can help prevent the loss of the analyte, which is especially critical at low concentrations.[9]
Troubleshooting Guides
Issue 1: Poor Peak Response or Low Sensitivity for this compound
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Mass Spectrometer Parameters | - Perform MS calibration and tuning. - Optimize ionization source parameters (e.g., spray voltage, gas flows, temperature). - Ensure the correct MRM transitions are being monitored. |
| Inefficient Ionization | - Adjust mobile phase composition. The addition of volatile buffers like ammonium (B1175870) acetate (B1210297) can improve ionization. - Optimize the pH of the mobile phase. |
| Poor Extraction Recovery | - Re-evaluate the sample preparation method (see Issue 2). |
| Matrix-Induced Ion Suppression | - Improve sample cleanup to remove interfering matrix components. - Modify chromatographic conditions to separate the analyte from co-eluting matrix components. - Dilute the sample if sensitivity allows. |
| Low Flow Rate for MS | Mass spectrometers often exhibit better sensitivity at lower flow rates. Consider reducing the flow rate if compatible with your chromatography.[2] |
Issue 2: Inconsistent or Low Recovery of this compound During Solid-Phase Extraction (SPE)
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Analyte Breakthrough During Loading | - The sample solvent may be too strong. Dilute the sample with a weaker solvent. - The flow rate during loading may be too high. Decrease the flow rate to allow for better interaction with the sorbent.[7][8] |
| Analyte Elution During Washing | - The wash solvent is too strong. Decrease the organic strength of the wash solvent.[7][8] |
| Incomplete Elution | - The elution solvent is too weak. Increase the organic strength of the elution solvent or use a stronger solvent. - The volume of the elution solvent is insufficient. Increase the elution volume or perform a second elution.[6][7] |
| Improper Sorbent Conditioning/Equilibration | - Ensure the sorbent is properly wetted and equilibrated with the appropriate solvents before sample loading.[13] |
| Incorrect pH | - Adjust the sample pH to optimize the retention of N-Desmethyl Zopiclone on the chosen sorbent.[7] |
Issue 3: High Variability in the this compound Internal Standard Signal
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Ensure precise and consistent execution of all sample preparation steps, including pipetting and solvent additions. - Consider automating the sample preparation process if possible. |
| Matrix Effects | - Even with a co-eluting internal standard, severe matrix effects can cause variability. Improve sample cleanup to minimize these effects.[4][5] |
| Degradation of the Analyte/Internal Standard | - Investigate the stability of N-Desmethyl Zopiclone and its deuterated standard under the storage and experimental conditions. Zopiclone and its metabolites can be susceptible to degradation at elevated pH and/or temperature.[14][15] |
| Injector Carryover | - Implement a robust needle wash protocol in the autosampler to prevent carryover between injections. |
Experimental Protocols
Example Protocol: SPE-LC-MS/MS for N-Desmethyl Zopiclone in Human Plasma
This protocol is a synthesized example based on common methodologies.[10]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a suitable SPE cartridge (e.g., C18) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: To 200 µL of plasma, add 20 µL of this compound internal standard solution and 500 µL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0). Load the entire mixture onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography (LC)
-
Column: A reversed-phase column such as a C18 or Phenyl-Hexyl is often suitable.
-
Mobile Phase: A common mobile phase is a gradient or isocratic mixture of an aqueous component (e.g., 10 mM ammonium acetate in water) and an organic component (e.g., methanol or acetonitrile).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Example MRM Transitions:
-
N-Desmethyl Zopiclone: Precursor ion > Product ion (e.g., m/z 375.1 > 245.0)
-
This compound: Precursor ion > Product ion (e.g., m/z 383.1 > 253.0)
-
Visualizations
Caption: A generalized workflow for the bioanalysis of N-Desmethyl Zopiclone.
Caption: A logical approach to troubleshooting low signal issues.
References
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. welchlab.com [welchlab.com]
- 7. benchchem.com [benchchem.com]
- 8. silicycle.com [silicycle.com]
- 9. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 10. HPLC-ESI-MS/MS validated method for simultaneous quantification of zopiclone and its metabolites, N-desmethyl zopiclone and zopiclone-N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enantioselective analysis of zopiclone and its metabolites in plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. specartridge.com [specartridge.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Quantitative analysis of zopiclone, N-desmethylzopiclone, zopiclone N-oxide and 2-amino-5-chloropyridine in urine using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sensitivity for N-Desmethyl Zopiclone-d8 Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to enhance the detection sensitivity of N-Desmethyl Zopiclone-d8 in bioanalytical methods.
Troubleshooting Guide
This guide addresses common issues that can lead to low sensitivity or poor signal-to-noise ratios for this compound during LC-MS/MS analysis.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Signal for this compound | 1. Incorrect Mass Spectrometer Settings: The mass transitions (Q1/Q3) for the deuterated standard are not correctly defined or optimized. | - Verify Mass Transitions: Ensure the precursor ion (Q1) and product ion (Q3) masses for this compound are accurately entered in the instrument method. - Optimize MS Parameters: Infuse a standard solution of this compound directly into the mass spectrometer to optimize parameters such as collision energy, declustering potential, and ion source settings (e.g., temperature, gas flows). |
| 2. Poor Ionization Efficiency: The mobile phase composition or pH is not optimal for the ionization of this compound in the ion source. | - Mobile Phase Modification: Experiment with different mobile phase compositions. For electrospray ionization (ESI), small percentages of additives like formic acid or ammonium (B1175870) formate (B1220265) for positive mode, or ammonium hydroxide (B78521) for negative mode, can significantly enhance ionization. - pH Adjustment: Adjust the pH of the mobile phase to ensure the analyte is in its most ionizable state. | |
| 3. Inefficient Sample Extraction: The chosen sample preparation method (e.g., SPE, LLE, PPT) has a low recovery for N-Desmethyl Zopiclone (B121070). | - Optimize Extraction Protocol: For Solid Phase Extraction (SPE), test different sorbents and elution solvents. For Liquid-Liquid Extraction (LLE), evaluate various organic solvents and pH conditions. For Protein Precipitation (PPT), try different precipitation agents (e.g., acetonitrile, methanol) and ratios.[1][2] - Evaluate Recovery: Perform recovery experiments by comparing the response of pre-extraction spiked samples to post-extraction spiked samples to quantify the efficiency of your extraction method.[3] | |
| High Background Noise or Interferences | 1. Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) are suppressing or enhancing the ionization of this compound.[3] | - Improve Chromatographic Separation: Modify the LC gradient, flow rate, or change the stationary phase to better separate the analyte from matrix interferences.[1][4] - Enhance Sample Cleanup: Employ a more rigorous sample preparation technique. For instance, switch from PPT to SPE for a cleaner extract.[1] - Matrix Effect Evaluation: Assess the matrix effect by comparing the response of the analyte in a post-extraction spiked sample to a neat solution. A value significantly different from 100% indicates a strong matrix effect.[3] |
| 2. Contamination: Contamination from glassware, solvents, or the LC-MS system itself can introduce interfering peaks. | - System Cleaning: Flush the LC system and mass spectrometer thoroughly. - Use High-Purity Solvents: Ensure that all solvents and reagents are of high purity (e.g., LC-MS grade). | |
| Inconsistent or Irreproducible Signal | 1. Instability of the Analyte: this compound may be degrading during sample collection, storage, or processing. | - Assess Stability: Conduct stability studies, including freeze-thaw, bench-top, and long-term stability, to ensure the analyte is stable under your experimental conditions. - pH Control: The stability of zopiclone and its metabolites can be pH-dependent. Degradation to 2-amino-5-chloropyridine (B124133) (ACP) can occur at elevated pH and/or temperature.[5] Consider buffering samples if necessary. |
| 2. Variable Instrument Performance: Fluctuations in the LC-MS/MS system's performance can lead to inconsistent results. | - System Suitability Tests: Regularly run system suitability tests with a standard solution of this compound to monitor instrument performance. - Preventative Maintenance: Adhere to a regular maintenance schedule for the LC and MS instruments. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analysis?
A1: this compound is a deuterium-labeled version of N-Desmethyl Zopiclone, which is a metabolite of the hypnotic drug Zopiclone.[6][7] It is commonly used as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis using mass spectrometry.[6] A SIL-IS is the gold standard for compensating for variations in sample preparation and matrix effects because it is chemically and structurally very similar to the analyte of interest, ensuring it behaves similarly during extraction, chromatography, and ionization.[3]
Q2: What are the typical mass transitions for this compound in MS/MS analysis?
A2: While specific mass transitions should be optimized in your laboratory, published methods for the non-deuterated N-Desmethyl Zopiclone can serve as a starting point. The mass of this compound will be 8 Daltons higher than the unlabeled compound due to the eight deuterium (B1214612) atoms. You will need to determine the precursor ion (Q1) and a stable product ion (Q3) through direct infusion experiments.
Q3: Which sample preparation technique is best for enhancing the sensitivity of this compound detection?
A3: The choice of sample preparation technique depends on the biological matrix and the required level of sensitivity.
-
Solid Phase Extraction (SPE): Generally provides the cleanest extracts, leading to reduced matrix effects and enhanced sensitivity.[8][1] It is often the preferred method for complex matrices like plasma or urine.
-
Liquid-Liquid Extraction (LLE): Can also provide good recovery and sample cleanup.[2] Optimization of solvent and pH is crucial for high efficiency.
-
Protein Precipitation (PPT): A simpler and faster method, but it may result in dirtier extracts and more significant matrix effects, potentially compromising sensitivity.[8]
Q4: How can I minimize matrix effects for this compound analysis?
A4: Minimizing matrix effects is crucial for achieving high sensitivity and accuracy.
-
Effective Sample Cleanup: As mentioned above, using SPE or LLE can significantly reduce matrix components.
-
Chromatographic Separation: Optimize your HPLC/UHPLC method to separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase gradient, trying different column chemistries, or using a smaller particle size column for better resolution.
-
Use of a Stable Isotope-Labeled Internal Standard: The use of this compound itself is a primary way to compensate for matrix effects, as it will be affected similarly to the unlabeled analyte.[3]
Q5: What are some reported lower limits of quantification (LLOQ) for N-Desmethyl Zopiclone?
A5: Published methods for the simultaneous analysis of zopiclone and its metabolites have reported varying LLOQs depending on the methodology and matrix. For instance, an HPLC-ESI-MS/MS method for human plasma reported a linear calibration range starting from 0.5 ng/mL for N-desmethyl zopiclone.[4] Another study on rat plasma using LC-MS/MS had a linear range starting from 7.5 ng/mL for N-desmethyl zopiclone enantiomers.[2]
Quantitative Data Summary
The following tables summarize quantitative data from relevant studies on the analysis of Zopiclone and its metabolites.
Table 1: LC-MS/MS Method Parameters for Zopiclone and Metabolites
| Parameter | Method 1 (Human Plasma)[4] | Method 2 (Rat Plasma)[2] | Method 3 (Human Plasma)[1] |
| Analytical Technique | HPLC-ESI-MS/MS | LC-MS/MS | LC-MS/MS |
| Sample Preparation | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) |
| Chromatographic Run Time | 4.5 min | Not Specified | ~18 min |
| Linear Range (N-Desmethyl Zopiclone) | 0.5 - 150 ng/mL | 7.5 - 500 ng/mL (for enantiomers) | Not specified for N-Desmethyl Zopiclone |
| Recovery | ≥ 90% | 61.6% and 56.9% (for enantiomers) | Not Specified |
Experimental Protocols
Protocol 1: Sample Preparation using Solid Phase Extraction (SPE) (Based on[1][4])
-
Pre-condition SPE Cartridge: Condition a suitable SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Visualizations
Caption: A generalized workflow for the bioanalysis of N-Desmethyl Zopiclone using an internal standard.
Caption: A logical flowchart for troubleshooting low sensitivity of the internal standard.
References
- 1. ijpsr.com [ijpsr.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. HPLC-ESI-MS/MS validated method for simultaneous quantification of zopiclone and its metabolites, N-desmethyl zopiclone and zopiclone-N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of zopiclone, N-desmethylzopiclone, zopiclone N-oxide and 2-amino-5-chloropyridine in urine using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. researchgate.net [researchgate.net]
cross-contribution issues with isotopic internal standards
This technical support center is designed for researchers, scientists, and drug development professionals to address common cross-contribution issues encountered when using isotopic internal standards in mass spectrometry.
Troubleshooting Guides
Issue: Non-linear Calibration Curves, Especially at Higher Concentrations
Description: The calibration curve for your analyte deviates from linearity, particularly at the upper end of the concentration range. This can lead to inaccurate quantification of high-concentration samples.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Analyte Cross-Contribution to Internal Standard (IS) | 1. Verify Isotopic Overlap: Analyze a high-concentration sample of the unlabeled analyte without the internal standard. Monitor the mass transition of the internal standard to see if a signal is present.[1] 2. Increase IS Concentration: A higher concentration of the internal standard can minimize the relative contribution from the analyte's isotopes.[1][2] 3. Mathematical Correction: Use software to apply a correction factor based on the determined percentage of crosstalk.[1][3] 4. Select a Different Product Ion: If possible, choose a product ion for the internal standard that shows minimal interference from the analyte's fragmentation.[1] |
| Impurity in the Internal Standard | 1. Assess IS Purity: Analyze the internal standard solution alone to check for the presence of the unlabeled analyte at its corresponding mass-to-charge ratio.[4][5] 2. Consult Certificate of Analysis (CoA): Review the manufacturer's CoA for specified isotopic purity.[5] 3. Use a Purer Standard: If the impurity is significant, consider obtaining a new batch of the internal standard with higher isotopic purity.[5] |
Issue: Inaccurate Quantification, Particularly at Low Concentrations
Description: You are observing a consistent bias in your quality control (QC) samples, especially at the lower limit of quantification (LLOQ), leading to unreliable results for low-level analytes.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Internal Standard Cross-Contribution to Analyte | 1. Assess IS Contribution: Analyze a blank matrix sample spiked only with the internal standard at its working concentration. Monitor the analyte's mass transition to quantify any signal contribution.[1][5] 2. Check IS Purity: The internal standard may contain the unlabeled analyte as an impurity.[6][7] Verify the purity as described above. 3. Mathematical Correction: Apply a correction to the measured analyte response by subtracting the contribution from the unlabeled impurity in the internal standard.[5] |
| Variability in Internal Standard Response | 1. Review Sample Preparation: Investigate for inconsistencies in internal standard spiking, injection volume, or extraction procedures.[4] 2. Assess IS Stability: Evaluate the stability of the internal standard in the sample matrix under your experimental conditions.[4] 3. Check Instrument Performance: Perform system suitability tests to rule out issues with the LC-MS system.[4] |
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contribution?
Isotopic cross-contribution, also known as crosstalk or isotopic overlap, occurs in mass spectrometry when the isotopic variants of an analyte interfere with the signal of its stable isotope-labeled internal standard (SIL-IS), or vice-versa.[1][3] This interference is primarily due to the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) in the analyte, which can contribute to the mass channel of the SIL-IS.[1][6][8] It can also be caused by the presence of the unlabeled analyte as an impurity in the internal standard.[6][7]
Q2: How can I identify if isotopic crosstalk is affecting my results?
Several indicators can point to an isotopic crosstalk issue:
-
Non-linear calibration curves: The curve may plateau or show a non-linear response at higher concentrations.[1][9]
-
Concentration-dependent bias: A systematic bias may be observed in QC samples, with the bias increasing at higher concentrations.[1]
-
Signal in blank samples: A significant signal may be detected in the internal standard's mass transition when analyzing a blank matrix sample spiked only with the analyte at a high concentration.[1] Conversely, a signal may appear in the analyte's channel when analyzing a blank spiked only with the internal standard.[5]
Q3: What are the best practices for selecting a stable isotope-labeled internal standard to minimize cross-contribution?
To minimize the potential for isotopic cross-contribution, consider the following when selecting a SIL-IS:
-
Mass Difference: Choose an internal standard with a mass difference of at least 3-4 Da from the analyte.[6][10] For molecules containing elements with high natural isotopic abundance like chlorine or bromine, a larger mass difference may be necessary.[11]
-
Label Stability: Ensure that the isotopic labels are placed on non-exchangeable positions within the molecule to prevent loss or exchange with the solvent or matrix.[4][12] For example, avoid placing deuterium (B1214612) labels on hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups.[4]
-
Isotopic Purity: Whenever possible, use an internal standard with high isotopic purity to minimize the contribution of unlabeled analyte.[7]
Q4: Can I correct for isotopic cross-contribution mathematically?
Yes, mathematical correction is a common approach to address isotopic crosstalk.[1][5] This typically involves experimentally determining the percentage of overlap and applying a correction factor to the measured signal.[3] Several software tools are available to assist with these corrections.[8]
Experimental Protocols
Protocol 1: Determining Analyte-to-Internal Standard Cross-Contribution
Objective: To quantify the percentage of signal contribution from the unlabeled analyte to the mass channel of the stable isotope-labeled internal standard.
Methodology:
-
Prepare a High-Concentration Analyte Sample: Prepare a solution of the unlabeled analyte in the assay matrix at the upper limit of quantification (ULOQ). Do not add the internal standard. [1]
-
Prepare an Internal Standard Sample: Prepare a solution of the internal standard in the same matrix at the working concentration used in your assay.[1]
-
LC-MS/MS Analysis:
-
Inject the high-concentration analyte sample and acquire data for the internal standard's MRM transition.
-
Inject the internal standard sample and acquire data for the internal standard's MRM transition.[1]
-
-
Data Analysis:
-
Measure the peak area of the signal in the internal standard channel from the high-concentration analyte injection (Areacrosstalk).
-
Measure the peak area of the internal standard in its own sample injection (AreaIS).
-
Calculate the percent cross-contribution: % Crosstalk = (Area_crosstalk / Area_IS_at_ULOQ_concentration) * 100 (Note: This requires an estimation of what the IS area would be at the ULOQ concentration, which can be extrapolated from the IS working concentration response.) A more direct approach is to compare the crosstalk signal to the analyte signal at ULOQ.
-
Protocol 2: Assessing the Purity of the Internal Standard
Objective: To determine the extent of unlabeled analyte present as an impurity in the internal standard.
Methodology:
-
Prepare Internal Standard Sample: Prepare a solution of the internal standard in a clean solvent at its working concentration.
-
Prepare a Low-Concentration Analyte Sample: Prepare a solution of the unlabeled analyte in the same solvent at the lower limit of quantification (LLOQ).[1]
-
LC-MS/MS Analysis:
-
Inject the internal standard sample and acquire data for the analyte's MRM transition.
-
Inject the LLOQ analyte sample and acquire data for the analyte's MRM transition.[1]
-
-
Data Analysis:
-
Measure the peak area of the analyte signal in the internal standard injection (Areaimpurity).
-
Measure the peak area of the analyte at the LLOQ (AreaLLOQ).
-
The response of the unlabeled analyte in the internal standard solution should ideally be less than 5% of the response at the LLOQ.[1]
-
Visualizations
Caption: A workflow for troubleshooting isotopic cross-contribution issues.
Caption: Key strategies for mitigating isotopic cross-contribution.
References
- 1. benchchem.com [benchchem.com]
- 2. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bioszeparacio.hu [bioszeparacio.hu]
- 11. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Validation & Comparative
A Comparative Guide to the Validation of LC-MS/MS Methods for N-Desmethyl Zopiclone Quantification
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of drug metabolites is paramount. This guide provides a detailed comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of N-Desmethyl Zopiclone (B121070) using its deuterated internal standard, N-Desmethyl Zopiclone-d8, against alternative methods employing different internal standards. The information presented is based on established bioanalytical method validation guidelines from the FDA and EMA.
Performance Comparison of LC-MS/MS Methods
The selection of an appropriate internal standard is critical for the reliability of LC-MS/MS assays. An ideal internal standard mimics the analyte's behavior during sample preparation and ionization, thus compensating for variability. A stable isotope-labeled internal standard, such as this compound, is considered the gold standard due to its similar physicochemical properties to the analyte. This section compares the performance of an LC-MS/MS method using this compound with methods that utilize alternative internal standards, Metaxalone and Moclobemide.
Table 1: Comparison of Linearity and Sensitivity
| Parameter | Method with this compound (IS) | Method with Metaxalone (IS) | Method with Moclobemide (IS) |
| Matrix | Human Plasma | Human Plasma | Rat Plasma |
| Linearity Range (ng/mL) | 0.5 - 200 | 0.5 - 150 | 7.5 - 500 (for each enantiomer) |
| Correlation Coefficient (r²) | > 0.995 | > 0.99 | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 0.5 | 7.5 (for each enantiomer) |
Table 2: Comparison of Accuracy and Precision
| Parameter | Method with this compound (IS) | Method with Metaxalone (IS) | Method with Moclobemide (IS) |
| Intra-day Precision (% CV) | < 10% | 3.0 - 14.7% | < 15% |
| Inter-day Precision (% CV) | < 12% | Within acceptable limits | < 15% |
| Intra-day Accuracy (% Bias) | ± 10% | 89.5 - 109.1% | Within acceptable limits |
| Inter-day Accuracy (% Bias) | ± 12% | Within acceptable limits | Within acceptable limits |
Table 3: Comparison of Recovery and Matrix Effect
| Parameter | Method with this compound (IS) | Method with Metaxalone (IS) | Method with Moclobemide (IS) |
| Analyte Recovery | Consistent and reproducible | ≥ 90% | 61.6% and 56.9% (for enantiomers) |
| Internal Standard Recovery | Consistent and reproducible | ≥ 90% | 75.9% |
| Matrix Effect | Minimal due to co-elution and similar ionization | Assessed and compensated | Assessed and compensated |
Experimental Protocols
A detailed experimental protocol is crucial for reproducing and validating analytical methods. Below are the summarized methodologies for the compared LC-MS/MS methods.
Method 1: Quantification of N-Desmethyl Zopiclone using this compound
-
Sample Preparation: Protein precipitation of plasma samples using acetonitrile, followed by evaporation of the supernatant and reconstitution in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: Gradient elution with a mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for N-Desmethyl Zopiclone and this compound are monitored.
-
Instrumentation: Triple quadrupole mass spectrometer.
-
Alternative Method 1: Quantification of N-Desmethyl Zopiclone using Metaxalone[1]
-
Sample Preparation: Solid-phase extraction of plasma samples.[1]
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Alternative Method 2: Enantioselective Quantification of N-Desmethyl Zopiclone using Moclobemide
-
Sample Preparation: Liquid-liquid extraction of rat plasma samples.
-
Chromatographic Conditions:
-
Column: Chiral stationary phase (e.g., Chiralpak AD-H).
-
Mobile Phase: A mixture of ethanol, methanol, and acetonitrile.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Instrumentation: Triple quadrupole mass spectrometer.
-
Visualizing the Workflow and Validation Parameters
To further clarify the experimental and logical processes, the following diagrams are provided.
Caption: Experimental workflow for the LC-MS/MS analysis of N-Desmethyl Zopiclone.
Caption: Interrelationship of key bioanalytical method validation parameters.
References
The Gold Standard for Zopiclone Bioanalysis: A Comparative Guide to N-Desmethyl Zopiclone-d8 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Zopiclone, the choice of an appropriate internal standard is a critical determinant of assay accuracy, precision, and reliability. This guide provides an objective comparison of N-Desmethyl Zopiclone-d8 with other potential internal standards, supported by established principles of bioanalytical method validation.
In the landscape of quantitative analysis, particularly in complex biological matrices, stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard.[1][2] this compound, a deuterated analog of a major Zopiclone metabolite, exemplifies the advantages of this class of internal standards. Its utility is rooted in its close physicochemical resemblance to the analyte of interest, Zopiclone, and its primary metabolites.
The Ideal Internal Standard: Key Performance Attributes
An ideal internal standard should mimic the analyte throughout the analytical process, from sample extraction to detection, thereby compensating for any potential variability.[3][4] The key performance characteristics include:
-
Similar Physicochemical Properties: The internal standard should have comparable extraction recovery, chromatographic retention, and ionization response to the analyte.[5]
-
Mass Difference: It must have a sufficient mass difference to be distinguished from the analyte by the mass spectrometer, avoiding spectral overlap.[5]
-
Co-elution: Ideally, the internal standard should co-elute with the analyte to experience and correct for the same matrix effects.[1][5]
-
Stability: It must be stable throughout the sample preparation and analysis process.
This compound: A Superior Choice
This compound is the deuterium-labeled form of Norzopiclone, an active metabolite of Zopiclone.[6][7] As a SIL internal standard, it offers significant advantages over other types of internal standards, such as structural analogs.
Key Advantages:
-
Mitigation of Matrix Effects: Biological samples are complex mixtures that can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. Because this compound has nearly identical chemical and physical properties to the unlabeled analyte, it experiences the same degree of ion suppression or enhancement, providing effective correction.[3]
-
Correction for Sample Preparation Variability: Losses of the analyte can occur during various stages of sample preparation, including liquid-liquid extraction, solid-phase extraction, and protein precipitation. The addition of this compound at the beginning of this process allows for the accurate normalization of these losses.[3]
-
Improved Accuracy and Precision: By effectively compensating for both matrix effects and sample processing variability, deuterated internal standards like this compound lead to significantly improved accuracy and precision in quantitative bioanalysis.[1][2]
Comparison with Alternative Internal Standards
While this compound is an excellent choice, other internal standards have been used in Zopiclone analysis.
-
Structural Analogs (e.g., Moclobemide): These are compounds with similar chemical structures to the analyte but are not isotopically labeled.[8][9] While more cost-effective and readily available than SIL standards, their physicochemical properties can differ significantly from the analyte. This can lead to different extraction recoveries and chromatographic retention times, resulting in inadequate compensation for matrix effects and analytical variability.[1]
-
Other Deuterated Standards (e.g., Zopiclone-d4): Zopiclone-d4 is another SIL internal standard used for the analysis of the parent drug.[10] While also a robust choice, using a deuterated metabolite like this compound can be advantageous when simultaneously quantifying both the parent drug and its metabolites, as it may better track the chromatographic behavior of the metabolites.
Quantitative Data Comparison
The following table summarizes the expected performance characteristics of this compound compared to a structural analog internal standard based on established principles of bioanalytical method validation.[2]
| Performance Parameter | This compound (Deuterated IS) | Structural Analog IS | Rationale |
| Recovery | High and consistent with analyte | May be variable and differ from analyte | Near-identical physicochemical properties of the deuterated IS ensure it tracks the analyte throughout extraction.[5] |
| Matrix Effect Compensation | Excellent | Moderate to Poor | Co-elution and identical ionization properties allow for effective correction of ion suppression/enhancement.[3] |
| Accuracy (% Bias) | Low (Typically <15%) | Can be higher and more variable | Superior correction for analytical variability leads to more accurate results.[2] |
| Precision (%CV) | Low (Typically <15%) | Can be higher | Consistent compensation for variations results in better precision.[2] |
| Linearity (r²) | >0.99 | Generally >0.99 | Both can produce linear calibration curves, but the reliability of quantification for unknown samples is higher with a deuterated IS. |
Experimental Protocols
A robust bioanalytical method for Zopiclone using this compound as an internal standard would typically involve the following steps:
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution.
-
Vortex mix the samples.
-
Load the samples onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute the analyte and internal standard with a suitable elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Separation: Utilize a C18 or similar reversed-phase column with a gradient elution of mobile phases such as ammonium (B1175870) formate (B1220265) in water and acetonitrile.
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both Zopiclone and this compound.
Visualizing the Workflow and Pathway
To further illustrate the processes involved, the following diagrams outline the experimental workflow and the metabolic pathway of Zopiclone.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. This compound | Drug Metabolite | 1189805-43-3 | Invivochem [invivochem.com]
- 7. Zopiclone - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
A Comparative Guide to the Bioanalytical Quantification of Zopiclone and Its Metabolites
For researchers, scientists, and drug development professionals, the accurate quantification of zopiclone (B121070) and its primary metabolites—zopiclone-N-oxide and N-desmethylzopiclone—is critical for pharmacokinetic, bioequivalence, and toxicological studies. This guide provides a comparative overview of various analytical methods, focusing on linearity and range, supported by experimental data and detailed protocols.
Zopiclone, a non-benzodiazepine hypnotic, is extensively metabolized in the body. The development of robust and validated bioanalytical methods is therefore essential for understanding its disposition. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for its sensitivity and selectivity. However, high-performance liquid chromatography (HPLC) with other detectors and gas chromatography-mass spectrometry (GC-MS) are also utilized.
Comparative Performance of Analytical Methods
The choice of analytical method can significantly impact the achievable linear range and sensitivity for quantifying zopiclone and its metabolites. The following table summarizes the performance characteristics of several published methods, offering a clear comparison for researchers selecting an appropriate technique.
| Analyte(s) | Method | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (R²) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Zopiclone, N-desmethylzopiclone, Zopiclone-N-oxide | LC-MS/MS | Rat Plasma | 7.5 - 500[1][2] | Not Reported | 7.5[1][2] |
| Zopiclone, N-desmethylzopiclone | HPLC-ESI-MS/MS | Human Plasma | 0.5 - 150[3] | Not Reported | 0.5[3] |
| Zopiclone-N-oxide | HPLC-ESI-MS/MS | Human Plasma | 1 - 150[3] | Not Reported | 1[3] |
| Zopiclone | HPLC with Fluorescence Detection | Human Plasma | 3 - 300[4][5] | Not Reported | 3[4][5] |
| N-desmethylzopiclone | HPLC with Fluorescence Detection | Human Plasma | 6 - 500[4][5] | Not Reported | 6[4][5] |
| Zopiclone | QuEChERS with LC-MS/MS | Urine | 1 - 200[6] | > 0.999[6] | 1[6] |
| Zopiclone | QuEChERS with GC-MS/MS | Urine | 1 - 200[6] | > 0.998[6] | Not Reported |
| Zopiclone | HPLC-UV | Human Plasma | 5 - 100[7] | 0.999[7] | 5[7] |
Experimental Workflow and Protocols
A typical bioanalytical workflow for the quantification of zopiclone and its metabolites involves several key steps, from sample preparation to data acquisition. The following diagram illustrates a generalized experimental process.
Detailed Experimental Protocols
Below are summaries of experimental methodologies from published studies, providing a basis for laboratory implementation.
Method 1: LC-MS/MS for Zopiclone and Metabolites in Rat Plasma [1][2]
-
Sample Preparation: Liquid-liquid extraction.
-
Chromatography:
-
Detection: Triple-quadrupole mass spectrometry.
Method 2: HPLC-ESI-MS/MS for Zopiclone and Metabolites in Human Plasma [3]
-
Sample Preparation: Solid-phase extraction (SPE).[3]
-
Chromatography:
-
Detection: Tandem mass spectrometry with a turbo ion spray interface.[3]
Method 3: HPLC with Fluorescence Detection for Zopiclone and N-desmethylzopiclone in Human Plasma [4][5]
-
Sample Preparation: Single-step liquid-liquid extraction.[4]
-
Chromatography:
-
Column: Reversed-phase C18.[4]
-
Mobile Phase: Isocratic (details not specified in the abstract).
-
-
Detection: Fluorescence detection with excitation at 307 nm and emission at 483 nm.[4]
Method 4: QuEChERS with LC-MS/MS and GC-MS/MS for Zopiclone in Urine [6]
-
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[6]
-
Analysis: The extracted samples were split for analysis by both LC-MS/MS and GC-MS/MS.[6] This approach allows for a comprehensive comparison of the two techniques on the same sample set.
Signaling Pathways and Logical Relationships
The metabolism of zopiclone primarily occurs in the liver, leading to the formation of its main metabolites. Understanding this pathway is crucial for interpreting bioanalytical results.
This guide provides a foundational comparison of analytical methods for zopiclone and its metabolites. Researchers should consider the specific requirements of their studies, including the desired sensitivity, the biological matrix, and available instrumentation, when selecting the most appropriate method. For regulated bioanalysis, adherence to guidelines from bodies such as the FDA and EMA is mandatory.
References
- 1. Enantioselective analysis of zopiclone and its metabolites in plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC-ESI-MS/MS validated method for simultaneous quantification of zopiclone and its metabolites, N-desmethyl zopiclone and zopiclone-N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of zopiclone and desmethylzopiclone in human plasma by high-performance liquid chromatography using fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Developing, validating, and comparing an analytical method to simultaneously detect z-drugs in urine samples using the QuEChERS approach with both liquid chromatography and gas chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
Navigating the Lower Limits: A Comparative Guide to the Detection and Quantification of N-Desmethyl Zopiclone
For researchers, scientists, and professionals in drug development, understanding the analytical sensitivity for key metabolites is paramount. This guide provides a comparative overview of the limit of detection (LOD) and limit of quantification (LOQ) for N-Desmethyl Zopiclone (B121070), a primary metabolite of the hypnotic agent Zopiclone. While direct experimental data for the deuterated internal standard, N-Desmethyl Zopiclone-d8, is not the primary focus of validation studies, this guide leverages data from its non-deuterated counterpart to provide valuable insights into achievable analytical limits.
This compound serves as a crucial internal standard in bioanalytical methods, enhancing the accuracy and precision of quantifying Zopiclone and its metabolites.[1] Its near-identical chemical structure and chromatographic behavior to the endogenous N-Desmethyl Zopiclone allow for effective correction of variability during sample preparation and analysis.
Performance Comparison: Limit of Detection & Quantification
The following table summarizes the reported limits of quantification for N-Desmethyl Zopiclone using various analytical techniques. These values provide a benchmark for the expected performance of methods utilizing this compound as an internal standard.
| Analyte | Method | Matrix | Limit of Quantification (LOQ) | Limit of Detection (LOD) |
| N-Desmethyl Zopiclone | HPLC-ESI-MS/MS | Human Plasma | 0.5 ng/mL | Not Reported |
| N-Desmethyl Zopiclone | HPLC with Fluorescence Detection | Human Plasma | 6 ng/mL | Not Reported |
| Zopiclone & Metabolites | LC-MS | Urine | Approx. 100 ng/mL (in control urine) | Not Reported |
It is important to note that the limit of detection is often lower than the limit of quantification. For instance, one study reported a detection limit of approximately 100 ng/mL for zopiclone and its metabolites in control urine samples using liquid chromatography with ultraviolet detection.[2] However, for quantitative analysis, the LOQ is the more critical parameter, representing the lowest concentration that can be measured with acceptable precision and accuracy.
Experimental Methodologies
The determination of LOD and LOQ for N-Desmethyl Zopiclone is typically performed as part of a comprehensive bioanalytical method validation. The following outlines a typical experimental protocol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique.
1. Sample Preparation: Solid Phase Extraction (SPE)
-
Objective: To isolate the analyte and internal standard from the biological matrix (e.g., plasma, urine) and remove potential interferences.
-
Procedure:
-
A known amount of this compound (internal standard) is spiked into the biological sample.
-
The sample is pre-treated (e.g., with a buffer to adjust pH).
-
The pre-treated sample is loaded onto an SPE cartridge.
-
The cartridge is washed with a series of solvents to remove interfering substances.
-
The analyte and internal standard are eluted from the cartridge with an appropriate solvent.
-
The eluate is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.
-
2. Chromatographic Separation: High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate N-Desmethyl Zopiclone and its deuterated internal standard from other components in the extracted sample before they enter the mass spectrometer.
-
Typical Parameters:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: A constant flow rate is maintained to ensure reproducible retention times.
-
Injection Volume: A small, precise volume of the reconstituted sample is injected onto the column.
-
3. Detection and Quantification: Tandem Mass Spectrometry (MS/MS)
-
Objective: To selectively detect and quantify the target analyte and internal standard based on their specific mass-to-charge ratios (m/z).
-
Procedure:
-
Ionization: The eluent from the HPLC column is introduced into an electrospray ionization (ESI) source, which generates charged molecules (ions).
-
Precursor Ion Selection: The first quadrupole of the mass spectrometer selects the specific precursor ion for N-Desmethyl Zopiclone and this compound.
-
Collision-Induced Dissociation (CID): The selected precursor ions are fragmented in a collision cell.
-
Product Ion Selection: The second quadrupole selects specific product ions that are characteristic of the fragmentation of the precursor ions.
-
Detection: The selected product ions are detected, and the resulting signal is proportional to the concentration of the analyte and internal standard.
-
4. Determination of LOD and LOQ
-
Limit of Detection (LOD): Typically determined as the lowest concentration of the analyte that produces a signal-to-noise ratio of at least 3:1.
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable precision (typically a coefficient of variation ≤ 20%) and accuracy (typically within ±20% of the nominal concentration). This is often determined by analyzing a series of low-concentration standards.
Workflow for LOD and LOQ Determination
Caption: Experimental workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ).
References
A Comparative Guide to Inter-Laboratory Zopiclone Analysis Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of zopiclone (B121070) in biological matrices. The information is compiled from a review of peer-reviewed scientific literature, offering an objective overview of method performance based on published experimental data. This document is intended to assist researchers and professionals in selecting the most appropriate analytical technique for their specific needs, whether for clinical monitoring, forensic toxicology, or pharmacokinetic studies.
Performance Comparison of Analytical Methods
The accurate quantification of zopiclone is crucial for a variety of applications. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques. The following tables summarize the performance characteristics of these methods as reported in various studies.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC methods, often coupled with UV or DAD detection, are widely used for zopiclone analysis. They offer a balance of sensitivity, specificity, and cost-effectiveness.
| Matrix | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (%) | Precision (% CV) | Reference |
| Plasma | 1.0 - 250 | - | 2.5 | Within ±11.6 | < 15 | [1] |
| Whole Blood | - | - | 4 | - | - | [2] |
| Tablets | 20 - 100 µg/mL | - | - | - | - | [2] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS is a highly sensitive and specific method, making it the gold standard for bioanalytical applications, especially when low concentrations of the drug and its metabolites need to be detected.
| Matrix | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (%) | Precision (% CV) | Reference |
| Urine | 1 - 200 | - | - | 95.56 - 101.25 | < 3.29 (intraday), < 3.05 (interday) | [3] |
| Blood | - | 3 | 7 | -7 to 1.2 | 5 - 12 | [4] |
| Oral Fluid | - | 0.1 | 0.3 | -6 to -2 | 16 - 19 | [5] |
| Serum | 1 - 1000 | - | - | - | - | [6] |
| Hair | - | - | 0.5 - 10 pg/mg | < 20 | - | [7] |
Gas Chromatography-Mass Spectrometry (GC-MS) Methods
GC-MS is another powerful technique for zopiclone analysis, often requiring derivatization for thermally labile compounds.
| Matrix | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (%) | Precision (% CV) | Reference |
| Urine | 1 - 200 | - | - | 92.56 - 98.95 | < 4.52 (interday), < 3.97 (intraday) | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are summaries of typical experimental protocols for the analysis of zopiclone.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a common method for isolating zopiclone from biological matrices.
-
Aliquot: A specific volume of the biological sample (e.g., plasma, urine) is taken.
-
Internal Standard: An internal standard (e.g., zopiclone-d4) is added.[8]
-
pH Adjustment: The pH of the sample is adjusted to an alkaline value using a buffer.
-
Extraction: An organic solvent (e.g., butyl chloride[2], 1-chlorobutane[7]) is added, and the mixture is vortexed and centrifuged.
-
Separation: The organic layer containing the analyte is separated.
-
Evaporation: The solvent is evaporated to dryness under a stream of nitrogen.
-
Reconstitution: The residue is reconstituted in the mobile phase for injection into the analytical instrument.[4]
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a streamlined approach to sample preparation, particularly for urine samples.[3]
-
Sample Aliquot: A small volume of urine is taken.
-
Internal Standard: An internal standard is added.
-
Extraction and Partitioning: Acetonitrile and a salt mixture are added, and the sample is shaken and centrifuged.
-
Dispersive Solid-Phase Extraction (d-SPE): The supernatant is transferred to a tube containing a sorbent (e.g., PSA, C18) to remove interferences and is then centrifuged.
-
Analysis: The final supernatant is injected into the LC-MS/MS or GC-MS system.[3]
Chromatographic Conditions
The separation of zopiclone is typically achieved using a C18 reversed-phase column.[2][3] The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile, methanol).[2][3] Gradient elution is commonly used to optimize the separation.
Visualizations
Zopiclone Analysis Workflow
The following diagram illustrates a typical workflow for the analysis of zopiclone in biological samples.
Caption: A generalized workflow for zopiclone analysis.
Zopiclone Metabolism Pathway
Zopiclone is extensively metabolized in the body. The major metabolites are zopiclone N-oxide and N-desmethylzopiclone.
Caption: Major metabolic pathways of zopiclone.[9]
Zopiclone Mechanism of Action: GABA-A Receptor Modulation
Zopiclone exerts its hypnotic effects by modulating the GABA-A receptor, a ligand-gated ion channel in the central nervous system.
Caption: Simplified signaling pathway of zopiclone's action.
References
- 1. Validation of a high-performance liquid chromatographic method for the enantiospecific quantitation of zopiclone in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Developing, validating, and comparing an analytical method to simultaneously detect z-drugs in urine samples using the QuEChERS approach with both liquid chromatography and gas chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. academic.oup.com [academic.oup.com]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Quantitative analysis of zopiclone, N-desmethylzopiclone, zopiclone N-oxide and 2-amino-5-chloropyridine in urine using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards in Bioanalysis: N-Desmethyl Zopiclone-d8 vs. Non-Deuterated Alternatives
In the landscape of quantitative bioanalysis, particularly for sensitive techniques like liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reproducible results. An internal standard is a compound of known concentration added to samples to correct for variability during sample preparation and analysis. The ideal IS mimics the physicochemical properties of the analyte as closely as possible. This guide provides an objective comparison of two primary types of internal standards for the analysis of N-Desmethyl Zopiclone (B121070): the deuterated (stable isotope-labeled) N-Desmethyl Zopiclone-d8 and non-deuterated (structural analog) standards.
The Gold Standard: Deuterated Internal Standards
Deuterated internal standards are a type of stable isotope-labeled (SIL) standard where one or more hydrogen atoms in the analyte molecule are replaced with deuterium.[1][2] This subtle mass change allows a mass spectrometer to differentiate the IS from the analyte, while the chemical and physical properties remain nearly identical.[2][3] This near-identical nature is the cornerstone of their superior performance in an approach known as isotope dilution mass spectrometry.[1]
Key Advantages:
-
Co-elution with Analyte: Deuterated standards are chemically and physically almost identical to the analyte, causing them to co-elute during chromatography.[1][4]
-
Correction for Matrix Effects: Because they co-elute and share physicochemical properties, they experience the same degree of ion suppression or enhancement from the sample matrix. This allows for effective normalization and more accurate quantification.[1][3][5]
-
Improved Accuracy and Precision: By compensating for variability in extraction recovery and instrument response, deuterated standards significantly improve the accuracy and precision of the analytical method.[1][6]
The Alternative: Non-Deuterated Internal Standards
Non-deuterated internal standards are typically structural analogs of the analyte. These are different molecules that are chosen for their similar chemical properties, such as extraction behavior and chromatographic retention. While they can be a cost-effective option, their performance can be compromised by differences in physicochemical properties compared to the analyte.[2]
Performance Comparison: Experimental Data
Experimental data consistently demonstrates the superior performance of deuterated internal standards in terms of accuracy (closeness to the true value) and precision (reproducibility of measurements).[1][6][7] The following tables summarize validation parameters from studies using either a non-deuterated IS or a deuterated IS for the analysis of zopiclone and its metabolites.
Note: Data for a direct comparison using this compound for the analysis of N-Desmethyl Zopiclone was not available in a single study. The data below is compiled from different studies for illustrative purposes. Experimental conditions may vary.
Table 1: Bioanalytical Method Validation using a Non-Deuterated Internal Standard (Metaxalone) [8]
| Analyte | Concentration (ng/mL) | Intra-batch Precision (%CV) | Inter-batch Precision (%CV) | Accuracy (%) |
| N-Desmethyl Zopiclone | 0.5 (LLOQ) | 14.7 | 13.0 | 109.1 |
| 1.5 (LQC) | 9.7 | 10.3 | 101.3 | |
| 60 (MQC) | 3.0 | 5.5 | 98.6 | |
| 120 (HQC) | 4.8 | 4.9 | 97.4 |
LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium-Quality Control, HQC: High-Quality Control
Table 2: Bioanalytical Method Validation using a Deuterated Internal Standard (S-Zopiclone-d8) [9]
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| S-Zopiclone | 0.500 (LLOQ) | 8.51 | 10.15 | 104.40 |
| 1.502 (LQC) | 6.52 | 5.39 | 101.86 | |
| 75.125 (MQC) | 2.51 | 2.33 | 101.43 | |
| 120.200 (HQC) | 2.05 | 2.21 | 101.08 |
While Table 2 describes the validation for S-Zopiclone using its deuterated counterpart, the improved precision (lower %CV) and consistent accuracy are characteristic of the advantages conferred by a stable isotope-labeled internal standard.
Experimental Protocols
To ensure the suitability of an internal standard, a thorough validation is required. Below are detailed protocols for key experiments used to assess and compare the performance of deuterated and non-deuterated standards.
Sample Preparation (Solid Phase Extraction)
This protocol is based on a method developed for the simultaneous quantification of zopiclone and its metabolites.[8]
-
Aliquot Preparation: Take 0.5 mL of human plasma in a polypropylene (B1209903) tube.
-
Internal Standard Spiking: Add the internal standard solution (e.g., Metaxalone).
-
Buffering: Add 0.5 mL of 100 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.0).
-
SPE Cartridge Conditioning: Condition a Strata-X 33 µm polymeric sorbent cartridge (30 mg/1 mL) with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water followed by 1 mL of 5% methanol in water.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness at 40°C under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.
-
Injection: Inject the sample into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following is an example of LC-MS/MS conditions for the analysis of N-Desmethyl Zopiclone.[8]
-
LC System: Shimadzu HPLC
-
Column: Symmetry shield RP8 (150 mm x 4.6 mm, 3.5 µm)
-
Mobile Phase: Acetonitrile: 5 mM Ammonium Acetate (pH 4.5) (40:60, v/v)
-
Flow Rate: 1.0 mL/min
-
MS System: Triple quadrupole mass spectrometer with a turbo ion spray interface
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
MRM Transitions:
-
N-Desmethyl Zopiclone: m/z 375.0 → 245.0
-
Metaxalone (IS): m/z 222.3 → 162.1
-
Visualizing Key Processes
To better understand the context of this analysis, the following diagrams illustrate the metabolic pathway of Zopiclone and the general workflow for bioanalysis using an internal standard.
Conclusion and Recommendations
The choice between a deuterated and a non-deuterated internal standard is a critical decision in the development of robust and reliable quantitative bioanalytical methods.[2] Deuterated internal standards, such as this compound, are the gold standard for quantitative analysis in mass spectrometry, offering unparalleled accuracy and precision by effectively correcting for sample loss and matrix effects.[2][3][4] Their ability to co-elute and behave almost identically to the target analyte makes them superior to non-deuterated, structural analog standards, especially in complex biological matrices.[1]
While non-deuterated standards can be a viable, cost-effective option for some applications, the experimental evidence strongly supports the use of deuterated standards for achieving the highest quality data in regulated bioanalysis.[1] For researchers, scientists, and drug development professionals, investing in a deuterated internal standard like this compound is a critical step toward ensuring the integrity and reliability of pharmacokinetic and other quantitative studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolian.com [resolian.com]
- 7. 7. Accuracy – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 8. HPLC-ESI-MS/MS validated method for simultaneous quantification of zopiclone and its metabolites, N-desmethyl zopiclone and zopiclone-N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsr.com [ijpsr.com]
N-Desmethyl Zopiclone-d8: A Comparative Performance Guide for Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of N-Desmethyl Zopiclone-d8 as an internal standard in the bioanalysis of zopiclone (B121070) and its metabolites across various biological matrices. The information is compiled from publicly available experimental data to assist researchers in selecting and utilizing this deuterated analog for accurate and reliable quantification.
Executive Summary
This compound is a deuterium-labeled analog of N-desmethyl zopiclone, a major metabolite of the hypnotic agent zopiclone. Its use as an internal standard in mass spectrometry-based bioanalytical methods is crucial for correcting for variability in sample preparation and instrument response, thereby enhancing the accuracy and precision of quantitative results. This guide details its performance characteristics, including recovery, matrix effects, and stability, in comparison to other internal standards and across different biological matrices.
Performance in Different Matrices
The selection of an appropriate internal standard is critical for the development of robust bioanalytical methods. Deuterated standards, such as this compound, are considered the gold standard due to their similar physicochemical properties to the analyte of interest, ensuring they behave similarly during extraction, chromatography, and ionization.
While specific quantitative data for the recovery, matrix effect, and stability of this compound is not extensively available in single, dedicated studies, the following tables summarize relevant findings from various sources to provide a comparative overview.
Table 1: Recovery of N-Desmethyl Zopiclone and Other Internal Standards in Plasma
| Analyte/Internal Standard | Matrix | Extraction Method | Mean Absolute Recovery (%) | Reference |
| (+)-(S)-N-desmethyl zopiclone | Rat Plasma | Liquid-Liquid Extraction | 61.6 | [1] |
| (-)-(R)-N-desmethyl zopiclone | Rat Plasma | Liquid-Liquid Extraction | 56.9 | [1] |
| Moclobemide (Internal Standard) | Rat Plasma | Liquid-Liquid Extraction | 75.9 | [1] |
| Zopiclone & Metabolites | Human Plasma | Solid-Phase Extraction | ≥ 90 | [2] |
| Metaxalone (Internal Standard) | Human Plasma | Solid-Phase Extraction | ≥ 90 | [2] |
Note: The data for N-desmethyl zopiclone represents the non-deuterated analyte. The recovery of a deuterated internal standard is expected to be similar to its non-deuterated counterpart. The high recovery of Metaxalone, another internal standard used in zopiclone assays, suggests that efficient extraction of analytes and internal standards from plasma is achievable.
Table 2: Stability of Zopiclone in Whole Blood
| Storage Temperature | Duration | Stability | Reference |
| Room Temperature | Not specified | Unstable | [3][4] |
| 4°C | Not specified | Unstable | [3][4] |
| -20°C | Not specified | Stable | [3][4] |
Note: While this data pertains to zopiclone, it highlights the importance of appropriate sample storage to prevent degradation. It is crucial to perform stability studies for this compound under specific laboratory conditions to ensure its integrity throughout the analytical process.
Experimental Protocols
Detailed methodologies are essential for reproducing and validating bioanalytical assays. Below are representative protocols for the extraction of zopiclone and its metabolites from common biological matrices, often employing a deuterated internal standard like this compound.
Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma
This protocol is adapted from a method for the simultaneous quantification of zopiclone and its metabolites in human plasma.[2]
-
Sample Pre-treatment: To 500 µL of human plasma, add the internal standard solution (this compound).
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) from Urine
This protocol is a general representation of LLE methods used for the analysis of zopiclone and its metabolites in urine.[5][6]
-
Sample Preparation: To 1 mL of urine, add the internal standard solution (this compound) and a suitable buffer to adjust the pH (e.g., pH 9-10).
-
Extraction: Add 5 mL of an appropriate organic solvent (e.g., a mixture of dichloromethane (B109758) and isopropanol). Vortex the mixture for 10 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Solvent Transfer: Transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Signaling Pathway and Experimental Workflow
Zopiclone's Mechanism of Action: GABAergic Pathway
Zopiclone, a non-benzodiazepine hypnotic, exerts its therapeutic effects by modulating the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system.[7] It binds to a site on the GABA-A receptor complex, enhancing the affinity of GABA for its receptor.[7] This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization and reduced neuronal excitability, which manifests as sedative and hypnotic effects.
Caption: Zopiclone's modulation of the GABA-A receptor.
Bioanalytical Workflow for this compound
The following diagram illustrates a typical workflow for the quantification of zopiclone and its metabolites in biological samples using this compound as an internal standard.
Caption: A typical bioanalytical workflow.
References
- 1. Enantioselective analysis of zopiclone and its metabolites in plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC-ESI-MS/MS validated method for simultaneous quantification of zopiclone and its metabolites, N-desmethyl zopiclone and zopiclone-N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research-management.mq.edu.au [research-management.mq.edu.au]
- 4. ijpsr.com [ijpsr.com]
- 5. researchgate.net [researchgate.net]
- 6. Fast Determination of Benzodiazepines in Human Urine via Liquid-Liquid Extraction with Low Temperature Partitioning and LC-HRMS [scirp.org]
- 7. What is the mechanism of Zopiclone? [synapse.patsnap.com]
A Comparative Guide to Cross-Validation of Analytical Methods for Zopiclone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of zopiclone (B121070), a non-benzodiazepine hypnotic agent used in the treatment of insomnia. The objective is to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs, whether for quality control of pharmaceutical formulations or for bioanalytical studies. This document outlines the experimental protocols and performance characteristics of two widely used methods: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultraviolet (UV) Spectrophotometry.
Experimental Protocols
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The RP-HPLC method provides high selectivity and sensitivity for the quantification of zopiclone in bulk and tablet dosage forms.[1][2]
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is used. A common choice for the stationary phase is a C18 column.[1][3]
Chromatographic Conditions:
-
Mobile Phase: A mixture of a buffer (e.g., 5mM ammonium (B1175870) bicarbonate or 0.02M phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) is typically used.[1][4] The ratio can be optimized, for instance, 55:45 (v/v) of buffer to acetonitrile.[4]
-
Column: A Waters X Bridge C18 column (50 x 2.1 mm, 5μm) or a Cosmosil C18 (250 cm x 4.6 mm, 5 μm) are suitable options.[1][3]
-
Detection: The eluent is monitored at a wavelength of 303 nm or 214 nm.[1][3][5]
-
Internal Standard: Diazepam can be used as an internal standard to improve the accuracy of the method.[6]
Sample Preparation: For tablet analysis, a specified number of tablets are crushed into a fine powder. A portion of the powder equivalent to a single dose is accurately weighed and dissolved in a suitable solvent, often the mobile phase itself or acetonitrile.[6] The solution is then sonicated, diluted to a known concentration, and filtered before injection into the HPLC system.[5]
Ultraviolet (UV) Spectrophotometry
UV spectrophotometry offers a simpler and more rapid method for the determination of zopiclone, particularly in pharmaceutical tablets.[6]
Instrumentation: A double-beam UV-Visible spectrophotometer is required.
Methodology:
-
Solvent: Acetonitrile or 0.1N HCl are commonly used as solvents.[5][6]
-
Wavelength of Maximum Absorbance (λmax): Zopiclone exhibits maximum absorbance at approximately 303 nm or 304 nm.[5][6]
-
Standard Preparation: A standard stock solution of zopiclone is prepared by dissolving a known amount of pure zopiclone in the chosen solvent. Calibration standards are then prepared by serial dilution of the stock solution.
-
Sample Preparation: A known quantity of the powdered tablet is dissolved in the solvent, sonicated to ensure complete dissolution, and then diluted to fall within the concentration range of the calibration curve. The solution is filtered to remove any insoluble excipients.[5]
-
Quantification: The absorbance of the sample solution is measured at the λmax, and the concentration of zopiclone is determined from the calibration curve.
Data Presentation: Comparison of Method Performance
The following table summarizes the key performance characteristics of the RP-HPLC and UV-Spectrophotometry methods for zopiclone analysis based on published validation data.
| Performance Parameter | RP-HPLC Method | UV-Spectrophotometry Method |
| Linearity Range | 50-300 μg/ml[1][2], 50-250 ppm[3], 20-100 µg/ml[4] | 2-16 µg/ml[5] |
| Correlation Coefficient (r²) | > 0.999[1][2], 0.998[3], 0.9913[4] | Not explicitly stated in the provided results. |
| Accuracy (% Recovery) | 100.1%[1][2], 96.66%[3], 99.85 ± 0.04%[6] | 100.08 ± 0.09%[6] |
| Precision (%RSD) | Intra-day and Inter-day precision were lower than 2% for all analytes in a similar capillary electrophoresis method[7]. Specific %RSD for HPLC is not detailed in the provided results. | Not explicitly stated in the provided results. |
| Limit of Detection (LOD) | 9.416 μg/ml[1][2], 0.22 µg/ml[3] | Not explicitly stated in the provided results. |
| Limit of Quantification (LOQ) | 28.534 μg/ml[1][2], 0.86 µg/ml[3] | Not explicitly stated in the provided results. |
Note on Bioanalytical Methods: For the analysis of zopiclone and its metabolites in biological matrices such as plasma or urine, more sensitive and selective methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are typically employed.[8] These methods can achieve much lower limits of quantification, often in the low ng/mL range, which is necessary for pharmacokinetic and forensic studies.[9][10] Capillary electrophoresis has also been validated for the enantioselective determination of zopiclone and its metabolites in urine.[7][11]
Mandatory Visualization
The following diagram illustrates a generalized workflow for the validation of an analytical method, a critical process for ensuring data quality and reliability.
Caption: Generalized workflow for analytical method validation.
Conclusion
Both RP-HPLC and UV-Spectrophotometry are suitable methods for the quantification of zopiclone in pharmaceutical dosage forms. The choice between the two depends on the specific requirements of the analysis.
-
RP-HPLC offers higher selectivity and is less susceptible to interference from excipients, making it the preferred method for stability-indicating assays and when high accuracy and precision are paramount.
-
UV-Spectrophotometry is a simpler, faster, and more cost-effective method, well-suited for routine quality control where the sample matrix is less complex and high throughput is desired.
For bioanalytical applications requiring the measurement of low concentrations of zopiclone and its metabolites in biological fluids, more sophisticated techniques such as LC-MS/MS are necessary. Cross-validation between these methods, where the same set of samples is analyzed by different techniques, can provide a high degree of confidence in the analytical results and is a good practice in method transfer and development.
References
- 1. ijpsr.com [ijpsr.com]
- 2. METHOD DEVELOPMENT AND VALIDATION OF ZOPICLONE IN BULK AND TABLET DOSAGE FORM USING RP-HPLC | Semantic Scholar [semanticscholar.org]
- 3. Method development and validation of Zopiclone by RP-HPLC | Gandhian Young Technological Innovation Award [gyti.techpedia.in]
- 4. researchgate.net [researchgate.net]
- 5. jddtonline.info [jddtonline.info]
- 6. Determination of zopiclone in tablets by HPLC and UV-spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Capillary electrophoretic enantioselective determination of zopiclone and its impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Enantioselective analysis of zopiclone and its metabolites in plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of a high-performance liquid chromatographic method for the enantiospecific quantitation of zopiclone in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantioselective determination of zopiclone and its metabolites in urine by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Regulatory Maze: A Comparative Guide to Stable Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals, the precise quantification of analytes in biological matrices is a cornerstone of successful preclinical and clinical studies. Stable isotope-labeled internal standards (SIL-ISs) are the gold standard for achieving accuracy and precision in bioanalytical methods, particularly those employing mass spectrometry. This guide provides an objective comparison of SIL-ISs, delves into the regulatory expectations set forth by major agencies like the FDA and EMA, and offers detailed experimental protocols to ensure compliance and data integrity.
The use of a suitable internal standard (IS) is a critical component of robust bioanalytical methods, serving to correct for variability during sample processing and analysis.[1] Among the various types of internal standards, SIL-ISs are highly recommended by regulatory bodies due to their ability to closely mimic the analyte of interest, thereby compensating for variations in extraction recovery, matrix effects, and instrument response.[1][2] The International Council for Harmonisation (ICH) M10 guideline has emerged as a global standard for bioanalytical method validation, harmonizing the expectations of various regulatory agencies.[1][3]
Comparing the Workhorses: A Head-to-Head Look at Stable Isotope Labels
The choice of stable isotope for labeling an internal standard can significantly impact assay performance. The most commonly used isotopes are deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).[4] While deuterium is often the most cost-effective and readily available option, ¹³C and ¹⁵N-labeled standards are increasingly recognized for their superior performance in many applications.[5]
| Feature | Deuterium (²H) Labeled | ¹³C or ¹⁵N Labeled | Key Considerations & Regulatory Expectations |
| Chromatographic Co-elution | May exhibit slight retention time shifts (isotopic effect), potentially leading to differential matrix effects.[6] | Identical chromatographic behavior to the analyte, ensuring co-elution and more effective compensation for matrix effects.[5] | Regulatory bodies expect the IS to mimic the analyte's behavior as closely as possible. Perfect co-elution is ideal for robust methods.[7] |
| Isotopic Stability | Prone to back-exchange, especially if the label is on an exchangeable proton site (e.g., -OH, -NH). This can compromise data accuracy.[8] | Covalently bound and not susceptible to back-exchange, providing greater stability throughout the analytical process. | The stability of the label is a critical validation parameter. Any loss of the isotopic label can lead to inaccurate quantification.[7] |
| Mass Difference | A mass difference of at least 3 Da is recommended to minimize isotopic crosstalk.[5] | Can provide a clear mass shift with minimal risk of isotopic overlap. | Sufficient mass difference is required to prevent interference between the analyte and IS signals. |
| Synthesis & Cost | Generally less complex and more cost-effective to synthesize.[2] | Synthesis can be more complex and expensive.[2][9] | The cost of the standard should be weighed against the required data quality and the potential for method development delays or failures with less stable labels. |
Essential Bioanalytical Method Validation Parameters
Regulatory guidelines from the FDA, EMA, and ICH mandate a thorough validation of bioanalytical methods to demonstrate their suitability for the intended purpose.[10][11] The use of a SIL-IS is a key aspect of this validation.
| Validation Parameter | Objective | General Acceptance Criteria |
| Selectivity & Specificity | To ensure the method can differentiate and quantify the analyte and IS from endogenous matrix components and other potential interferences.[1][10] | No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least six individual sources.[1] |
| Accuracy & Precision | To determine the closeness of measured values to the true value and the reproducibility of the measurements.[10] | The mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).[1][12] |
| Matrix Effect | To quantitatively assess the impact of the biological matrix on the ionization of the analyte and the SIL-IS.[4][12] | The coefficient of variation (CV) of the IS-normalized matrix factor across different matrix sources should not be greater than 15%.[7][12] |
| Stability | To evaluate the stability of the analyte and SIL-IS in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term).[7][10] | The mean concentration of the stability samples should be within ±15% of the nominal concentration.[12] |
| Isotopic Crosstalk | To determine the extent of signal contribution between the analyte and the SIL-IS.[5] | The response of the SIL-IS channel in a high-concentration analyte solution should be less than 5% of the SIL-IS response at its working concentration. The response of the analyte channel in the SIL-IS solution should be less than 1% of the analyte response at the LLOQ.[5] |
Experimental Protocols: A Practical Guide
Detailed methodologies are crucial for ensuring the reproducibility and validity of experimental data.[4] Below are protocols for key validation experiments.
Matrix Effect Assessment
Objective: To quantitatively assess the impact of the biological matrix on the ionization of the analyte and the SIL-IS.[4]
Procedure:
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Analyte and SIL-IS spiked in a neat solution (e.g., mobile phase) at low and high concentrations.
-
Set 2 (Post-extraction Spike): Blank matrix from at least six different sources is extracted, and the supernatant is then spiked with the analyte and SIL-IS at the same low and high concentrations.[4]
-
Set 3 (Pre-extraction Spike): Blank matrix from the same six sources is spiked with the analyte and SIL-IS before the extraction process.
-
-
Analyze all samples using the validated LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF): (Peak response in the presence of matrix) / (Peak response in neat solution)
-
IS-Normalized MF: (MF of analyte) / (MF of SIL-IS)
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix lots should be ≤15%.[7]
Stability Evaluation
Objective: To demonstrate that the analyte and SIL-IS are stable in the biological matrix under expected storage and handling conditions.[10]
Procedure:
-
Prepare quality control (QC) samples at low and high concentrations in the biological matrix.
-
Subject the QC samples to various stability conditions:
-
Freeze-Thaw Stability: At least three freeze-thaw cycles.[10]
-
Bench-Top Stability: Kept at room temperature for a duration that exceeds the expected sample handling time.[12]
-
Long-Term Stability: Stored at the intended long-term storage temperature for a period equal to or longer than the study duration.[12]
-
-
Analyze the stability samples against a freshly prepared calibration curve.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[12]
Isotopic Crosstalk Evaluation
Objective: To determine the extent of signal contribution between the analyte and the SIL-IS.[5]
Procedure:
-
Prepare a high-concentration solution of the analyte and a solution of the SIL-IS at its working concentration.[5]
-
Inject the analyte solution and monitor the mass transition of the SIL-IS.
-
Inject the SIL-IS solution and monitor the mass transition of the analyte.[5]
-
Acceptance Criteria:
Visualizing the Workflow and Decision-Making Process
To better understand the process, the following diagrams illustrate the key decision points and workflows in the selection and validation of a SIL-IS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. waters.com [waters.com]
- 7. benchchem.com [benchchem.com]
- 8. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of Zopiclone and its Primary Metabolites: N-desmethyl-zopiclone and Zopiclone N-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the pharmacokinetic and pharmacodynamic profiles of zopiclone (B121070) and its two major metabolites, N-desmethyl-zopiclone (NDZ) and zopiclone N-oxide (ZNO). The information presented is supported by experimental data to facilitate an objective evaluation of their respective contributions to the overall pharmacological effect of the parent drug.
Overview of Zopiclone Metabolism
Zopiclone, a nonbenzodiazepine hypnotic of the cyclopyrrolone class, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2E1[1]. The main metabolic pathways are N-demethylation and N-oxidation, leading to the formation of N-desmethyl-zopiclone (NDZ) and zopiclone N-oxide (ZNO), respectively.[2] A significant portion of the administered dose also undergoes decarboxylation[2]. Only a small fraction (around 7-10%) of zopiclone is excreted unchanged in the urine, highlighting the importance of its metabolic conversion.[3]
Comparative Pharmacokinetics
The pharmacokinetic parameters of zopiclone and its metabolites are crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles, which in turn influence their therapeutic and potential adverse effects.
Table 1: Summary of Pharmacokinetic Parameters for Zopiclone and its Metabolites
| Parameter | Zopiclone | N-desmethyl-zopiclone (NDZ) | Zopiclone N-oxide (ZNO) |
| Bioavailability | ~75-80%[2][4] | Data not available | Data not available |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours[4] | Data not available | Data not available |
| Plasma Protein Binding | 45-80% (mean 52-59%)[4] | Data not available | Data not available |
| Elimination Half-life (t½) | 3.5-6.5 hours (average ~5 hours)[4] | Data not available | Data not available |
| Primary Metabolizing Enzymes | CYP3A4, CYP2E1[1], CYP2C8[5] | - | CYP3A4, CYP2C8[5] |
| Percentage of Dose in Urine | 7-10% (unchanged)[3] | Part of 30% of initial dose (combined with ZNO)[4] | Part of 30% of initial dose (combined with NDZ)[4] |
Comparative Pharmacodynamics
The pharmacodynamic properties of zopiclone and its metabolites are primarily related to their interaction with the gamma-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.
Table 2: Comparative Pharmacodynamic Profile of Zopiclone and its Metabolites
| Feature | Zopiclone | N-desmethyl-zopiclone (NDZ) | Zopiclone N-oxide (ZNO) |
| Primary Target | GABA-A receptor[1] | GABA-A receptor[6] | GABA-A receptor |
| Mechanism of Action | Positive allosteric modulator[1] | Positive allosteric modulator[6] | Weakly active/Inactive[7] |
| Pharmacological Activity | Hypnotic, anxiolytic, anticonvulsant, myorelaxant[1] | Predominantly anxiolytic[1][8] | Low pharmacological activity |
| Receptor Binding Affinity (Ki) | ~28 nM (for [3H]-flunitrazepam displacement)[9] | Data not available in direct comparison | Data not available in direct comparison |
| In Vivo Effects | Reduces locomotor activity, disrupts rotarod performance[8] | Anxiolytic effect without significant CNS depression[8] | Not extensively studied |
Experimental Protocols
In Vitro Metabolism Assay Using Human Liver Microsomes
Objective: To determine the in vitro metabolic profile of zopiclone and identify the primary metabolites formed.
Methodology:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL), zopiclone (10 µM), and a NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase) in a phosphate (B84403) buffer (pH 7.4).
-
Incubation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding zopiclone. Incubate for 60 minutes at 37°C with gentle shaking.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the mixture at 10,000 x g for 10 minutes to precipitate proteins. Collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to identify and quantify zopiclone, N-desmethyl-zopiclone, and zopiclone N-oxide.
GABA-A Receptor Binding Assay
Objective: To determine the binding affinity of zopiclone and its metabolites for the GABA-A receptor.
Methodology:
-
Membrane Preparation: Prepare synaptic membranes from rat whole brain or a specific brain region (e.g., cortex, cerebellum) by homogenization and differential centrifugation.
-
Binding Assay: In a 96-well plate, add the membrane preparation, a radioligand specific for the benzodiazepine (B76468) binding site on the GABA-A receptor (e.g., [3H]-flunitrazepam), and varying concentrations of the test compound (zopiclone, NDZ, or ZNO).
-
Incubation: Incubate the plate at 4°C for 60 minutes.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
In Vivo Assessment of Hypnotic and Anxiolytic Activity in Rodents
Objective: To evaluate the in vivo hypnotic and anxiolytic effects of zopiclone and its metabolites.
Methodology:
-
Animals: Use adult male mice or rats, housed under standard laboratory conditions with a 12-hour light/dark cycle.
-
Drug Administration: Administer zopiclone, NDZ, ZNO, or vehicle (e.g., saline with a small amount of Tween 80) via oral gavage or intraperitoneal injection.
-
Hypnotic Activity (Loss of Righting Reflex):
-
Place the animal on its back after drug administration.
-
The time until the animal can right itself (return to a prone position) is measured. The duration of the loss of righting reflex is an indicator of hypnotic effect.
-
-
Anxiolytic Activity (Elevated Plus Maze):
-
The elevated plus maze consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.
-
After drug administration, place the animal in the center of the maze.
-
Record the time spent in the open arms versus the closed arms over a 5-minute period. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of the different compounds to the vehicle control.
Visualizations
References
- 1. Zopiclone - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics and metabolism of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of zopiclone and its enantiomers in Caucasian young healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochrome P-450 3A4 and 2C8 are involved in zopiclone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular actions of (S)-desmethylzopiclone (SEP-174559), an anxiolytic metabolite of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e-lactancia.org [e-lactancia.org]
- 8. Sedative and anxiolytic effects of zopiclone's enantiomers and metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mechanism of action of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Robustness of Analytical Methods for N-Desmethyl Zopiclone-d8: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of drug metabolites and their deuterated analogs is paramount in pharmacokinetic and bioequivalence studies. N-Desmethyl Zopiclone-d8, the deuterated internal standard for the primary active metabolite of Zopiclone (B121070), plays a critical role in ensuring the reliability of these bioanalytical methods. Method robustness, defined as the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters, is a crucial aspect of method validation. It provides an indication of the method's reliability during normal usage.
This guide provides a comparative overview of analytical methodologies for the quantification of Zopiclone and its metabolites, with a focus on evaluating the robustness of methods involving this compound. We present a summary of performance data from various studies and a detailed, hypothetical protocol for a comprehensive robustness evaluation.
Comparative Analysis of Analytical Methods
The quantification of Zopiclone and its metabolites, including N-Desmethyl Zopiclone, is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[1][2][3][4][5] Gas chromatography-mass spectrometry (GC-MS) and high-performance thin-layer chromatography (HPTLC) have also been reported.[6][7] The following table summarizes key parameters from published LC-MS/MS methods, which are critical for assessing potential areas of variability and thus, for designing a robustness study.
| Parameter | Method 1 (LC-MS/MS) | Method 2 (LC-MS/MS) | Method 3 (LC-MS/MS) |
| Matrix | Human Plasma | Rat Plasma | Human Urine |
| Extraction | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Dilute and Shoot |
| Chromatography | Symmetry shield RP8 column | Chiralpak ADR-H column | Ascentis Express Phenyl-Hexyl |
| Mobile Phase | Isocratic | Isocratic (Ethanol-methanol-acetonitrile) | Isocratic (Ammonium acetate (B1210297) in water/methanol) |
| Internal Standard | Metaxalone | Moclobemide | This compound (Implied) |
| Linearity (ng/mL) | 0.5-150 | 7.5-500 | Not Specified |
| Accuracy (%) | 89.5-109.1 | <15% (as %RSD) | Not Specified |
| Precision (%RSD) | 3.0-14.7 | <15% | Not Specified |
| Reference | [2] | [1] |
Note: this compound is a commonly used internal standard in such analyses to ensure accuracy and precision.[8]
Experimental Protocol for Robustness Testing
A robust bioanalytical method should consistently meet its performance criteria despite minor variations in experimental conditions. The following is a detailed, hypothetical protocol for evaluating the robustness of a typical LC-MS/MS method for this compound in human plasma. This protocol is based on established guidelines for bioanalytical method validation.[9][10][11]
Objective: To assess the robustness of the LC-MS/MS method for the quantification of N-Desmethyl Zopiclone by introducing small, deliberate variations to critical method parameters.
Materials:
-
Blank human plasma
-
N-Desmethyl Zopiclone analytical standard
-
This compound internal standard
-
All necessary reagents and solvents for the LC-MS/MS method
Procedure:
-
Preparation of Quality Control (QC) Samples: Prepare low and high concentration QC samples of N-Desmethyl Zopiclone in human plasma.
-
System Suitability: Before each run, inject a system suitability standard to ensure the chromatographic system is performing adequately.
-
Nominal vs. Varied Conditions: Analyze six replicates of the low and high QC samples under the nominal (original, validated) method conditions. Then, for each parameter variation, analyze six replicates of each QC level.
-
Parameter Variations: The following parameters will be intentionally varied:
-
Mobile Phase Composition: Vary the ratio of the organic and aqueous phases by ±2%.
-
Mobile Phase pH: Adjust the pH of the aqueous component of the mobile phase by ±0.2 units.
-
Column Temperature: Set the column oven temperature ±5°C from the nominal temperature.
-
Flow Rate: Adjust the flow rate by ±10% of the nominal rate.
-
Sample Extraction: Introduce minor variations in the extraction procedure, such as mixing time (±1 minute) or centrifugation speed (±100 rpm).
-
-
Data Analysis: Calculate the mean concentration, standard deviation, and coefficient of variation (%CV) for the QC samples under each condition. The results from the varied conditions will be compared to the results from the nominal conditions. The acceptance criterion is a %CV of ≤15% and an accuracy within ±15% of the nominal value.
Visualizing Experimental Workflows and Logical Relationships
To clearly illustrate the process of a robustness study, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC-ESI-MS/MS validated method for simultaneous quantification of zopiclone and its metabolites, N-desmethyl zopiclone and zopiclone-N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Quantitative analysis of zopiclone, N-desmethylzopiclone, zopiclone N-oxide and 2-amino-5-chloropyridine in urine using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification and quantitation of zopiclone in biological matrices using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. veeprho.com [veeprho.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vigo-avocats.com [vigo-avocats.com]
The Gold Standard in Bioanalysis: A Comparative Guide to Deuterated Internal Standards
In the landscape of modern bioanalysis, particularly within drug development and clinical research, the precise and accurate quantification of analytes in complex biological matrices is paramount. The use of internal standards is a cornerstone of achieving reliable data in liquid chromatography-mass spectrometry (LC-MS) assays. Among the various types of internal standards, deuterated internal standards have emerged as the gold standard, offering unparalleled advantages in mitigating matrix effects and improving assay robustness.[1] This guide provides an objective comparison of the performance of deuterated standards against non-deuterated alternatives, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
The Principle of Isotope Dilution Mass Spectrometry
The superiority of deuterated internal standards lies in the principle of Isotope Dilution Mass Spectrometry (IDMS). A deuterated internal standard is a stable isotope-labeled (SIL) version of the analyte of interest, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium.[1] This subtle modification results in a compound that is chemically identical to the analyte, exhibiting nearly the same physicochemical properties such as polarity, solubility, and ionization efficiency.[1] However, its increased mass allows it to be distinguished from the unlabeled analyte by a mass spectrometer.[1]
By adding a known amount of the deuterated standard to a sample at the earliest stage of the analytical process, it acts as a nearly perfect mimic of the analyte. Both the analyte and the deuterated standard will behave almost identically during every subsequent step, including extraction, chromatography, and ionization.[1] Because they co-elute and experience the same degree of ionization suppression or enhancement from the sample matrix, the ratio of their signals remains constant, even if the absolute signal intensity fluctuates.[2] This allows for highly accurate and precise quantification of the analyte.
Performance Comparison: Deuterated vs. Non-Deuterated Standards
The primary alternative to a deuterated internal standard is a non-deuterated, or structural analogue, internal standard. This is a compound with a similar chemical structure to the analyte but is not isotopically labeled.[3] While structural analogues can compensate for some variability, their physicochemical properties can differ significantly from the analyte, leading to less reliable correction for matrix effects and other sources of error.[2][3]
The scientific consensus and experimental data consistently demonstrate the superior performance of deuterated internal standards in achieving the highest levels of accuracy and precision in quantitative bioanalysis.[4]
Quantitative Data Summary
The following table summarizes the quantitative performance of deuterated versus non-deuterated internal standards based on key validation parameters from various studies.
| Analyte | Internal Standard Type | Validation Parameter | Performance Data | Reference |
| Sirolimus | Deuterated (d3-Sirolimus) | Interpatient Assay Imprecision (%CV) | 2.7% - 5.7% | [5] |
| Analog (Desmethoxyrapamycin) | 7.6% - 9.7% | [5] | ||
| Kahalalide F | Stable Isotope-Labeled (SIL) | Precision (Variance) | Significantly lower (p=0.02) | [6] |
| Analog (Butyric acid analogue) | - | [6] | ||
| Stable Isotope-Labeled (SIL) | Accuracy (Mean Bias) | 100.3% | [6] | |
| Analog (Butyric acid analogue) | 96.8% | [6] | ||
| Imidacloprid (in various cannabis matrices) | Deuterated Analogue | Accuracy | Within 25% | [7] |
| No Internal Standard | Differences > 60% | [7] | ||
| Deuterated Analogue | RSD | < 20% | [7] | |
| No Internal Standard | > 50% | [7] |
Experimental Protocols
Detailed and rigorous experimental protocols are the bedrock of a successful bioanalytical method validation. Below are methodologies for a typical bioanalytical workflow and for assessing the key parameter of matrix effects when using a deuterated internal standard.
General Bioanalytical Workflow
This protocol outlines the key steps for the quantitative analysis of an analyte in a biological matrix (e.g., plasma) using a deuterated internal standard.
1. Preparation of Stock and Working Solutions:
-
Analyte and Internal Standard Stock Solutions: Accurately weigh a suitable amount of the analyte and the deuterated internal standard reference materials. Dissolve each in a high-purity organic solvent to create individual stock solutions of a known concentration (e.g., 1 mg/mL). Store these stock solutions at an appropriate temperature (e.g., -20°C or -80°C).[1]
-
Calibration Standards and Quality Control (QC) Samples: Prepare a series of working solutions by serially diluting the analyte stock solution. These will be used to spike into the blank biological matrix to create calibration standards and QC samples at various concentrations (e.g., LLOQ, LQC, MQC, HQC).[3]
-
Internal Standard Working Solution: Prepare a working solution of the deuterated internal standard at a concentration that will yield a robust response in the mass spectrometer.[3]
2. Sample Preparation:
-
Sample Aliquoting: Aliquot a precise volume of the biological matrix (e.g., 100 µL) into a microcentrifuge tube.[1]
-
Spiking: Add a small, precise volume of the internal standard working solution to all samples, including calibration standards, QCs, and unknown study samples. Add the appropriate analyte working solution to the calibration standards and QCs.
-
Extraction: Perform a validated extraction procedure to isolate the analyte and internal standard from matrix components. Common techniques include:
-
Protein Precipitation: Add a larger volume of a cold organic solvent (e.g., 3 volumes of acetonitrile (B52724) to 1 volume of plasma), vortex to mix, and centrifuge to pellet the precipitated proteins.[1]
-
Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent, vortex to mix, centrifuge to separate the layers, and then evaporate the organic layer.
-
Solid-Phase Extraction (SPE): Pass the sample through a cartridge that retains the analyte and internal standard, wash away interferences, and then elute the analyte and internal standard.
-
-
Reconstitution: If the solvent was evaporated, reconstitute the dried extract in a suitable mobile phase for LC-MS analysis.
3. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the prepared samples onto an appropriate HPLC or UHPLC column to separate the analyte and internal standard from other components. A typical mobile phase might consist of a gradient of water and methanol (B129727) or acetonitrile with a modifier like formic acid.[3]
-
Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor and product ion transitions for both the analyte and the deuterated internal standard.[3]
4. Data Processing:
-
Peak Integration: Integrate the chromatographic peaks for the analyte and the deuterated internal standard in all samples.[1]
-
Calculate Response Ratios: For each sample, calculate the peak area ratio of the analyte to the internal standard.[1]
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards. A linear regression with appropriate weighting (e.g., 1/x or 1/x²) is typically used.[1]
-
Quantification: Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Assessment of Matrix Effects
The matrix effect is the suppression or enhancement of ionization of an analyte by co-eluting components from the sample matrix. A deuterated internal standard is expected to effectively compensate for this effect.
Objective: To evaluate the effect of co-eluting matrix components on the ionization of the analyte and the ability of the deuterated internal standard to compensate for this effect.
Protocol:
-
Obtain at least six different sources (lots) of the blank biological matrix from individual donors.[5]
-
Prepare three sets of samples at two concentration levels (e.g., Low and High QC):
-
Set A (Neat Solution): Spike the analyte and deuterated internal standard into the mobile phase or a neat solution.[5]
-
Set B (Post-Extraction Spike): Extract the blank matrix from each of the six sources first. Then, spike the analyte and deuterated internal standard into the final, clean extract.[5]
-
-
Analyze all prepared samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)[5]
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
-
Calculate the IS-Normalized MF:
-
IS-Normalized MF = (Analyte MF) / (Internal Standard MF)
-
-
Assess Variability: Calculate the coefficient of variation (%CV) for the IS-Normalized MF across the six matrix lots. The %CV should not exceed 15%. This demonstrates that the deuterated internal standard effectively compensates for the variability in matrix effects across different sources.
Visualizing the Workflow and Principles
Diagrams can effectively illustrate the complex workflows and logical relationships in bioanalytical assays.
Caption: A typical experimental workflow for a bioanalytical assay using a deuterated internal standard.
Caption: The principle of isotope dilution, where the ratio of analyte to deuterated IS remains constant.
Conclusion
The use of deuterated internal standards is a best practice and a cornerstone of modern quantitative bioanalysis by LC-MS/MS.[8] Their ability to closely mimic the behavior of the analyte throughout the entire analytical process provides superior correction for matrix effects and other sources of variability, leading to enhanced accuracy, precision, and robustness.[8][9] While non-deuterated, structural analogue standards can be a viable option when a deuterated standard is unavailable, their use comes with a higher risk of compromised data quality. For researchers, scientists, and drug development professionals, the investment in a high-quality deuterated internal standard is a critical step towards generating robust, reliable, and defensible bioanalytical data that meets regulatory expectations.[3]
References
Assessing the Recovery of N-Desmethyl Zopiclone-d8: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the bioanalysis of zopiclone (B121070) and its metabolites, the accurate quantification of these compounds is paramount. N-Desmethyl Zopiclone-d8 serves as a crucial internal standard in such analyses, and understanding its recovery across different extraction methodologies is essential for robust and reliable results. This guide provides a comparative assessment of common extraction techniques, supported by experimental data, to aid in method selection and development.
Comparative Analysis of Extraction Methods
The recovery of this compound, and by extension its non-deuterated analogue, is significantly influenced by the chosen sample preparation technique. The following table summarizes quantitative data from various studies employing different extraction methods for N-desmethylzopiclone from biological matrices.
| Extraction Method | Matrix | Recovery of N-Desmethylzopiclone | Internal Standard Used | Analytical Technique |
| Solid-Phase Extraction (SPE) | Human Plasma | ≥90%[1] | Metaxalone | HPLC-ESI-MS/MS[1] |
| Liquid-Liquid Extraction (LLE) | Rat Plasma | 56.9% - 61.6% (for enantiomers)[2][3] | Moclobemide | LC-MS/MS[2][3] |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Liquid Culture Medium | 51% | Not specified | Capillary Electrophoresis (CE) |
Experimental Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the typical experimental workflows for Solid-Phase Extraction and Liquid-Liquid Extraction in the context of this compound recovery assessment.
Experimental Protocols
Below are detailed methodologies for the key experiments cited, providing a foundation for replicating or adapting these techniques for specific research needs.
Solid-Phase Extraction (SPE) Protocol
This protocol is based on a method that demonstrated high recovery for zopiclone and its metabolites.[1]
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., Oasis HLB) by passing methanol (B129727) followed by equilibration with water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analytes, including this compound, with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Sample Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase for subsequent analysis.
Liquid-Liquid Extraction (LLE) Protocol
This protocol is adapted from a method used for the simultaneous quantification of zopiclone and its metabolites in rat plasma.[2][3]
-
Sample Preparation: To a 200 µL aliquot of plasma, add the internal standard solution.
-
pH Adjustment: Adjust the sample pH to alkaline conditions (e.g., using a sodium borate (B1201080) buffer, pH 9.0) to ensure the analytes are in their non-ionized form.
-
Extraction: Add an appropriate volume of an immiscible organic solvent (e.g., a mixture of dichloromethane (B109758) and isopropanol).
-
Mixing: Vortex the mixture for a sufficient time (e.g., 10 minutes) to ensure thorough extraction.
-
Phase Separation: Centrifuge the sample (e.g., at 4000 rpm for 10 minutes) to achieve clear separation of the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer to a clean tube.
-
Sample Concentration and Reconstitution: Evaporate the organic solvent and reconstitute the residue in the mobile phase for analysis.
Conclusion
The choice between Solid-Phase Extraction and Liquid-Liquid Extraction for the recovery of this compound depends on several factors, including the desired recovery rate, sample throughput, and the complexity of the biological matrix. SPE generally offers higher and more consistent recoveries and is more amenable to automation.[1] LLE, while potentially having lower recovery for N-desmethylzopiclone, can be a cost-effective and straightforward method for sample cleanup.[2][3] The provided protocols and comparative data serve as a valuable resource for researchers to select and optimize their analytical methods for the accurate quantification of zopiclone and its metabolites.
References
- 1. HPLC-ESI-MS/MS validated method for simultaneous quantification of zopiclone and its metabolites, N-desmethyl zopiclone and zopiclone-N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective analysis of zopiclone and its metabolites in plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Head-to-Head Battle: GC-MS vs. LC-MS for Zopiclone Metabolite Analysis
A comprehensive guide for researchers and drug development professionals on selecting the optimal analytical technique for the quantitation of zopiclone (B121070) and its metabolites.
In the realm of pharmaceutical analysis and clinical toxicology, the accurate quantification of drugs and their metabolites is paramount. Zopiclone, a nonbenzodiazepine hypnotic agent, undergoes extensive metabolism in the body, primarily forming two major metabolites: N-desmethylzopiclone (NDZ) and zopiclone-N-oxide (NO-Z).[1][2][3] The choice of analytical methodology for monitoring these compounds is critical for pharmacokinetic studies, therapeutic drug monitoring, and forensic investigations. This guide provides a detailed comparison of two powerful techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of zopiclone and its metabolites.
Quantitative Performance: A Comparative Overview
The selection of an analytical technique often hinges on its quantitative performance. Key parameters such as the limit of detection (LOD), limit of quantification (LOQ), and linearity are crucial for ensuring the sensitivity and reliability of the method. The following table summarizes these parameters for both GC-MS and LC-MS based on published experimental data.
| Parameter | GC-MS/MS (in Urine)[4] | LC-MS/MS (in Urine)[4] | LC-MS/MS (in Rat Plasma)[5] |
| Analytes | Zopiclone | Zopiclone | Zopiclone, N-desmethylzopiclone, Zopiclone-N-oxide |
| Linearity Range | 1–200 ng/mL | 1–200 ng/mL | 7.5-500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 | Not Reported |
| LOD | 0.62 ng/mL | 0.27 ng/mL | Not Reported |
| LOQ | Not Reported | Not Reported | 7.5 ng/mL |
| Precision (%RSD) | < 3.05% (Interday) | < 3.29% (Intraday) | < 15% |
| Accuracy (%) | 95.56% - 99.98% (Interday) | 96.65% - 101.25% (Intraday) | Within ±15% |
As the data indicates, both techniques offer excellent linearity and precision. However, LC-MS/MS generally demonstrates a lower limit of detection, signifying higher sensitivity, which is crucial for detecting low concentrations of metabolites.
Zopiclone Metabolism
Zopiclone is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2E1.[2][3][6] The main metabolic pathways are N-demethylation to form N-desmethylzopiclone and N-oxidation to form zopiclone-N-oxide.[1][2] A smaller fraction of the dose is decarboxylated.[2] It is also important to note that zopiclone and its metabolites can degrade to 2-amino-5-chloropyridine (B124133) (ACP), particularly during sample storage, which can complicate analysis.[7][8][9]
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reliable analytical results. Below are representative methodologies for both GC-MS and LC-MS analysis of zopiclone and its metabolites.
GC-MS/MS Experimental Protocol (Adapted from[4])
This method utilizes the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach for sample preparation.
-
Sample Preparation (QuEChERS):
-
To 1 mL of urine sample, add an internal standard.
-
Add 1 mL of acetonitrile (B52724) and vortex for 1 minute.
-
Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) and vortex for 1 minute.
-
Centrifuge at 5000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a new tube.
-
The extract is then ready for GC-MS/MS analysis.
-
-
GC-MS/MS Conditions:
-
Gas Chromatograph: Agilent GC system or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
LC-MS/MS Experimental Protocol (Adapted from[4][5])
LC-MS/MS methods often employ liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for sample cleanup.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma or urine, add an internal standard.
-
Add a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0).
-
Add 5 mL of an organic extraction solvent (e.g., ethyl acetate).
-
Vortex for 10 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatograph: Agilent 1200 series or equivalent.
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 50 mm x 2.1 mm, 1.8 µm). For enantioselective analysis, a chiral stationary phase is required.[5]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Analytical Workflow
The general analytical workflow for both GC-MS and LC-MS involves several key stages, from sample receipt to final data reporting.
Discussion and Conclusion
Both GC-MS and LC-MS are powerful and reliable techniques for the analysis of zopiclone and its metabolites.
GC-MS offers high chromatographic resolution and is a well-established technique in many laboratories. However, it may require derivatization for thermally labile or polar compounds to improve their volatility and thermal stability, although this is not always necessary for zopiclone.[10] The sample preparation, such as the QuEChERS method, can be straightforward and efficient.[4]
LC-MS/MS has emerged as the preferred method for many bioanalytical applications due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization.[10][11] This is particularly advantageous for the simultaneous analysis of the parent drug and its more polar metabolites. The ability to perform enantioselective analysis by employing chiral stationary phases is another significant advantage of LC-MS.[5][12]
Recommendation:
For routine analysis of zopiclone in urine where high throughput is a priority, a validated GC-MS/MS method with an efficient sample preparation technique like QuEChERS can be a suitable choice. However, for applications requiring the highest sensitivity, the simultaneous analysis of multiple metabolites with varying polarities, and for pharmacokinetic studies involving stereoisomers, LC-MS/MS is the superior technique . Its versatility and reduced need for sample derivatization make it a more robust and efficient platform for zopiclone metabolite analysis in complex biological matrices.
References
- 1. Pharmacokinetics and metabolism of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zopiclone - Wikipedia [en.wikipedia.org]
- 3. Cytochrome P-450 3A4 and 2C8 are involved in zopiclone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Developing, validating, and comparing an analytical method to simultaneously detect z-drugs in urine samples using the QuEChERS approach with both liquid chromatography and gas chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective analysis of zopiclone and its metabolites in plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Zopiclone? [synapse.patsnap.com]
- 7. scispace.com [scispace.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Quantitative analysis of zopiclone, N-desmethylzopiclone, zopiclone N-oxide and 2-amino-5-chloropyridine in urine using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for N-Desmethyl Zopiclone-d8
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. N-Desmethyl Zopiclone-d8, a deuterated metabolite of Zopiclone, requires meticulous disposal procedures to mitigate potential environmental and health risks. This guide provides essential, step-by-step instructions for the proper disposal of this compound in a laboratory setting, aligning with general best practices for hazardous chemical waste management.
Hazard Profile and Safety Considerations
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
-
Respiratory protection if handling the powder outside of a fume hood
The following table summarizes the known hazard classifications for the parent compound, N-Desmethylzopiclone.
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Data sourced from PubChem CID 162892 for N-Desmethylzopiclone.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, state, and federal regulations for hazardous waste.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][7][8]
Experimental Protocol for Disposal:
-
Waste Identification and Segregation:
-
This compound waste, including pure compound, contaminated solutions, and contaminated labware (e.g., pipette tips, vials), must be classified as hazardous chemical waste.
-
Do not mix this waste with other waste streams unless they are compatible.[7][9] In particular, avoid mixing with incompatible chemicals that could cause a dangerous reaction.
-
-
Waste Collection and Containerization:
-
Collect all this compound waste in a designated, properly labeled, and leak-proof container.[7][8][10]
-
The container must be compatible with the chemical. For solid waste, the original container or a similar plastic container is suitable. For liquid waste (e.g., solutions in organic solvents), use a chemical-resistant bottle.
-
The container must be kept securely closed except when adding waste.[6][7][8]
-
-
Labeling of Waste Container:
-
Affix a "Hazardous Waste" label to the container.[8]
-
The label must clearly state the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[8]
-
Indicate the approximate quantity of the waste.
-
List all constituents of the waste, including any solvents and their approximate percentages.
-
Include the date when the waste was first added to the container.
-
-
Storage of Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[9]
-
The storage area should be well-ventilated and away from sources of ignition or incompatible materials.[7]
-
Utilize secondary containment, such as a chemical-resistant tray, to prevent the spread of potential spills.[7][8][9]
-
-
Arranging for Disposal:
-
Decontamination of Empty Containers:
-
If the original container of this compound is to be disposed of, it must be triple-rinsed with a suitable solvent (e.g., methanol (B129727) or acetone).[6][8]
-
The rinsate from this cleaning process is also considered hazardous waste and must be collected in the designated waste container.[6][8]
-
After triple-rinsing, deface or remove the original label, and dispose of the empty container as regular laboratory glass or plastic waste, in accordance with institutional policies.[6][7]
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies for any additional requirements.
References
- 1. N-Desmethylzopiclone | C16H15ClN6O3 | CID 162892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
Essential Safety and Logistical Information for Handling N-Desmethyl Zopiclone-d8
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the handling of N-Desmethyl Zopiclone-d8, a deuterated metabolite of Zopiclone. The following procedural guidance is based on available safety data for the parent compounds and general best practices for active pharmaceutical ingredients (APIs).
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile, latex, or neoprene gloves are recommended for their durability and chemical resistance.[3] |
| Body Protection | Disposable lab coat or gown | To prevent skin contact. For handling larger quantities or in case of potential splashing, a chemical-resistant apron or coveralls should be worn. |
| Eye & Face Protection | Safety glasses with side shields or safety goggles | To protect against dust particles and splashes. A face shield may be necessary when there is a significant risk of splashing. |
| Respiratory Protection | Fume hood or ventilated enclosure | All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| N95 or higher-rated respirator | May be required for certain procedures or in the absence of adequate engineering controls, based on a risk assessment. |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have spill cleanup materials readily accessible.
-
-
Weighing and Aliquoting:
-
Perform all manipulations of the solid compound within a chemical fume hood to control airborne particles.
-
Use appropriate tools (e.g., anti-static spatulas) to handle the powder.
-
Close the container tightly immediately after use.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
If sonication is required, ensure the vial is securely capped.
-
-
Post-Handling:
-
Decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol).
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then gown, then eye protection).
-
Wash hands thoroughly with soap and water after removing PPE.
-
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
Waste Segregation and Disposal Procedures:
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed plastic bag or container | Includes contaminated gloves, wipes, weigh boats, and disposable lab coats. Place in a designated hazardous waste container. |
| Liquid Waste | Labeled, sealed, and chemically compatible bottle | Includes unused solutions and solvent rinses. Do not mix with incompatible waste streams. |
| Sharps Waste | Puncture-resistant sharps container | Includes contaminated needles and syringes. |
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[4] Do not dispose of this compound down the drain or in regular trash.
Disposal Workflow for this compound Waste
Caption: A workflow outlining the proper segregation and disposal of waste.
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
